molecular formula C9H8ClFO3 B1421178 6-Chloro-2-fluoro-3-methoxyphenylacetic acid CAS No. 1017777-83-1

6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Cat. No.: B1421178
CAS No.: 1017777-83-1
M. Wt: 218.61 g/mol
InChI Key: SZVJYTRCVDHYHX-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxyphenylacetic acid is a useful research compound. Its molecular formula is C9H8ClFO3 and its molecular weight is 218.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(6-chloro-2-fluoro-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-14-7-3-2-6(10)5(9(7)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVJYTRCVDHYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1017777-83-1

Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the compound 6-Chloro-2-fluoro-3-methoxyphenylacetic acid. Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including widely-used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The specific substitutions on the phenyl ring—chloro, fluoro, and methoxy groups—are known to significantly modulate a molecule's physicochemical properties and biological activity.[3][4] This guide provides a detailed overview of the available technical data for this specific scaffold, its synthesis, and its potential, yet currently underexplored, applications in drug discovery. While this compound is noted as a key intermediate in the synthesis of advanced agrochemicals, its structural motifs warrant consideration for broader pharmacological screening.[5][6]

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 1017777-83-1[6]
Molecular Formula C₉H₈ClFO₃[7]
Molecular Weight 218.61 g/mol [7]
Canonical SMILES COC1=C(C(=C(C=C1)Cl)CC(=O)O)FN/A
Purity Typically available at ≥97%[6]

Note: Detailed experimental data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization.

Synthesis Pathway and Mechanistic Rationale

The most logical synthetic route begins with the commercially available starting material, 2-chloro-6-fluoroanisole.

Diagram of Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Directed Ortho-Metalation & Borylation cluster_1 Step 2: Carboxylic Acid Formation A 2-Chloro-6-fluoroanisole B n-BuLi, THF, -78°C A->B Deprotonation C Trimethyl borate B(OMe)₃ B->C Electrophilic Quench D 4-Chloro-2-fluoro-3- methoxyphenylboronic acid C->D Hydrolysis E 4-Chloro-2-fluoro-3- methoxybenzoic acid D->E Oxidation (e.g., with H₂O₂) F Arndt-Eistert Homologation E->F 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O G Target Compound: 6-Chloro-2-fluoro-3- methoxyphenylacetic acid F->G Wolff Rearrangement

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (Intermediate)

This initial step is well-documented in patent literature concerning the synthesis of herbicidal compounds.[5][6]

  • Protocol:

    • Dissolve 2-chloro-6-fluoroanisole in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the reaction mixture to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to control the reactivity of the organolithium reagent and prevent side reactions.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The n-BuLi acts as a strong base, selectively deprotonating the aromatic ring at the position ortho to the fluorine atom. The fluorine atom is a more powerful ortho-directing group than the methoxy or chloro substituents in this context, ensuring high regioselectivity.

    • After stirring for a period to ensure complete lithiation, quench the resulting aryllithium intermediate by adding an electrophilic boron source, such as trimethyl borate (B(OMe)₃).

    • Allow the reaction to slowly warm to room temperature.

    • Perform an acidic workup (e.g., with aqueous HCl) to hydrolyze the boronate ester, yielding the desired 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.

  • Causality and Trustworthiness: The use of directed ortho-metalation is a robust and well-established method for the regioselective functionalization of aromatic rings. The low temperature is essential for the stability of the aryllithium intermediate, preventing decomposition or undesired side reactions. This self-validating system relies on the predictable directing effects of the substituents on the aromatic ring.

Step 2: Homologation to the Phenylacetic Acid (Proposed)

To convert the boronic acid or a corresponding benzoic acid to the target phenylacetic acid, a one-carbon homologation is required. The Arndt-Eistert synthesis is a classic and reliable method for this transformation.[8][9][10][11]

  • Hypothetical Protocol (Requires Experimental Validation):

    • First, the 4-chloro-2-fluoro-3-methoxyphenylboronic acid would need to be converted to the corresponding benzoic acid. This can often be achieved through oxidation.

    • The resulting 6-chloro-2-fluoro-3-methoxybenzoic acid is then converted to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride. This activation step is necessary for the next reaction.

    • The acid chloride is then carefully reacted with diazomethane (CH₂N₂), a hazardous but effective reagent, to form an α-diazoketone intermediate. Due to the explosive and toxic nature of diazomethane, safer alternatives like trimethylsilyldiazomethane are often preferred in modern synthesis.[10]

    • The α-diazoketone is then subjected to a Wolff rearrangement, typically catalyzed by a silver(I) salt (e.g., silver oxide, Ag₂O) in the presence of a nucleophile, in this case, water.

    • The rearrangement produces a ketene intermediate, which is immediately trapped by water to yield the final product, this compound.

  • Scientific Rationale: The Arndt-Eistert reaction provides a reliable method to extend a carboxylic acid by a single methylene (-CH₂-) unit.[9] Each step follows a well-understood mechanism. The conversion to the acid chloride increases the electrophilicity of the carbonyl carbon for attack by diazomethane. The Wolff rearrangement is a pericyclic reaction that proceeds with the retention of stereochemistry at the migrating carbon, although this is not a factor for an aryl group.[8]

Applications in Drug Discovery and Development

While the primary documented application of this compound is as a synthetic intermediate for herbicides, its structural features suggest potential, yet unexplored, utility in medicinal chemistry.

  • Phenylacetic Acid Scaffold: This core structure is prevalent in many NSAIDs, where it facilitates the inhibition of cyclooxygenase (COX) enzymes.[2] The substitution pattern significantly influences potency and selectivity.

  • Halogen and Methoxy Substitution:

    • Fluorine: The inclusion of fluorine is a common strategy in drug design to enhance metabolic stability, improve binding affinity (through interactions with protein backbones), and modulate pKa.

    • Chlorine: Chlorine substituents can increase lipophilicity, potentially improving membrane permeability. The position of the chlorine atom can drastically alter biological activity.[4]

    • Methoxy Group: A methoxy group can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a site for phase I metabolism, potentially leading to active metabolites.

Given these features, this compound represents a candidate for inclusion in screening libraries targeting a range of biological pathways. Its potential as a fragment or starting point for the development of novel therapeutics in areas such as inflammation, oncology, or metabolic diseases should not be overlooked by the drug discovery community.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory precautions for handling fine chemicals should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

physicochemical properties of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Profile

This compound is a substituted phenylacetic acid derivative. The parent compound, phenylacetic acid, is a well-known organic compound found naturally as an auxin in plants and as a catabolite of phenylalanine in humans.[1][2][3] The strategic placement of chloro, fluoro, and methoxy groups on the phenyl ring significantly modifies the molecule's electronic and steric properties, thereby altering its physicochemical characteristics. Understanding these properties is paramount for professionals in drug discovery and development, as they govern a molecule's behavior from benchtop formulation to its ultimate biological fate (ADME - Absorption, Distribution, Metabolism, and Excretion). This guide provides a detailed examination of the core physicochemical parameters of this compound, offering both theoretical insights and practical experimental frameworks.

Molecular Identity and Structural Analysis

A molecule's identity is the foundation of its chemical behavior. The specific arrangement of functional groups in this compound dictates its reactivity, polarity, and intermolecular interactions.

  • IUPAC Name: 2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid

  • CAS Number: 1017777-83-1[4][5]

  • Molecular Formula: C₉H₈ClFO₃

  • Molecular Weight: 218.61 g/mol [5]

The structure features a carboxylic acid moiety, which is the primary determinant of its acidic nature. The substituents on the aromatic ring each contribute uniquely:

  • Chlorine (C6): An electron-withdrawing group that increases the acidity of the carboxylic proton through inductive effects. Its size can also introduce steric hindrance.

  • Fluorine (C2): The most electronegative element, it strongly withdraws electron density, further enhancing the acidity of the carboxylic acid. Its small size minimizes steric impact compared to other halogens.

  • Methoxy Group (C3): This group can exert a dual electronic effect: it is electron-withdrawing inductively but electron-donating through resonance. Its position relative to the other groups and the acetic acid side chain determines its net influence.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

Acidity and Ionization (pKa)

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for an ionizable compound. It defines the pH at which the compound exists in a 50:50 equilibrium between its neutral (protonated) and ionized (deprotonated) forms. This equilibrium directly impacts solubility, permeability, and receptor binding. For a carboxylic acid, lower pKa values indicate a stronger acid.

The electron-withdrawing nature of the chlorine and fluorine substituents is expected to lower the pKa of this compound relative to the parent phenylacetic acid (pKa ≈ 4.31).[1]

ionization cluster_pH Environmental pH Protonated R-COOH (Unionized, more lipophilic) Ionized R-COO⁻ + H⁺ (Ionized, more hydrophilic) Protonated->Ionized pKa Low_pH pH < pKa (Favors R-COOH) High_pH pH > pKa (Favors R-COO⁻)

Caption: Ionization equilibrium of a carboxylic acid as a function of pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a reliable and widely used technique for determining the pKa of soluble compounds.[6][7][8]

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.

Methodology:

  • Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent like methanol or ethanol may be used, but the result will be an apparent pKa (pKaapp) that requires extrapolation to 0% co-solvent.

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Begin stirring and record the initial pH.

  • Data Collection: Add small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M) and record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.

Lipophilicity (logP)

Lipophilicity, the "fat-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes. It is quantified by the octanol-water partition coefficient (P), or its logarithmic form, logP.[9] A positive logP indicates a preference for the lipid-like octanol phase (hydrophobic), while a negative logP indicates a preference for the aqueous phase (hydrophilic).[10]

  • logP < 0: Predominantly hydrophilic.

  • 0 < logP < 3: Balanced solubility, often a target for orally available drugs.

  • logP > 3: Increasingly lipophilic, may suffer from poor aqueous solubility or high metabolic turnover.

The presence of the halogen and methoxy groups suggests that this compound will have a significantly higher logP than unsubstituted phenylacetic acid (logP ≈ 1.41).[2]

Experimental Protocol: logP Determination by Shake-Flask Method

This is the "gold standard" method for experimental logP determination.[9]

Principle: The compound is partitioned between two immiscible phases, n-octanol (simulating a lipid environment) and a pH 7.4 buffer (simulating physiological pH). After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

ShakeFlask Start 1. Prepare Phases (Buffer-saturated octanol & Octanol-saturated buffer) Add 2. Add Compound (Known amount to biphasic system) Start->Add Equilibrate 3. Equilibrate (Vigorous shaking, e.g., 24h) Add->Equilibrate Separate 4. Separate Phases (Centrifugation) Equilibrate->Separate Analyze 5. Analyze Concentrations (HPLC or UV-Vis of each phase) Separate->Analyze Calculate 6. Calculate logP (log₁₀([C]octanol / [C]water)) Analyze->Calculate

Caption: Workflow for the Shake-Flask logP determination method.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously and allowing them to separate overnight. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.[11]

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.[12]

  • Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a stable solution. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[13][14] The solubility of an ionizable compound like this compound is highly dependent on pH.

  • At pH << pKa: The compound is primarily in its neutral, less soluble form (R-COOH).

  • At pH >> pKa: The compound is primarily in its ionized, more soluble salt form (R-COO⁻).

Therefore, determining the pH-solubility profile is essential. According to Biopharmaceutics Classification System (BCS) guidelines, solubility is often determined across a physiological pH range (e.g., 1.2 to 6.8).[15][16]

Experimental Protocol: Equilibrium (Thermodynamic) Solubility Determination

This method measures the true equilibrium solubility of a compound.[14]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until the solution is saturated and equilibrium is reached. The concentration of the dissolved compound is then measured.

Methodology:

  • System Setup: Add an excess amount of solid this compound to several vials, each containing a buffer of a different pH (e.g., pH 1.2, 4.5, 6.8). The excess solid ensures that saturation will be reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37 °C) for a sufficient time (typically 24-72 hours) to reach equilibrium.

  • Sample Preparation: After equilibration, allow the vials to stand for the undissolved solid to settle. Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

  • Reporting: The solubility is reported in units such as mg/mL or µg/mL for each pH condition.

Summary of Physicochemical Data

The following table summarizes the key based on available data and chemical principles. Note: Experimental values for this specific compound are not widely published; therefore, some values are predictions based on its structure and comparison to analogues.

PropertyValue / Expected RangeSignificance in Drug Development
Molecular Weight 218.61 g/mol [5]Influences diffusion and permeability; within the typical range for small molecule drugs.
pKa Expected: 3.0 - 4.0Determines ionization state, impacting solubility and absorption in the GI tract.
logP (calculated) Expected: 2.5 - 3.5Indicates good lipophilicity, suggesting potential for membrane permeability.
Aqueous Solubility pH-dependentCritical for dissolution and bioavailability; expected to be low at acidic pH and higher at neutral/basic pH.
Appearance White Crystals[5]Basic physical property and indicator of solid-state form.

Conclusion: A Profile for Application

The physicochemical profile of this compound reveals a molecule with characteristics typical of a modern drug candidate. Its acidic nature, governed by a pKa likely in the range of 3-4, dictates a significant pH-dependent solubility profile. The balanced lipophilicity, suggested by an expected logP between 2.5 and 3.5, points towards a favorable permeability across biological membranes. These properties, born from the specific combination of chloro, fluoro, and methoxy substituents, provide a critical foundation for researchers. Whether for designing formulation strategies to enhance solubility, predicting in vivo behavior, or understanding structure-activity relationships, the in-depth knowledge of these core parameters is the first and most vital step toward harnessing the compound's full potential in scientific and therapeutic applications.

References

An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methoxyphenylacetic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Phenylacetic Acids in Medicinal Chemistry

Phenylacetic acid and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] The strategic incorporation of various substituents onto the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[2] This targeted modification is a key strategy in modern drug discovery, enabling the optimization of lead compounds into effective and safe medicines. The subject of this guide, 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, is a prime example of a highly functionalized phenylacetic acid derivative with significant potential as a versatile building block in the synthesis of novel pharmaceuticals.[3] The presence of chloro, fluoro, and methoxy groups on the phenyl ring offers a unique combination of electronic and steric properties that can profoundly influence a molecule's biological activity.[2]

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound, tailored for researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₉H₈ClFO₃ and a molecular weight of 218.61 g/mol .[4] The molecule features a benzene ring substituted with a chlorine atom at the 6-position, a fluorine atom at the 2-position, a methoxy group at the 3-position, and an acetic acid moiety at the 1-position.

PropertyValueSource
CAS Number 1017777-83-1[4]
Molecular Formula C₉H₈ClFO₃[4]
Molecular Weight 218.61 g/mol [4]
Appearance White crystalline solid
pKa 3.66 ± 0.10 (Predicted)[4]
Solubility Very slightly soluble in water (0.24 g/L at 25 °C)[4]

A Strategic Synthetic Pathway

A logical and efficient synthetic route to this compound commences with the commercially available building block, 6-chloro-2-fluoro-3-methoxybenzaldehyde. This starting material provides the core substituted phenyl ring, streamlining the synthetic process. The synthesis can be conceptualized in two primary stages: the oxidation of the aldehyde to a carboxylic acid, followed by a one-carbon homologation to yield the desired phenylacetic acid.

Synthesis_Pathway start 6-Chloro-2-fluoro-3-methoxybenzaldehyde intermediate 6-Chloro-2-fluoro-3-methoxybenzoic acid start->intermediate Oxidation final This compound intermediate->final Arndt-Eistert Homologation

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 6-Chloro-2-fluoro-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, a compound of interest in contemporary research and development. In the absence of a complete, publicly available Safety Data Sheet (SDS) for this specific molecule (CAS No. 1017777-83-1), this document synthesizes critical safety information from structurally analogous compounds and established laboratory best practices. It is designed to empower researchers to work safely and effectively by understanding the why behind each recommendation, fostering a proactive safety culture.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the limited specific data for this compound, a conservative approach to hazard identification is paramount. We will extrapolate potential hazards from the known profile of a close structural analog, 4-Chloro-2-fluoro-3-methoxyphenylacetic acid , and other substituted phenylacetic acids.

Based on these analogs, this compound should be treated as a compound that is potentially:

  • Harmful if swallowed.

  • Causes skin irritation (Category 2).

  • Causes serious eye irritation (Category 2).

  • May cause respiratory irritation (Category 3).

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of material being used, the nature of the experimental procedures, and the potential for dust generation or aerosolization.

Inferred Hazard Classification
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Irritation2GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3GHS07WarningH335: May cause respiratory irritation

This table is an inferred classification based on available data for analogous compounds and should be used as a preliminary guide pending the availability of a specific SDS.

Engineering and Administrative Controls: The First Lines of Defense

The primary objective is to minimize exposure through robust engineering and administrative controls. Personal Protective Equipment (PPE) should be considered the final line of defense.

Engineering Controls
  • Ventilation: All manipulations of powdered this compound that could generate dust must be performed in a certified chemical fume hood. The fume hood provides a physical barrier and active ventilation to protect the user from inhaling airborne particles.

  • Weighing Enclosures: For high-accuracy weighing where fume hood drafts may interfere, a ventilated balance enclosure or powder containment hood is recommended.

  • Accessible Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental work involving this compound.

  • Training: All personnel handling the compound must be trained on its potential hazards and the specific procedures outlined in the SOPs.

  • Restricted Access: Designate specific areas for the handling and storage of this compound, with access limited to authorized and trained personnel.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Hands should be thoroughly washed after handling the compound, even if gloves were worn.

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing or significant dust generation.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Gloves must be inspected for integrity before each use and changed immediately if contaminated or damaged.

  • Body Protection: A laboratory coat is required to protect against skin contact.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, or during certain high-risk procedures, a NIOSH-approved respirator may be necessary. The type of respirator should be selected based on a formal risk assessment.

Handling and Storage: A Protocol for Stability and Safety

Proper handling and storage are critical to maintaining the integrity of

The Emerging Potential of 6-Chloro-2-fluoro-3-methoxyphenylacetic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide explores the untapped potential of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid as a versatile scaffold in modern medicinal chemistry. While direct biological data for this specific molecule is not yet publicly available, a comprehensive analysis of structurally related phenylacetic acid derivatives provides a strong rationale for its investigation across multiple therapeutic areas. This document synthesizes current knowledge to propose potential applications, outlines a viable synthetic pathway, and provides detailed experimental protocols for the biological evaluation of this promising compound. We will delve into its potential as a novel non-steroidal anti-inflammatory drug (NSAID), a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), and a ligand for Liver X Receptors (LXRs), offering a roadmap for researchers and drug development professionals to unlock its therapeutic value.

Introduction: The Phenylacetic Acid Scaffold and the Rationale for Substitution

Phenylacetic acid and its derivatives are a cornerstone in pharmaceutical development, serving as the foundational structure for a multitude of approved drugs.[1][2] Their prevalence stems from a favorable combination of physicochemical properties, synthetic accessibility, and the ability to interact with a diverse range of biological targets. The core phenylacetic acid moiety provides a crucial acidic group for target binding and a phenyl ring that can be strategically decorated with substituents to modulate potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, presents a unique substitution pattern that is hypothesized to confer advantageous pharmacological characteristics. The strategic placement of chloro, fluoro, and methoxy groups can significantly influence the electronic and steric profile of the molecule.

  • Fluorine Substitution: The presence of a fluorine atom at the 2-position can enhance metabolic stability by blocking a potential site of oxidation.[3][4] Its high electronegativity can also modulate the acidity of the carboxylic acid and influence binding interactions with target proteins.[3][4]

  • Chlorine Substitution: The chloro group at the 6-position is a lipophilic, electron-withdrawing group that can improve membrane permeability and binding affinity.[5]

  • Methoxy Substitution: The methoxy group at the 3-position is an electron-donating group that can influence the overall electronic distribution of the aromatic ring and potentially form hydrogen bonds with the target protein.

This combination of substituents suggests that this compound could be a valuable building block for developing novel therapeutics with improved efficacy and safety profiles.

Synthesis of this compound

A straightforward and efficient synthesis of the target compound can be envisioned starting from the commercially available 6-Chloro-2-fluoro-3-methoxybenzaldehyde.[6][7] The proposed synthetic route involves a two-step process: reduction of the aldehyde to the corresponding alcohol, followed by a one-carbon homologation to the carboxylic acid.

Experimental Protocol: Synthesis

Step 1: Reduction of 6-Chloro-2-fluoro-3-methoxybenzaldehyde to (6-Chloro-2-fluoro-3-methoxyphenyl)methanol

  • To a stirred solution of 6-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude (6-Chloro-2-fluoro-3-methoxyphenyl)methanol, which can be used in the next step without further purification.

Step 2: Conversion of (6-Chloro-2-fluoro-3-methoxyphenyl)methanol to this compound

This transformation can be achieved via a two-step sequence involving conversion to the benzyl chloride followed by cyanation and hydrolysis, or more directly using methods like the Arndt-Eistert homologation, though the former is often more practical on a larger scale.

  • Via Benzyl Cyanide:

    • Convert the alcohol to the corresponding benzyl chloride using thionyl chloride or a similar chlorinating agent.

    • React the benzyl chloride with sodium cyanide in a suitable solvent (e.g., DMSO or acetone/water) to form the benzyl cyanide.

    • Hydrolyze the nitrile to the carboxylic acid under acidic or basic conditions.

A more direct, albeit potentially lower-yielding, one-pot conversion from the aldehyde can also be considered using the Willgerodt-Kindler reaction, though this is typically more effective for acetophenones.[2][8][9][10]

Diagram: Proposed Synthetic Pathway

Synthesis start 6-Chloro-2-fluoro-3-methoxybenzaldehyde alcohol (6-Chloro-2-fluoro-3-methoxyphenyl)methanol start->alcohol NaBH4, MeOH acid This compound alcohol->acid 1. SOCl2 2. NaCN 3. H3O+

Caption: Proposed two-step synthesis of the target compound.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally similar phenylacetic acid derivatives, we propose three primary areas of investigation for this compound:

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Many widely used NSAIDs, such as diclofenac, are phenylacetic acid derivatives.[1][11][12][13][14] These drugs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The structural similarity of our target compound to diclofenac suggests it may also possess COX inhibitory activity. The specific substitution pattern could influence its selectivity for COX-1 versus COX-2, potentially leading to a more favorable gastrointestinal safety profile.

Diagram: NSAID Mechanism of Action

NSAID_MoA Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound 6-Chloro-2-fluoro- 3-methoxyphenylacetic acid Target_Compound->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis by NSAIDs.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

PPARs are nuclear receptors that play a critical role in regulating lipid and glucose metabolism. Phenylacetic acid derivatives have been identified as potent agonists for various PPAR isoforms.[15] Specifically, they have been developed as PPARα/γ dual agonists for the treatment of type 2 diabetes and dyslipidemia, and as PPARδ partial agonists.[1][16][17][18] The unique electronic and steric properties of this compound make it an interesting candidate for a novel PPAR modulator, potentially with a unique selectivity profile.

Table: Phenylacetic Acid Derivatives as PPAR Agonists

Compound TypePPAR Isoform(s)Therapeutic Potential
Dithiolane thiazolidinedione- and phenylacetic acid-based compoundsPPARγType 2 diabetes, atherosclerosis, inflammatory diseases[16]
Alpha-aryloxyphenylacetic acidsPPARα/γ dual agonistsType 2 diabetes, dyslipidemia[1]
Phenoxyacetic acidsPPARδ partial agonistsMetabolic disorders[17]
Liver X Receptor (LXR) Modulators

LXRs are another class of nuclear receptors that are key regulators of cholesterol, fatty acid, and carbohydrate metabolism.[19] LXR agonists are being investigated for the treatment of atherosclerosis, inflammation, and Alzheimer's disease.[20][21][22][23] Given that some phenylacetic acid derivatives have shown activity as LXR modulators, it is plausible that this compound could also interact with these receptors.

Proposed Biological Evaluation

To validate the hypothesized therapeutic potential of this compound, a series of in vitro and in vivo assays are recommended.

Experimental Protocol: Biological Assays

4.1. COX Inhibition Assay

  • Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2.

  • Methodology: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

    • Prepare a series of dilutions of the test compound.

    • Incubate the compound with purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Add arachidonic acid as the substrate.

    • Measure the production of prostaglandin F2α (PGF2α) using a specific antibody and a colorimetric or fluorometric probe.

    • Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (COX-1 IC50 / COX-2 IC50).

4.2. PPAR Transactivation Assay

  • Objective: To assess the agonist activity of the compound on PPARα, PPARγ, and PPARδ.

  • Methodology: Employ a cell-based reporter gene assay.

    • Co-transfect a suitable cell line (e.g., HEK293T) with expression vectors for the ligand-binding domain of each PPAR isoform fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

    • Treat the transfected cells with various concentrations of the test compound.

    • Measure the reporter gene activity (e.g., luminescence).

    • Calculate the EC50 values for each PPAR isoform.

4.3. LXR Reporter Gene Assay

  • Objective: To determine if the compound can activate LXRα and LXRβ.

  • Methodology: Similar to the PPAR transactivation assay, using LXR expression vectors and an LXR-responsive reporter plasmid.

Conclusion

While this compound is a relatively unexplored molecule, the wealth of data on related phenylacetic acid derivatives provides a compelling case for its investigation as a novel therapeutic agent. Its unique substitution pattern holds the promise of enhanced potency, selectivity, and pharmacokinetic properties. The proposed synthetic route is feasible, and the outlined biological evaluation plan provides a clear path to elucidating its medicinal chemistry potential. This guide serves as a foundational resource to stimulate further research into this promising compound, which may ultimately lead to the development of new and improved treatments for inflammatory diseases, metabolic disorders, and other conditions.

References

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methoxyphenylacetic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Physicochemical Properties

6-Chloro-2-fluoro-3-methoxyphenylacetic acid, with the CAS Number 1017777-83-1, is a polysubstituted phenylacetic acid derivative.[1][2] Its structure, featuring a unique arrangement of chloro, fluoro, and methoxy groups on the phenyl ring, makes it a valuable building block in organic synthesis. The interplay of these functional groups influences its reactivity and makes it suitable for creating more complex molecules.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1017777-83-1[1][2]
Molecular Formula C₉H₈ClFO₃[3]
Molecular Weight 218.61 g/mol [2]
Appearance White Crystalline Solid[2]
Purity Typically ≥97%[1]

Historical Context and Primary Application

The history of this compound is intrinsically linked to the development of advanced agricultural chemicals. While the exact date and researchers who first synthesized this compound are not explicitly documented in readily accessible scientific literature, its emergence is noted in patents for novel herbicides. Specifically, it is a crucial precursor for the synthesis of certain 6-(poly-substituted aryl)-4-aminopicolinate and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which exhibit herbicidal activity.[4][5]

The development of this molecule was likely driven by the need for specific structural motifs in the creation of these complex herbicides. Its synthesis is a key step in the overall manufacturing process of these agricultural products.

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis of this compound is not explicitly described in a singular source. However, based on the synthesis of its boronic acid precursor, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, as detailed in several patents, and general organic chemistry principles, a logical and plausible synthetic route can be constructed.

The overall synthesis can be envisioned as a two-stage process:

  • Formation of the key intermediate, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, from 2-chloro-6-fluoroanisole.

  • Conversion of the boronic acid intermediate to the final phenylacetic acid product.

Stage 1: Synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid

This stage is well-documented in the patent literature and involves the ortho-lithiation of 2-chloro-6-fluoroanisole followed by quenching with a borate ester.[4][5][6]

Experimental Protocol:

  • Reaction Setup: A solution of 2-chloro-6-fluoroanisole in a dry ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C).

  • Lithiation: A strong organolithium base, such as n-butyllithium (n-BuLi), is added dropwise to the cooled solution. The reaction is stirred at this low temperature for a period to ensure complete deprotonation at the position ortho to the fluorine atom.

  • Borylation: An electrophilic boron source, typically trimethyl borate (B(OMe)₃), is then added to the reaction mixture. The mixture is allowed to slowly warm to room temperature.

  • Workup: The reaction is quenched with an aqueous acid (e.g., hydrochloric acid). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure to yield the crude 4-chloro-2-fluoro-3-methoxyphenylboronic acid. Purification can be achieved by recrystallization.

Diagram of the Synthetic Pathway (Stage 1):

Synthesis_Stage1 Start 2-chloro-6-fluoroanisole Intermediate Lithiation (n-BuLi, THF, -78 °C) Start->Intermediate 1. Product 4-chloro-2-fluoro-3-methoxyphenylboronic acid Intermediate->Product 2. Reagent1 Trimethyl borate Reagent1->Product Quench

Caption: Synthesis of the boronic acid intermediate.

Stage 2: Conversion to this compound

While not explicitly detailed for this specific molecule in the surveyed literature, a common and effective method for converting an arylboronic acid to a phenylacetic acid would be through a palladium-catalyzed cross-coupling reaction with a suitable two-carbon building block, followed by hydrolysis. A plausible route would involve a Suzuki coupling with an ethyl haloacetate followed by saponification.

Experimental Protocol (Plausible Route):

  • Reaction Setup: 4-chloro-2-fluoro-3-methoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., sodium carbonate), and a suitable solvent (e.g., toluene or dioxane) are combined in a reaction vessel under an inert atmosphere.

  • Cross-Coupling: Ethyl bromoacetate is added to the mixture, and the reaction is heated to reflux for several hours until the starting materials are consumed (monitored by TLC or GC-MS).

  • Workup and Isolation of Ester: The reaction mixture is cooled, filtered, and the solvent is removed. The resulting crude ethyl 6-chloro-2-fluoro-3-methoxyphenylacetate is purified using column chromatography.

  • Hydrolysis: The purified ester is then dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide). The mixture is heated to reflux to facilitate the saponification of the ester.

  • Final Isolation: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl), leading to the precipitation of the carboxylic acid. The solid product, this compound, is collected by filtration, washed with water, and dried.

Diagram of the Synthetic Pathway (Stage 2):

Synthesis_Stage2 Start 4-chloro-2-fluoro-3-methoxyphenylboronic acid Intermediate Ethyl 6-chloro-2-fluoro-3-methoxyphenylacetate Start->Intermediate Suzuki Coupling Reagent1 Ethyl bromoacetate (Pd catalyst, base) Reagent1->Intermediate Product This compound Intermediate->Product Saponification Reagent2 Hydrolysis (NaOH, H₂O/EtOH) Reagent2->Product

Caption: Plausible conversion to the final acetic acid.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of specialized chemical intermediates in the development of high-value commercial products. While its own discovery story is not one of widespread publication, its integral role in the synthesis of modern herbicides underscores its significance in applied chemistry. The synthetic pathways, elucidated through patent literature and established chemical reactions, provide a clear roadmap for its production. Future research may focus on optimizing these synthetic routes to improve yield and reduce costs, or potentially exploring the use of this versatile building block in the synthesis of other biologically active molecules beyond the agrochemical sector.

References

The Strategic Utility of 6-Chloro-2-fluoro-3-methoxyphenylacetic Acid in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, a polysubstituted aromatic carboxylic acid, represents a versatile yet underexplored scaffold. Its unique substitution pattern—featuring a reactive carboxylic acid handle, a methoxy group for potential electronic modulation or demethylation, and strategically placed halogen atoms—offers a rich platform for diversification. This technical guide provides an in-depth analysis of this building block, grounded in established reactivity principles and field-proven synthetic strategies. We will explore its logical synthesis from available precursors and detail its potential in key synthetic transformations, thereby equipping researchers, chemists, and drug development professionals with the knowledge to effectively leverage its synthetic potential.

Introduction: Unveiling a Versatile Scaffold

This compound (Figure 1) is a substituted phenylacetic acid derivative. The convergence of multiple functional groups on a single phenyl ring makes it a building block of significant interest for medicinal chemistry and materials science.

PropertyValueSource
CAS Number 1017777-83-1[1]
Molecular Formula C₉H₈ClFO₃[1]
Molecular Weight 218.61 g/mol [2]
Appearance White Crystalline Solid[2]

Figure 1: Structure of this compound

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups:

  • The carboxylic acid moiety is a primary handle for classical transformations such as amide bond formation, esterification, and reduction to the corresponding alcohol.

  • The chloro and fluoro substituents offer sites for cross-coupling reactions and can significantly influence the electronic properties and metabolic stability of derivative compounds.

  • The methoxy group can be a stable ether or a latent phenol, accessible through demethylation, providing another point for modification.

This guide will illuminate the pathways to harness this multifunctionality, starting from its logical synthetic origin.

The Synthetic Genesis: From Anisole to Acetic Acid

While direct literature on the multi-step synthesis of this compound is sparse, a logical and robust pathway can be engineered from the well-documented chemistry of its precursor, 2-chloro-6-fluoroanisole . The synthesis of the closely related 4-chloro-2-fluoro-3-methoxyphenylboronic acid from this anisole is extensively detailed in patent literature, providing a validated foundation for accessing the core scaffold.[2][3]

The key transformation is a highly selective ortho-lithiation (directed metalation) followed by quenching with an appropriate electrophile. The fluorine atom is a powerful ortho-directing group, making the C4 position (adjacent to the fluorine and para to the chlorine) the most acidic and thus the most likely site of deprotonation by a strong base like n-butyllithium (n-BuLi).[2][4]

Workflow for Precursor Synthesis

The following diagram outlines the established synthesis of the core substituted phenyl ring, which serves as the immediate precursor for the target acetic acid.

G cluster_0 Synthesis of the Core Scaffold Start 2-Chloro-6-fluoroanisole Step1 Ortho-lithiation (n-BuLi, THF, -70°C) Start->Step1 Strong Base Intermediate Lithiated Intermediate Step1->Intermediate Selective Deprotonation Step2 Quench with Electrophile Intermediate->Step2 End Functionalized Phenyl Ring Step2->End G cluster_0 Fischer Esterification Mechanism A Carboxylic Acid + H⁺ B Protonated Carbonyl A->B Protonation D Tetrahedral Intermediate B->D Nucleophilic Attack C Alcohol (R'-OH) C->D E Proton Transfer D->E F Water Leaves E->F G Protonated Ester F->G Elimination H Ester + H⁺ G->H Deprotonation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-2-fluoro-3-methoxyphenylacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted phenylacetic acids are a cornerstone in medicinal chemistry, serving as pivotal intermediates in the synthesis of a wide array of therapeutic agents. The unique substitution pattern of 6-chloro-2-fluoro-3-methoxyphenylacetic acid, incorporating a halogen-rich aromatic core, presents a scaffold of significant interest for drug discovery and development. The strategic placement of chloro and fluoro groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The methoxy group further modulates the electronic and steric profile of the compound.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent derivatization into esters and amides for biological screening. Two plausible synthetic routes to the core molecule are detailed, followed by robust protocols for generating a diverse library of derivatives. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Synthetic Pathways to this compound

The synthesis of the target phenylacetic acid initiates from the commercially available 2-chloro-6-fluoroanisole. The key strategic step involves the formation of a versatile intermediate, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, which can then be elaborated to the final product through two distinct and reliable synthetic routes: the Arndt-Eistert homologation and the Willgerodt-Kindler reaction.

Diagram of Overall Synthetic Strategy

Synthesis_Overview Start 2-Chloro-6-fluoroanisole Intermediate 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid Start->Intermediate Lithiation & Borylation Benzoic_Acid 2-Chloro-6-fluoro-3-methoxybenzoic Acid Intermediate->Benzoic_Acid Carboxylation Acetophenone 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone Intermediate->Acetophenone Acetylation Target This compound Benzoic_Acid->Target Arndt-Eistert Homologation Acetophenone->Target Willgerodt-Kindler Reaction Derivatives Ester and Amide Derivatives Target->Derivatives Esterification/ Amidation

Caption: Overview of the synthetic routes to this compound and its derivatives.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid

The initial step in both proposed synthetic pathways is the formation of 4-chloro-2-fluoro-3-methoxyphenylboronic acid from 2-chloro-6-fluoroanisole. This is achieved through a directed ortho-metalation followed by borylation.

Protocol 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid

Rationale: Directed ortho-metalation using a strong lithium base like n-butyllithium (n-BuLi) is a powerful tool for the regioselective functionalization of substituted aromatic rings. The methoxy group in 2-chloro-6-fluoroanisole directs the lithiation to the adjacent position. The subsequent reaction with an electrophilic boron source, such as trimethyl borate, followed by acidic workup, yields the desired boronic acid. Anhydrous conditions and low temperatures are crucial to prevent side reactions and ensure high yields.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-fluoroanisole160.5710.0 g0.0623
n-Butyllithium (2.5 M in hexanes)64.0627.4 mL0.0685
Trimethyl borate103.918.1 g (8.8 mL)0.0778
Anhydrous Tetrahydrofuran (THF)-200 mL-
2 M Hydrochloric Acid-As needed-
Diethyl Ether-For extraction-
Brine-For washing-
Anhydrous Magnesium Sulfate-For drying-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-6-fluoroanisole (10.0 g, 0.0623 mol) and anhydrous THF (200 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 27.4 mL, 0.0685 mol) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add trimethyl borate (8.1 g, 8.8 mL, 0.0778 mol) dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the mixture in an ice bath and quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to afford pure 4-chloro-2-fluoro-3-methoxyphenylboronic acid.

Expected Yield: 75-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of this compound

Two effective routes from the boronic acid intermediate are presented below.

Route A: Arndt-Eistert Homologation Pathway

This route involves the conversion of the boronic acid to the corresponding benzoic acid, followed by a one-carbon chain extension using the Arndt-Eistert synthesis.

Diagram of Arndt-Eistert Pathway

Arndt_Eistert_Pathway Intermediate 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid Benzoic_Acid 2-Chloro-6-fluoro-3-methoxybenzoic Acid Intermediate->Benzoic_Acid Carboxylation (e.g., Cu-catalyzed) Acid_Chloride 2-Chloro-6-fluoro-3-methoxybenzoyl Chloride Benzoic_Acid->Acid_Chloride Thionyl Chloride Diazoketone α-Diazoketone Intermediate Acid_Chloride->Diazoketone Diazomethane Ketene Ketene Intermediate Diazoketone->Ketene Wolff Rearrangement (Ag₂O) Target This compound Ketene->Target Hydrolysis (H₂O)

Caption: Arndt-Eistert homologation route to the target phenylacetic acid.

Protocol 2A: Carboxylation of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid

Rationale: The direct carboxylation of arylboronic acids represents an efficient method for the synthesis of benzoic acids. Copper-catalyzed carboxylation using carbon dioxide is an attractive, environmentally friendly option.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Chloro-2-fluoro-3-methoxyphenylboronic acid204.405.0 g0.0245
Copper(I) Iodide (CuI)190.450.23 g0.0012
1,10-Phenanthroline180.210.22 g0.0012
Cesium Carbonate (Cs₂CO₃)325.8216.0 g0.0490
Anhydrous Dimethylformamide (DMF)-50 mL-
Carbon Dioxide (CO₂)-Balloon-
2 M Hydrochloric Acid-As needed-
Ethyl Acetate-For extraction-

Procedure:

  • To a dry Schlenk flask, add 4-chloro-2-fluoro-3-methoxyphenylboronic acid (5.0 g, 0.0245 mol), CuI (0.23 g, 0.0012 mol), 1,10-phenanthroline (0.22 g, 0.0012 mol), and Cs₂CO₃ (16.0 g, 0.0490 mol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF (50 mL) via syringe.

  • Evacuate and backfill the flask with CO₂ from a balloon.

  • Heat the reaction mixture at 80 °C for 24 hours under a CO₂ atmosphere.

  • Cool the reaction to room temperature and pour it into 2 M HCl (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-fluoro-3-methoxybenzoic acid.

Expected Yield: 60-75%

Protocol 2B: Arndt-Eistert Homologation

Rationale: The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids.[3][4] It proceeds via the formation of an acid chloride, which then reacts with diazomethane to form a diazoketone. A subsequent Wolff rearrangement, typically catalyzed by silver oxide, generates a ketene that is trapped by water to yield the homologous carboxylic acid.[5][6]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-fluoro-3-methoxybenzoic acid206.583.0 g0.0145
Thionyl Chloride (SOCl₂)118.972.6 g (1.6 mL)0.0218
Anhydrous Dichloromethane (DCM)-30 mL-
Diazomethane (ethereal solution)42.04~0.0435 mol~3 eq.
Silver(I) Oxide (Ag₂O)231.740.34 g0.00145
1,4-Dioxane-50 mL-
Water-10 mL-

Procedure:

Step 1: Acid Chloride Formation

  • In a round-bottom flask, dissolve 2-chloro-6-fluoro-3-methoxybenzoic acid (3.0 g, 0.0145 mol) in anhydrous DCM (30 mL).

  • Add thionyl chloride (2.6 g, 1.6 mL, 0.0218 mol) and a catalytic amount of DMF (2 drops).

  • Reflux the mixture for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used directly in the next step.

Step 2: Homologation

Caution: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolve the crude acid chloride in anhydrous diethyl ether (20 mL) and cool to 0 °C.

  • Slowly add an ethereal solution of diazomethane (~3 equivalents) with stirring until the yellow color of diazomethane persists and nitrogen evolution ceases.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully quench any excess diazomethane by adding a few drops of acetic acid.

  • Remove the solvent under reduced pressure to obtain the crude diazoketone.

  • Dissolve the crude diazoketone in 1,4-dioxane (50 mL) and water (10 mL).

  • Add silver(I) oxide (0.34 g, 0.00145 mol) and heat the mixture to 60-70 °C with stirring.

  • After gas evolution has ceased (typically 2-3 hours), cool the reaction, filter through celite to remove the silver catalyst, and concentrate the filtrate.

  • Acidify the aqueous residue with 2 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

  • Purify by recrystallization or column chromatography.

Expected Yield: 50-65% over two steps.

Route B: Willgerodt-Kindler Reaction Pathway

This alternative route involves the conversion of the boronic acid to an acetophenone derivative, followed by the Willgerodt-Kindler reaction to form the target phenylacetic acid.

Diagram of Willgerodt-Kindler Pathway

Willgerodt_Kindler_Pathway Intermediate 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid Acetophenone 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone Intermediate->Acetophenone Acetylation (e.g., Friedel-Crafts) Thioamide Thioamide Intermediate Acetophenone->Thioamide Sulfur, Morpholine Target This compound Thioamide->Target Hydrolysis (Acid or Base)

Caption: Willgerodt-Kindler reaction route to the target phenylacetic acid.

Protocol 3A: Synthesis of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone

Rationale: A Friedel-Crafts acylation of the starting material, 2-chloro-6-fluoroanisole, provides a direct route to the required acetophenone. A strong Lewis acid like aluminum chloride is used to activate the acetylating agent (acetyl chloride).

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-fluoroanisole160.578.0 g0.0498
Acetyl Chloride78.504.3 g (3.9 mL)0.0548
Aluminum Chloride (AlCl₃)133.347.3 g0.0548
Anhydrous Dichloromethane (DCM)-100 mL-
2 M Hydrochloric Acid-For quenching-

Procedure:

  • To a suspension of aluminum chloride (7.3 g, 0.0548 mol) in anhydrous DCM (50 mL) at 0 °C, slowly add acetyl chloride (4.3 g, 3.9 mL, 0.0548 mol).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 2-chloro-6-fluoroanisole (8.0 g, 0.0498 mol) in anhydrous DCM (50 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture slowly onto crushed ice and 2 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the residue by column chromatography to yield 1-(6-chloro-2-fluoro-3-methoxyphenyl)ethanone.

Expected Yield: 70-80%

Protocol 3B: Willgerodt-Kindler Reaction

Rationale: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-aryl-substituted carboxylic acids or their derivatives.[7][8] The reaction with sulfur and an amine (typically morpholine) forms a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.[9][10]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone202.614.0 g0.0197
Sulfur32.061.9 g0.0592
Morpholine87.125.2 g (5.2 mL)0.0592
10% Aqueous Sodium Hydroxide-100 mL-
Concentrated Hydrochloric Acid-As needed-

Procedure:

  • In a round-bottom flask, combine 1-(6-chloro-2-fluoro-3-methoxyphenyl)ethanone (4.0 g, 0.0197 mol), sulfur (1.9 g, 0.0592 mol), and morpholine (5.2 g, 5.2 mL, 0.0592 mol).

  • Heat the mixture to reflux (around 130-140 °C) and maintain for 6-8 hours.

  • Cool the reaction mixture and add 10% aqueous sodium hydroxide (100 mL).

  • Reflux the mixture for an additional 10-12 hours to hydrolyze the intermediate thioamide.

  • Cool the mixture to room temperature and wash with diethyl ether to remove any unreacted starting material and neutral byproducts.

  • Acidify the aqueous layer with concentrated HCl until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude this compound.

  • Recrystallize from a suitable solvent (e.g., toluene or aqueous ethanol) for purification.

Expected Yield: 65-75%

Part 3: Derivatization of this compound

The synthesized phenylacetic acid can be readily converted into a library of ester and amide derivatives for biological evaluation.

Protocol 4: Synthesis of Ester Derivatives

Rationale: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a straightforward method for preparing esters.

General Procedure for Esterification:

  • Dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester derivative.

Protocol 5: Synthesis of Amide Derivatives

Rationale: Amide bond formation can be achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. Alternatively, coupling reagents can be used for a one-pot procedure.

General Procedure for Amidation via Acid Chloride:

  • Convert this compound to its acid chloride using thionyl chloride as described in Protocol 2B, Step 1.

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM.

  • Cool the solution to 0 °C and add the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the amide derivative by chromatography or recrystallization.[11]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through in-process monitoring and final product characterization.

  • Thin-Layer Chromatography (TLC): Each reaction step should be monitored by TLC to ensure the consumption of starting materials and the formation of the product before proceeding to the next step or workup.

  • Spectroscopic Analysis: The identity and purity of all intermediates and final products must be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).

  • Melting Point Analysis: For solid compounds, a sharp melting point is a good indicator of purity.

By adhering to these analytical practices, researchers can have high confidence in the identity and quality of the synthesized compounds.

References

experimental protocol for using 6-Chloro-2-fluoro-3-methoxyphenylacetic acid in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Authored by: A Senior Application Scientist

Introduction: Navigating the Challenges of Advanced Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[3]

This guide addresses the specific challenges encountered when using structurally complex and electronically deactivated substrates, such as This compound . This substrate presents a trifecta of hurdles typical for advanced cross-coupling reactions:

  • A Deactivated Aryl Chloride: The C-Cl bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle the rate-determining barrier.[4][5]

  • Steric Hindrance: The chlorine atom is flanked by ortho-substituents (fluoro and methoxy groups), which sterically encumber the palladium catalyst's approach to the C-Cl bond.[6][7]

  • Functional Group Compatibility: The presence of a carboxylic acid necessitates careful selection of a base to avoid undesirable acid-base side reactions while still effectively promoting the catalytic cycle.

This document provides a comprehensive protocol and the underlying scientific rationale for successfully employing this compound in Suzuki-Miyaura coupling reactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura reaction mechanism is critical for troubleshooting and optimization. The process is a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[8]

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl chloride, forming a Pd(II) complex. This is typically the slowest step, especially for aryl chlorides.[1]

  • Transmetalation: The organic moiety from the organoboron species (activated by a base) is transferred to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid, which facilitates this transfer.[9][10][11]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle cluster_inputs cluster_outputs Pd0 Pd(0)L n PdII_Aryl Ar-Pd(II)L -X Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L -R' PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-R' PdII_Trans->Product ArylHalide Ar-X (Aryl Chloride) ArylHalide->PdII_Aryl BoronicAcid R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate Boronate->PdII_Trans caption Figure 1: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

PART 1: Experimental Design for a Challenging Substrate

Success with this compound hinges on choosing a catalyst system powerful enough to overcome the high activation barrier of the C-Cl bond. This requires a synergistic combination of a palladium source, a specialized phosphine ligand, a suitable base, and an appropriate solvent.

Catalyst and Ligand Selection: The Key to Activating Aryl Chlorides

Standard catalysts like Pd(PPh₃)₄ are often ineffective for deactivated aryl chlorides.[12] The field has evolved to favor catalyst systems featuring bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.

  • Expertise & Experience: Bulky ligands facilitate the reductive elimination step and promote a monoligated Pd(0) species, which is highly reactive in oxidative addition. Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and enhancing its ability to break the strong C-Cl bond.[1]

For this specific substrate, highly active biarylphosphine ligands or N-heterocyclic carbenes (NHCs) are recommended.

Ligand Class Recommended Ligands Rationale & Key Features Reference
Biarylphosphines SPhos, XPhos, RuPhosBulky and electron-rich; provide high catalyst activity and stability. Excellent for sterically hindered and deactivated aryl chlorides.[13]
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, even more electron-releasing than phosphines. Form very stable palladium complexes suitable for challenging couplings.[11][14]
Dicyclohexylphosphines (t-Bu)PCy₂Highly effective for coupling deactivated aryl chlorides due to their electron-rich and bulky nature.[5]

Authoritative Grounding: The development of these advanced ligands, particularly by the Buchwald and Nolan groups, has revolutionized the scope of Suzuki-Miyaura couplings, making the use of inexpensive and abundant aryl chlorides routine.[11][13]

The Role of the Base and Solvent System

The choice of base and solvent is interdependent and critical for reaction success.

  • Base Selection: The base activates the boronic acid to form a boronate "ate" complex, which is necessary for transmetalation.[10] For a substrate with a carboxylic acid, a moderately strong inorganic base is preferred to minimize deprotonation of the desired product while still facilitating the reaction.

    • Potassium Phosphate (K₃PO₄): An excellent choice for many challenging Suzuki couplings. It is strong enough to promote the reaction but generally compatible with a wide range of functional groups.

    • Carbonates (Cs₂CO₃, K₂CO₃): Also widely used. Cesium carbonate is often more effective due to its higher solubility in organic solvents.[9]

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction of organic and inorganic components. Anhydrous polar aprotic solvents are typically used.

    • Dioxane, Toluene, or THF: These are common choices. A mixture including water (e.g., dioxane/water) can sometimes accelerate the reaction, though care must be taken to avoid protodeboronation (hydrolysis of the boronic acid).[1][15] The effect of solvent can be complex and may influence reaction selectivity.[16][17]

PART 2: Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.

Materials and Reagents
Reagent Purpose Suggested Grade/Purity Stoichiometry
This compoundAryl Halide>97%1.0 equiv
Arylboronic AcidCoupling Partner>98%1.2–1.5 equiv
Pd₂(dba)₃ or Pd(OAc)₂Palladium Pre-catalyst>98%1–2 mol %
SPhos or XPhosLigand>98%2–4 mol %
K₃PO₄ (anhydrous, powdered)Base>99%2.0–3.0 equiv
1,4-Dioxane or TolueneSolventAnhydrous, <50 ppm H₂O~0.1–0.5 M
Step-by-Step Methodology

Precaution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst. All glassware should be oven- or flame-dried before use.

  • Reaction Setup: To a dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and powdered K₃PO₄ (2.5 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol %) and the ligand (e.g., SPhos, 2.2 mol %). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve the desired concentration (e.g., 0.2 M).

  • Degassing (Optional but Recommended): To further remove dissolved oxygen, bubble nitrogen or argon through the reaction mixture for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80–110 °C. The optimal temperature may vary depending on the reactivity of the boronic acid.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4–24 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product. d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

PART 3: Workflow Visualization and Troubleshooting

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Dry_Glassware Oven-Dry Glassware Weigh_Reagents Weigh Solids: Aryl Chloride, Boronic Acid, Base, Catalyst, Ligand Dry_Glassware->Weigh_Reagents Assemble Assemble in Schlenk Flask Weigh_Reagents->Assemble Inert Evacuate & Backfill with N₂/Ar (3x) Assemble->Inert Add_Solvent Add Anhydrous Solvent Inert->Add_Solvent Heat Heat to 80-110 °C Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool & Quench (EtOAc/H₂O) Monitor->Quench Acidify Acidify Aqueous Layer Quench->Acidify Extract Extract with EtOAc Acidify->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize caption Figure 2: Experimental Workflow

Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient temperature.3. Poor quality reagents (wet solvent/base).1. Ensure a rigorously inert atmosphere; degas solvent.2. Increase reaction temperature in 10 °C increments.3. Use freshly dried solvent and powdered anhydrous base.
Protodeboronation Presence of excess water or protic sources leading to hydrolysis of the boronic acid.Use strictly anhydrous conditions. Minimize reaction time. Use a non-aqueous base if possible.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Pd(II) species in the reaction mixture.1. Thoroughly degas the reaction mixture.2. Use a high-quality palladium pre-catalyst.
Dehalogenation of Starting Material Side reaction, sometimes promoted by certain ligands or excess base.Screen different ligands. Reduce base equivalents or switch to a milder base (e.g., K₂CO₃).

References

Application Notes and Protocols for the Quantification of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-2-fluoro-3-methoxyphenylacetic acid is a substituted phenylacetic acid derivative of increasing interest within pharmaceutical development and chemical synthesis. As a potential key intermediate or impurity, its precise and accurate quantification is critical for ensuring product quality, process control, and regulatory compliance. The presence of halogen and methoxy functional groups on the phenyl ring, combined with the carboxylic acid moiety, presents unique analytical challenges and necessitates robust, validated methodologies.

This comprehensive guide provides detailed protocols for two orthogonal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals, offering both high-throughput screening and confirmatory analysis capabilities. The protocols are grounded in established analytical principles and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and trustworthiness.[1][2][3][4][5]

Physicochemical Properties (Predicted)

A thorough understanding of the analyte's properties is fundamental to method development. While experimental data for this compound is not widely published, its structure allows for the prediction of key physicochemical parameters that inform the analytical strategy.

PropertyPredicted Value/CharacteristicRationale & Implication for Analysis
Molecular Formula C₉H₈ClFO₃Used for accurate mass determination and concentration calculations.
Molecular Weight 218.61 g/mol Essential for preparing standard solutions of known concentration.
pKa (Carboxylic Acid) ~3.5 - 4.5The acidic nature dictates that for reverse-phase HPLC, a mobile phase pH below the pKa (e.g., pH < 3) is required to ensure the molecule is in its neutral, more retained form.
Predicted XlogP ~1.7 - 2.5The moderate lipophilicity suggests good retention on a C18 reverse-phase HPLC column and good solubility in organic solvents like acetonitrile and methanol.
UV Absorbance λmax ~275 nmThe substituted benzene ring is expected to have a UV absorbance maximum in this region, making UV detection a suitable choice for HPLC.
Volatility LowThe carboxylic acid group results in low volatility, making direct GC analysis challenging and necessitating a derivatization step to increase volatility and thermal stability.[6][7]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of non-volatile and thermally labile molecules, making it an ideal first-line method for this compound.[8][9][10] The following method is designed for high precision and accuracy.

Causality Behind Experimental Choices
  • Column: A C18 column is chosen due to its hydrophobic stationary phase, which will effectively retain the moderately nonpolar analyte through reversed-phase interactions.

  • Mobile Phase: A gradient of acetonitrile and acidified water is used. Acetonitrile serves as the strong organic solvent to elute the analyte. Phosphoric acid is added to the aqueous phase to lower the pH to ~2.5, which is well below the predicted pKa of the carboxylic acid. This suppresses the ionization of the analyte, ensuring it is in its neutral form, which leads to better retention, sharper peak shape, and improved reproducibility.

  • Detection: UV detection at the predicted λmax of 275 nm provides good sensitivity and selectivity for the aromatic analyte. A photodiode array (PDA) detector can be used to confirm peak purity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Standard/Sample dissolve Dissolve in Diluent (Acetonitrile/Water 50:50) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Phosphoric acid (85%, analytical grade)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    10.0 80
    12.0 80
    12.1 40

    | 15.0 | 40 |

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample material, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.

5. Validation Parameters (ICH Q2(R2))

The method must be validated to demonstrate its fitness for purpose.[1][2][4] The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterTypical Acceptance CriteriaHypothetical Performance Data
Specificity No interference at the retention time of the analyte peak. Peak purity index > 0.995.The method is specific. No interfering peaks were observed in blank or placebo samples.
Linearity (R²) ≥ 0.9990.9998
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8%Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For confirmatory analysis and instances requiring higher selectivity, especially in complex matrices, GC-MS is the method of choice. Due to the low volatility of the carboxylic acid, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[7][11]

Causality Behind Experimental Choices
  • Derivatization: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is selected. This is a common and highly effective reaction that replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[7] This increases volatility and improves chromatographic peak shape.

  • Column: A non-polar DB-5ms or equivalent column is chosen. This (5%-phenyl)-methylpolysiloxane phase provides excellent separation for a wide range of derivatized compounds based on their boiling points.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, robust technique that generates reproducible fragmentation patterns, creating a characteristic mass spectrum ("fingerprint") for confident identification.

  • Detection Mode: Selected Ion Monitoring (SIM) is used for quantification. By monitoring only specific, characteristic ions of the derivatized analyte, SIM mode significantly enhances sensitivity and selectivity compared to full-scan mode.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep_start Prepare solution in Acetonitrile evaporate Evaporate to Dryness (Nitrogen Stream) prep_start->evaporate derivatize Add BSTFA + 1% TMCS Heat at 70°C for 30 min evaporate->derivatize inject Inject into GC-MS System derivatize->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (SIM Mode) ionize->detect integrate Integrate Ion Chromatogram detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the GC-MS quantification of this compound.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (GC grade)

  • Pyridine (GC grade, optional catalyst)

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Analytical column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Data acquisition and processing software.

3. Derivatization Procedure:

  • Standard/Sample Preparation: Prepare solutions of standards and samples in acetonitrile. Transfer an aliquot (e.g., 100 µL) to a GC vial insert and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reaction: Add 50 µL of BSTFA (+1% TMCS) and 10 µL of pyridine to the dry residue. Cap the vial tightly.

  • Heating: Heat the vial in a heating block or oven at 70 °C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection.

4. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Note: The exact ions to monitor would be determined by analyzing a full-scan spectrum of the derivatized standard. Predicted characteristic ions for the TMS-ester would include the molecular ion [M]+• and fragments corresponding to the loss of a methyl group [M-15]+ and the TMS group.

5. Validation Parameters (ICH Q2(R2))

This highly selective method is also subject to rigorous validation.

Validation ParameterTypical Acceptance CriteriaHypothetical Performance Data
Specificity No interference at the retention time and m/z of the analyte. Ion ratios consistent with reference standard.The method is highly specific. No interfering peaks were observed in the selected ion chromatograms of blank samples.
Linearity (R²) ≥ 0.9980.9995
Range 0.1 - 25 µg/mL0.1 - 25 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.8%
Precision (% RSD) Repeatability (Intra-day): ≤ 5.0%Intermediate Precision (Inter-day): ≤ 5.0%Repeatability: 2.5%Intermediate Precision: 3.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.03 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.1 µg/mL

Conclusion

The two methods presented provide a comprehensive analytical strategy for the robust quantification of this compound. The HPLC-UV method serves as an excellent primary technique for routine analysis, offering high precision and throughput. The GC-MS method provides an orthogonal, highly selective, and sensitive approach for confirmatory testing and analysis in complex matrices. Both protocols are designed as self-validating systems, grounded in established scientific principles and aligned with the rigorous standards of the ICH Q2(R2) guidelines. Successful implementation and validation of these methods will ensure the generation of reliable and defensible data critical to advancing research and drug development programs.

References

HPLC method for purity analysis of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Abstract

This document provides a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for this compound, a key intermediate in pharmaceutical synthesis. The narrative delves into the scientific rationale behind the method's development, from the selection of the stationary and mobile phases to the validation of the analytical procedure. The protocol is designed for researchers, scientists, and drug development professionals, ensuring both technical accuracy and practical applicability. All procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

Introduction: The Imperative for Purity Analysis

In pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. The compound this compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Even trace-level impurities can carry forward through synthetic steps, potentially impacting the final API's stability, therapeutic effect, or safety profile.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for purity assessment due to its high resolving power, sensitivity, and adaptability for a vast range of molecules.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method specifically developed and validated for this purpose, providing a self-validating system for reliable and reproducible results.

Foundational Principles: Method Development Rationale

A robust analytical method is built on a thorough understanding of the analyte's physicochemical properties and its interaction with the chromatographic system. The choices made during development are causal, directly influencing the separation's success.

Analyte Characteristics

This compound is a substituted phenylacetic acid derivative. Its key features relevant to HPLC are:

  • Aromatic Ring: Provides a strong chromophore, making it ideal for UV detection.

  • Carboxylic Acid Group: An acidic functional group (pKa typically ~3-5) that can ionize. Its protonation state is highly dependent on the mobile phase pH.

  • Polarity: The combination of the polar carboxylic acid and the relatively non-polar substituted benzene ring makes it a moderately polar compound, perfectly suited for reversed-phase chromatography.

Chromatographic System Design
  • Mode of Separation: Reversed-Phase (RP) HPLC

    • Justification: RP-HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the most effective mode for separating moderately polar compounds like the target analyte.[3] The separation is driven by hydrophobic interactions between the analyte and the stationary phase.

  • Stationary Phase (Column) Selection: C18 (Octadecylsilane)

    • Justification: A C18 column is the workhorse of reversed-phase chromatography, offering high hydrophobicity and a strong retentive mechanism for aromatic compounds.[1][4] An end-capped, high-purity silica-based C18 column is selected to minimize peak tailing caused by interactions between the acidic analyte and residual silanols on the silica surface.

  • Mobile Phase Optimization: Controlling Retention and Selectivity

    • Justification: The mobile phase is a critical tool for optimizing separation.[5][6] For an acidic analyte, controlling the pH is paramount.

    • Aqueous Component (Solvent A): A solution of 0.1% Phosphoric Acid in HPLC-grade water is used. The low pH (~2.5) ensures that the carboxylic acid group of the analyte remains fully protonated (non-ionized). This uncharged state enhances its hydrophobicity, leading to consistent retention and sharp, symmetrical peak shapes.[6][7]

    • Organic Modifier (Solvent B): Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths.[8]

    • Elution Mode: Gradient Elution: A gradient elution, where the concentration of the organic modifier (Acetonitrile) is increased over time, is employed. This approach ensures that impurities with a wide range of polarities can be eluted and resolved within a single analytical run, from highly polar species that elute early to non-polar species that are strongly retained.

  • Detection

    • Justification: A Diode Array Detector (DAD) or UV-Vis detector is used. The wavelength is set to 225 nm, which corresponds to a high absorbance region for the phenylacetic acid moiety, providing excellent sensitivity for both the main component and potential impurities.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing correctly before any sample analysis.

Instrumentation and Materials
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD/UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent ZORBAX, Waters Symmetry, Phenomenex Luna).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC or Milli-Q Grade)

    • Phosphoric Acid (ACS Grade, ~85%)

  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Glassware: Volumetric flasks, pipettes, HPLC vials.

Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of Phosphoric Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade Acetonitrile directly. Degas before use.

  • Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample to be tested into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions
ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B5-25 min: 40% to 80% B25-30 min: 80% B30.1-35 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 35 minutes
Workflow for Analysis

The following diagram outlines the logical flow of the analytical procedure, from preparation to final reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_solutions Prepare Mobile Phases & Diluent prep_std Prepare Standard Solution prep_solutions->prep_std prep_sample Prepare Sample Solution prep_std->prep_sample sst System Suitability Test (Inject Standard x5) prep_sample->sst analysis Inject Blank, Standard (x1), and Sample (x2) sst->analysis If SST Passes integration Integrate Chromatograms analysis->integration calculation Calculate Purity (Area % Method) integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Method Validation: Ensuring Trustworthiness

A method is only useful if it is proven to be reliable. This protocol must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10][11]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is confirmed by peak purity analysis using a DAD detector and by analyzing stressed samples (e.g., acid, base, oxidative, thermal degradation).

  • Linearity: Demonstrated by preparing a series of solutions of the reference standard over a range (e.g., LOQ to 150% of the nominal concentration) and showing that the peak area response is directly proportional to the concentration (Correlation coefficient R² ≥ 0.999).

  • Accuracy: Determined by spiking the sample matrix with known quantities of impurities and/or the main component at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. Assessed by performing six replicate preparations of the same sample. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity control.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 unit change in mobile phase pH, ±2°C change in column temperature, ±5% change in organic modifier composition).

Data Interpretation and Presentation

System Suitability Testing (SST)

Before sample analysis, the system's performance is verified by injecting the standard solution five times. The results must meet predefined criteria.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 5000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates detector and injection precision.
%RSD of Retention Time ≤ 1.0%Confirms pump performance and system stability.
Calculation of Purity

The purity is calculated based on the principle of area normalization. This assumes that all impurities have a similar detector response to the main component.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Any peaks corresponding to the blank injection or those below the disregard limit (typically <0.05%) should be excluded from the calculation.

Representative Data

The following table presents hypothetical linearity data to illustrate an acceptable outcome.

Concentration (mg/mL)Peak Area (mAU*s)
0.0515,250
0.1030,100
0.2575,500
0.50150,800
0.75226,000
Correlation (R²) 0.9998

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and precise system for determining the purity of this compound. The logical development process, rooted in the analyte's chemical properties, results in excellent chromatographic performance. Adherence to the step-by-step protocol and validation according to ICH guidelines will ensure that the data generated is accurate and suitable for regulatory submission, supporting the development of safe and effective pharmaceutical products.

References

Application Note: A Guide to the Synthesis and NMR Spectroscopic Analysis of 6-Chloro-2-fluoro-3-methoxyphenylacetic Acid and Its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-2-fluoro-3-methoxyphenylacetic acid is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, imparts specific electronic and steric properties that are desirable in the design of novel molecules. The successful synthesis of such a target requires rigorous analytical oversight at each step to ensure structural integrity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this analytical process. It provides an unparalleled, non-destructive view into the molecular structure, allowing for the unambiguous confirmation of intermediates and the final product. This application note provides a detailed, field-proven protocol for the synthesis of this compound and a comprehensive guide to interpreting the ¹H and ¹³C NMR spectra of each compound in the synthetic pathway. The causality behind experimental choices and the logic of spectral interpretation are explained to provide researchers with a robust, self-validating workflow.

Overall Synthetic Workflow

The synthesis of the target acid is accomplished via a three-step process starting from the commercially available 2-Chloro-6-fluoroanisole. The pathway involves a Friedel-Crafts acylation to install an acetyl group, followed by a Willgerodt-Kindler reaction to form a thioamide, which is then hydrolyzed to the desired phenylacetic acid.

G A 2-Chloro-6-fluoroanisole (Starting Material) B 1-(4-Chloro-2-fluoro-3-methoxyphenyl)ethan-1-one (Intermediate 1) A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) C 2-(4-Chloro-2-fluoro-3-methoxyphenyl)-1-morpholinoethane-1-thione (Intermediate 2) B->C Willgerodt-Kindler Reaction (Morpholine, Sulfur) D This compound (Final Product) C->D Hydrolysis (NaOH, H₃O⁺)

Caption: Synthetic pathway for this compound.

Part 1: Friedel-Crafts Acylation of 2-Chloro-6-fluoroanisole

The first step is the regioselective introduction of an acetyl group onto the aromatic ring of 2-Chloro-6-fluoroanisole. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[1][2] The directing effects of the existing substituents (Cl, F, OMe) are crucial. The methoxy group (-OMe) is a strong activating, ortho-, para-director, while the halogens (-F, -Cl) are deactivating but also ortho-, para-directing. The position para to the strongly activating methoxy group is the most nucleophilic and sterically accessible site for acylation.

Experimental Protocol: Synthesis of 1-(4-Chloro-2-fluoro-3-methoxyphenyl)ethan-1-one (Intermediate 1)
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) to the suspension via the dropping funnel. Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • In a separate flask, dissolve 2-Chloro-6-fluoroanisole (1.0 eq.) in dry DCM.

  • Add the solution of 2-Chloro-6-fluoroanisole dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This quenches the reaction and hydrolyzes the aluminum complexes.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Intermediate 1 as a pure solid.

NMR Spectroscopic Analysis of Intermediates

NMR is used to confirm that the acylation occurred and, critically, at the correct position.

Starting Material: 2-Chloro-6-fluoroanisole

  • ¹H NMR: The aromatic region is expected to show three distinct proton signals, each integrating to 1H. The proton between the chloro and fluoro groups will likely be a triplet, while the other two will be multiplets, showing coupling to each other and to the fluorine atom.

  • ¹³C NMR: Six aromatic carbon signals are expected. The carbon directly bonded to fluorine will appear as a doublet with a large ¹JCF coupling constant. The carbons ortho and meta to the fluorine will also show smaller C-F couplings.

Intermediate 1: 1-(4-Chloro-2-fluoro-3-methoxyphenyl)ethan-1-one

  • ¹H NMR: The most telling new signal is a sharp singlet around δ 2.6 ppm, integrating to 3H, which corresponds to the newly added acetyl methyl group (-COCH₃). The aromatic region will now show only two proton signals, which will appear as doublets or doublet of doublets due to H-H and H-F coupling.

  • ¹³C NMR: A new signal will appear in the downfield region (δ > 195 ppm) corresponding to the ketone carbonyl carbon. The acetyl methyl carbon will appear upfield (around δ 26-30 ppm). The symmetry of the aromatic region is reduced, and the chemical shifts of the aromatic carbons will adjust to the presence of the electron-withdrawing acetyl group.

Compound Group ¹H NMR (δ ppm, Multiplicity, J Hz) ¹³C NMR (δ ppm) Assignment Rationale
2-Chloro-6-fluoroanisole -OCH₃~3.9 (s, 3H)~56.0Typical chemical shift for a methoxy group on an aromatic ring.
Ar-H~6.8-7.3 (m, 3H)~110-160Complex multiplet pattern due to H-H and H-F couplings. The electron-donating OMe group shields the protons, while Cl and F deshield.[3]
1-(4-Chloro-2-fluoro-3-methoxyphenyl)ethan-1-one (Int. 1)-OCH₃~3.95 (s, 3H)~56.5Methoxy group protons remain a singlet.
-COCH₃~2.6 (s, 3H)~26.5, ~197.0 (C=O)A characteristic sharp singlet for the methyl ketone protons and a downfield signal for the carbonyl carbon are definitive indicators of successful acylation.[4][5]
Ar-H~7.0 (d, 1H), ~7.5 (d, 1H)~115-160The aromatic region simplifies to two protons. The proton ortho to the new acyl group will be shifted significantly downfield due to the group's electron-withdrawing and anisotropic effects. The coupling constants will reveal their relative positions.

Part 2: Willgerodt-Kindler Reaction

This reaction transforms the aryl alkyl ketone into a thioamide, effectively moving the carbonyl functionality to the end of the alkyl chain and preparing it for hydrolysis to the carboxylic acid.[6] The Kindler modification, using elemental sulfur and a secondary amine like morpholine, is a high-yield, convenient method.[7][8][9]

Experimental Protocol: Synthesis of 2-(4-Chloro-2-fluoro-3-methoxyphenyl)-1-morpholinoethane-1-thione (Intermediate 2)
  • In a round-bottom flask, combine Intermediate 1 (1.0 eq.), morpholine (3.0 eq.), and elemental sulfur (2.5 eq.).

  • Heat the mixture to reflux (typically around 120-140 °C) with vigorous stirring for 8-12 hours. The reaction is often performed neat or with a high-boiling solvent like dimethylformamide (DMF).

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • The product often precipitates as a solid. If it oils out, extract with ethyl acetate.

  • Collect the solid by filtration or, if extracted, wash the organic layer with dilute HCl, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • The crude thioamide product is often of sufficient purity for the next step, but can be recrystallized (e.g., from ethanol) if necessary.

NMR Spectroscopic Analysis of Intermediate 2
  • ¹H NMR: The key transformations to look for are:

    • The disappearance of the acetyl methyl singlet at ~δ 2.6 ppm.

    • The appearance of a new singlet around δ 4.2 ppm, integrating to 2H, corresponding to the benzylic methylene group (-CH₂-CS).

    • The appearance of two broad multiplets, typically between δ 3.5-4.0 ppm, integrating to 4H each, for the morpholine ring protons.

  • ¹³C NMR: The ketone carbonyl signal (~δ 197 ppm) will be replaced by a thiocarbonyl (C=S) signal, which is significantly further downfield (~δ 200-210 ppm). A new signal for the benzylic carbon will appear around δ 45-55 ppm.

Compound Group ¹H NMR (δ ppm, Multiplicity, J Hz) ¹³C NMR (δ ppm) Assignment Rationale
2-(4-Chloro-2-fluoro-3-methoxyphenyl)-1-morpholinoethane-1-thione (Int. 2)-OCH₃~3.9 (s, 3H)~56.3Methoxy group signal remains unchanged.
Ar-H~6.9-7.2 (m, 2H)~115-160Aromatic protons shift slightly upfield as the side chain is now less electron-withdrawing than the acetyl group.
-CH₂-CS~4.2 (s, 2H)~48.0Appearance of this benzylic methylene singlet is a primary indicator of a successful Willgerodt-Kindler reaction.
Morpholine-H~3.6 (m, 4H), ~3.8 (m, 4H)~45-70Broad signals characteristic of the morpholine ring protons confirm the formation of the thiomorpholide.

Part 3: Hydrolysis to the Final Product

The final step is the hydrolysis of the thioamide to the carboxylic acid. This is typically achieved under basic conditions, followed by an acidic workup.

Experimental Protocol: Synthesis of this compound
  • Dissolve the crude thioamide (Intermediate 2, 1.0 eq.) in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution.

  • Heat the mixture to reflux for 12-24 hours, until TLC analysis shows the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl.

  • The product will precipitate as a white or off-white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

NMR Spectroscopic Analysis of this compound

The final NMR analysis confirms the formation of the target acid.

G cluster_structure Final Product Structure cluster_nmr Key NMR Correlations Structure Structure NMR ¹H NMR ¹³C NMR -CH₂-COOH: ~3.7 ppm (s, 2H) -CH₂-: ~41 ppm -COOH: ~11-12 ppm (br s, 1H) -COOH: ~177 ppm

Caption: Key NMR features for product confirmation.

  • ¹H NMR:

    • The disappearance of the morpholine signals.

    • The benzylic methylene protons (-CH₂-COOH) now appear as a sharp singlet, typically shifted slightly upfield to around δ 3.7 ppm compared to the thioamide intermediate.[10]

    • A very broad singlet may appear far downfield (δ 10-12 ppm) for the carboxylic acid proton. This signal is often exchangeable with water in the solvent and may not be observed.

  • ¹³C NMR:

    • The thiocarbonyl signal vanishes.

    • A new signal appears around δ 175-180 ppm, characteristic of a carboxylic acid carbonyl carbon.[11]

    • The benzylic carbon signal (-CH₂) shifts to around δ 40-45 ppm.[12]

Compound Group ¹H NMR (δ ppm, Multiplicity, J Hz) ¹³C NMR (δ ppm) Assignment Rationale
This compound -OCH₃~3.9 (s, 3H)~56.2Methoxy group signal remains consistent.
Ar-H~6.9-7.1 (m, 2H)~115-160Aromatic protons' environment is similar to the previous intermediate.
-CH₂-COOH~3.7 (s, 2H)~41.0The benzylic singlet is the key signal for the phenylacetic acid core. Its chemical shift is distinct from the previous intermediates.[12]
-COOH~11.5 (br s, 1H)~177.0The appearance of the carboxylic acid carbon signal in the ~175-180 ppm range and the disappearance of the thioamide/ketone signals definitively confirm the successful synthesis of the final product. The broad proton signal is also a strong indicator, if observed.[11][13]

Conclusion

This application note outlines a reliable and verifiable synthetic route to this compound. The integration of detailed ¹H and ¹³C NMR analysis at each stage is not merely for characterization but is an essential component of process control. By understanding the expected spectral changes—the appearance of an acetyl singlet, its replacement by a benzylic methylene and morpholine signals, and their final conversion to the phenylacetic acid methylene signal—researchers can confidently track the reaction progress, verify the structure of each intermediate, and ensure the high purity of the final product. This self-validating protocol exemplifies a best-practice approach for complex organic synthesis in a research and development setting.

References

The Strategic Application of 6-Chloro-2-fluoro-3-methoxyphenylacetic Acid in the Synthesis of Advanced Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Chloro-2-fluoro-3-methoxyphenyl Moiety in Modern Agrochemicals

The escalating demand for global food security necessitates the development of highly effective and selective agricultural chemicals. In this context, the 6-chloro-2-fluoro-3-methoxyphenyl structural motif has emerged as a cornerstone in the design of a new generation of herbicides. Its incorporation into active ingredients can significantly enhance their efficacy and modulate their spectrum of activity. This technical guide provides a comprehensive overview of the utility of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, with a primary focus on its potential role as a precursor in the synthesis of high-value agricultural products, most notably the arylpicolinate herbicide, Halauxifen-methyl. While established industrial syntheses of Halauxifen-methyl commence from alternative starting materials, this document will also explore a scientifically plausible and innovative synthetic route from this compound, thereby offering novel research avenues for process chemists and agrochemical developers.

Part 1: The Role of the 6-Chloro-2-fluoro-3-methoxyphenyl Group in Herbicidal Action

The primary agricultural significance of the 6-chloro-2-fluoro-3-methoxyphenyl moiety lies in its incorporation into the herbicide Halauxifen-methyl.[1] This compound is a member of the synthetic auxin class of herbicides, which mimic the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[2][3] The specific substitution pattern of the phenyl ring in Halauxifen-methyl is crucial for its high potency and selectivity.

Part 2: Established Synthesis of the Key Intermediate: 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid

The industrial synthesis of Halauxifen-methyl and related herbicides relies on the key intermediate, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. This compound is typically prepared from 2-chloro-6-fluoroanisole through a sequence of metallation and borylation.[4]

Protocol 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid from 2-Chloro-6-fluoroanisole

This protocol outlines a standard laboratory-scale synthesis of the pivotal boronic acid intermediate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-Chloro-6-fluoroanisole2546-44-3160.5710.0 g
n-Butyllithium (2.5 M in hexanes)109-72-864.0627.4 mL
Trimethyl borate121-43-7103.917.2 mL
Tetrahydrofuran (anhydrous)109-99-972.11100 mL
Hydrochloric acid (2 M)7647-01-036.46As needed
Diethyl ether60-29-774.12200 mL
Brine solutionN/AN/A50 mL
Anhydrous magnesium sulfate7487-88-9120.37As needed

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-6-fluoroanisole (10.0 g, 62.3 mmol) and anhydrous tetrahydrofuran (100 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 27.4 mL, 68.5 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add trimethyl borate (7.2 mL, 68.5 mmol) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the pH is approximately 2.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.

Visualization of the Established Synthetic Pathway:

G start 2-Chloro-6-fluoroanisole intermediate1 Lithiated Intermediate start->intermediate1 n-BuLi, THF, -78 °C intermediate2 Boronate Ester intermediate1->intermediate2 B(OMe)3 product 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid intermediate2->product Acidic Workup

Caption: Established synthesis of the key boronic acid intermediate.

Part 3: A Novel, Potential Synthetic Route from this compound

Recent advances in synthetic methodology have opened up new possibilities for the conversion of carboxylic acids to boronic acids through decarboxylative borylation.[5][6][7] This approach offers a more direct and potentially more sustainable route to key intermediates. While not yet reported for this compound specifically, the following protocol is based on established methods for the decarboxylative borylation of phenylacetic acid derivatives.[8]

Protocol 2: Proposed Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid via Decarboxylative Borylation

This proposed protocol provides a research-level starting point for the development of a novel synthesis of the key boronic acid intermediate from this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound1017777-83-1218.611.0 g
Bis(pinacolato)diboron (B2pin2)73183-34-3253.941.3 g
Potassium persulfate (K2S2O8)7727-21-1270.322.5 g
Silver nitrate (AgNO3)7761-88-8169.870.16 g
Acetonitrile (anhydrous)75-05-841.0520 mL
Water (degassed)7732-18-518.0210 mL
Ethyl acetate141-78-688.11100 mL
Saturated sodium bicarbonate solutionN/AN/A50 mL
Brine solutionN/AN/A50 mL
Anhydrous sodium sulfate7757-82-6142.04As needed

Procedure:

  • To a Schlenk tube, add this compound (1.0 g, 4.57 mmol), bis(pinacolato)diboron (1.3 g, 5.03 mmol), potassium persulfate (2.5 g, 9.14 mmol), and silver nitrate (0.16 g, 0.91 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous acetonitrile (20 mL) and degassed water (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.

  • Cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The resulting crude pinacol boronate ester can be purified by column chromatography on silica gel.

  • The purified pinacol boronate ester can then be hydrolyzed to the corresponding boronic acid by treatment with an aqueous acid.

Visualization of the Proposed Synthetic Pathway:

G start This compound intermediate Aryl Radical Intermediate start->intermediate K2S2O8, AgNO3, 80 °C (Decarboxylation) product_ester Pinacol Boronate Ester intermediate->product_ester B2pin2 (Borylation) final_product 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid product_ester->final_product Acidic Hydrolysis G cluster_conditions Suzuki Coupling Conditions reactant1 4-Chloro-2-fluoro-3- methoxyphenylboronic Acid product Halauxifen-methyl reactant1->product reactant2 Methyl 4-amino-3,6-dichloro pyridine-2-carboxylate reactant2->product

References

Application Notes & Protocols for the Development of Novel Herbicides from 6-Chloro-2-fluoro-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Herbicidal Scaffolds

The persistent challenge of weed management in agriculture, exacerbated by the rise of herbicide-resistant weed populations, necessitates a continuous search for novel herbicidal compounds with diverse modes of action. Phenylacetic acid derivatives have historically served as a foundational scaffold for a range of bioactive molecules, including herbicides.[1][2] The compound 6-Chloro-2-fluoro-3-methoxyphenylacetic acid presents a promising, yet unexplored, starting point for the development of a new class of herbicides. Its unique substitution pattern on the phenyl ring offers the potential for novel interactions with biological targets in plants, possibly leading to new mechanisms of action or improved efficacy against resistant weeds.

This document provides a comprehensive guide for the initial stages of herbicide development, starting from the lead compound this compound. We will detail the rationale and protocols for the synthesis of a focused derivative library, a tiered screening strategy to identify promising candidates, and a preliminary investigation into their potential mechanisms of action.

Part 1: Synthesis of a Focused Derivative Library

The core strategy is to modify the carboxylic acid moiety of this compound to generate a library of ester and amide derivatives. This approach is based on the principle that altering the physicochemical properties of the lead compound can significantly impact its uptake, translocation, and interaction with the target site within the plant.

Rationale for Derivative Synthesis
  • Esters: Esterification of the carboxylic acid can increase the lipophilicity of the molecule, potentially enhancing its penetration through the waxy cuticle of plant leaves. In vivo, these esters may be hydrolyzed back to the active carboxylic acid form.

  • Amides: The synthesis of amides introduces a hydrogen bond donor and can alter the molecule's polarity and binding characteristics. This can lead to novel interactions with target enzymes that differ from the parent carboxylic acid.[3]

Synthetic Workflow

The following diagram outlines the general workflow for the synthesis of ester and amide derivatives from the starting material.

G A 6-Chloro-2-fluoro-3- methoxyphenylacetic acid B Esterification (e.g., Fischer Esterification) A->B Alcohol, Acid Catalyst C Amidation (e.g., via Acid Chloride) A->C 1. SOCl2 or (COCl)2 2. Amine D Ester Derivatives B->D E Amide Derivatives C->E F Purification & Characterization (Chromatography, NMR, MS) D->F E->F

Caption: Synthetic workflow for generating ester and amide derivatives.

Detailed Synthetic Protocols

Protocol 1: Synthesis of Methyl 2-(6-chloro-2-fluoro-3-methoxyphenyl)acetate (Ester Derivative)

This protocol describes a standard Fischer esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve 1.0 eq of this compound in an excess of anhydrous methanol (e.g., 20-fold molar excess).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure ester.[4][5]

Protocol 2: Synthesis of N-benzyl-2-(6-chloro-2-fluoro-3-methoxyphenyl)acetamide (Amide Derivative)

This protocol proceeds via an acid chloride intermediate for efficient amidation.[6][7]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Benzylamine

  • Triethylamine (or another non-nucleophilic base)

  • 1M Hydrochloric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 1.0 eq of this compound in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add 1.2 eq of oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases and the solution becomes clear.

  • In a separate flask, dissolve 1.1 eq of benzylamine and 1.5 eq of triethylamine in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure amide.[8][9]

Part 2: Tiered Herbicidal Activity Screening

A tiered approach to screening is essential for efficiently identifying promising candidates from the synthesized library. This involves a high-throughput primary screen to identify active compounds, followed by more detailed secondary screening to characterize their herbicidal efficacy and selectivity.

Screening Workflow

G A Synthesized Derivative Library B Primary Screening (High-Throughput, Single Dose) A->B C Inactive Compounds B->C Discard D Active 'Hit' Compounds B->D E Secondary Screening (Dose-Response, Multiple Species) D->E F Non-Selective or Weak Hits E->F De-prioritize G Promising 'Lead' Compounds E->G H Mechanism of Action Studies G->H

Caption: Tiered workflow for herbicidal activity screening.

Protocol for Primary Screening: Whole-Plant Bioassay

This protocol uses a whole-plant bioassay to provide an integrated assessment of a compound's ability to be absorbed, translocated, and exert a phytotoxic effect.[10]

Materials:

  • Seeds of a monocotyledonous species (e.g., Echinochloa crus-galli - barnyardgrass) and a dicotyledonous species (e.g., Amaranthus retroflexus - redroot pigweed).

  • Potting mix (soil, sand, and peat mixture).

  • Small pots or trays.

  • Synthesized compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.

  • Spray chamber for uniform application.

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Sow seeds of the selected weed species in pots and allow them to grow to the 2-3 leaf stage in a controlled growth chamber.

  • Prepare stock solutions of the test compounds at a high concentration (e.g., 1000 ppm) in acetone containing a non-ionic surfactant (e.g., 0.1% Tween 20).

  • Apply the test compounds as a foliar spray at a single, high dose (e.g., 250-500 g ai/ha) using a calibrated spray chamber to ensure uniform coverage. Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide).

  • Return the treated plants to the growth chamber.

  • Visually assess the plants for phytotoxicity at 3, 7, and 14 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (plant death).

  • Compounds showing significant herbicidal activity (e.g., >70% injury) are considered "hits" and are advanced to secondary screening.

Protocol for Secondary Screening: Dose-Response and Selectivity

This stage aims to quantify the potency of the "hit" compounds and assess their selectivity towards different plant species.

Procedure:

  • For each "hit" compound, prepare a series of dilutions to create a range of application rates (e.g., from 10 g ai/ha to 1000 g ai/ha).

  • Conduct whole-plant bioassays as described in the primary screening protocol, but with the expanded range of doses.

  • In addition to the initial weed species, include a representative crop species (e.g., Zea mays - corn, or Glycine max - soybean) to assess for crop safety.

  • At 14 DAT, record the visual injury ratings and also measure the fresh weight of the above-ground biomass for each plant.

  • Calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for each compound on each species.

Hypothetical Screening Data

The following tables summarize hypothetical data from the secondary screening of promising derivatives.

Table 1: Herbicidal Efficacy (GR₅₀ in g ai/ha) on Weed Species

Compound IDDerivative TypeEchinochloa crus-galli (Monocot)Amaranthus retroflexus (Dicot)
CFMA-01 Parent Acid>1000850
CFMA-E02 Ethyl Ester250180
CFMA-A05 N-propyl Amide15095
CFMA-A08 N-benzyl Amide12075
Commercial Std. Herbicide X10080

Table 2: Crop Selectivity (GR₅₀ in g ai/ha)

Compound IDZea mays (Corn)Glycine max (Soybean)
CFMA-01 >1000>1000
CFMA-E02 800750
CFMA-A05 950>1000
CFMA-A08 >1000>1000
Commercial Std. >1000300

Part 3: Preliminary Mechanism of Action (MoA) Investigation

Based on the phenylacetic acid scaffold, several potential mechanisms of action can be hypothesized. The most prominent are interference with auxin signaling, inhibition of acetolactate synthase (ALS), or inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Potential Herbicide Target Sites
  • Auxin Mimics: Phenylacetic acids are structurally related to the natural plant hormone indole-3-acetic acid (IAA).[11][12] Synthetic auxins cause uncontrolled growth and developmental abnormalities in susceptible plants, leading to death.[13][14]

  • ALS Inhibitors: The acetolactate synthase (ALS) enzyme is crucial for the biosynthesis of branched-chain amino acids.[15][16] Inhibition of ALS starves the plant of essential amino acids, leading to a cessation of growth.[17][18][19]

  • HPPD Inhibitors: Inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme disrupts the synthesis of plastoquinone and tocopherols. This leads to the bleaching of photosynthetic tissues as chlorophyll is destroyed by photooxidation.[2][20][21][22]

Diagnostic Assays for MoA

Symptomology:

  • Auxin-like symptoms: Epinasty (twisting and curling of stems and petioles), stem swelling, and callus formation.

  • ALS inhibitor symptoms: Stunting of growth, followed by chlorosis (yellowing) and necrosis (tissue death), often appearing in new growth first.

  • HPPD inhibitor symptoms: Distinct bleaching (whitening) of new tissues.

Enzyme Inhibition Assays: For lead compounds, in vitro enzyme assays can be performed using isolated enzymes (ALS or HPPD) from a plant source to directly measure inhibition constants (e.g., IC₅₀ or Kᵢ).

Visualizing Potential Mechanisms

Caption: Potential mechanisms of action for novel herbicides.

Conclusion and Future Directions

The protocols and framework outlined in this document provide a robust starting point for the exploration of this compound as a novel herbicide scaffold. The initial synthesis and screening efforts should focus on identifying derivatives with high potency on key weed species and acceptable crop safety margins. Subsequent research on the most promising lead compounds will require more in-depth mechanism of action studies, metabolic profiling in plants, and environmental fate and toxicology assessments. This systematic approach will be critical in determining the ultimate viability of this chemical class as the next generation of commercial herbicides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Overview of Synthetic Strategy

The synthesis of this compound is a nuanced process where yield can be impacted at several key stages. While multiple routes are conceivable, a robust and frequently utilized pathway involves the conversion of a substituted acetophenone via the Willgerodt-Kindler reaction, followed by hydrolysis. This guide will focus primarily on this pathway, while also addressing a common alternative involving a benzyl cyanide intermediate.

Below is a high-level overview of the primary synthetic workflow.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Willgerodt-Kindler Reaction cluster_2 Stage 3: Hydrolysis A 1-Chloro-3-fluoro-2-methoxybenzene B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B C 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone B->C D Reaction with Sulfur & Morpholine C->D E 2-(6-Chloro-2-fluoro-3-methoxyphenyl)-1-morpholinoethanethione (Thioamide Intermediate) D->E F Alkaline Hydrolysis (e.g., NaOH, H2O) E->F G Acidic Workup (e.g., HCl) F->G H This compound (Final Product) G->H

Caption: Primary workflow for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the synthesis. Each question is structured to help you diagnose the issue and implement a scientifically sound solution.

Part A: Precursor Synthesis - 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone

Question 1: I am getting a very low yield during the Friedel-Crafts acylation of 1-chloro-3-fluoro-2-methoxybenzene. What are the likely causes?

Answer: Low yields in Friedel-Crafts acylation of this substrate are common and typically stem from two main issues: substrate deactivation and improper catalyst handling.

  • Scientific Rationale: The benzene ring is substituted with three groups: -Cl (deactivating), -F (deactivating), and -OCH₃ (activating). While the methoxy group is activating and ortho-, para-directing, the strong deactivating and ortho-, para-directing effects of the halogens significantly reduce the nucleophilicity of the ring. The reaction requires forcing conditions, but these can also lead to side reactions or degradation.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Aluminum chloride (AlCl₃) reacts violently with water. Any moisture will quench the catalyst, drastically reducing its activity. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be rigorously dried.

    • Catalyst Stoichiometry: Due to the Lewis basicity of the methoxy group, it will coordinate with AlCl₃. Therefore, you must use at least one equivalent of AlCl₃ to account for this coordination, plus the catalytic amount required for the acylation. A common starting point is 1.5 to 2.5 equivalents of AlCl₃.

    • Temperature Control: The initial mixing of the substrate, acetyl chloride, and AlCl₃ should be done at a low temperature (0-5 °C) to control the initial exothermic reaction. The reaction mixture should then be allowed to warm to room temperature or gently heated (e.g., 40-50 °C) to drive the reaction to completion. Monitor by TLC or GC to avoid product degradation at higher temperatures.

    • Choice of Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. For a less reactive substrate like this, nitromethane can sometimes be used as a solvent to increase the reaction rate, but it must be used with caution.

Question 2: My acylation reaction is producing multiple isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a key challenge. The substitution pattern is complex, with directing groups in potential conflict.

  • Scientific Rationale: The methoxy group is the strongest activating group and directs ortho- and para-. The position para to the methoxy group is blocked by the chloro group. The two ortho positions are C2 and C6. The fluorine is at C3 and the chlorine is at C1. Acylation is sterically hindered at the C2 position (between the methoxy and fluoro groups). Therefore, acylation is most likely to occur at the position para to the fluorine and ortho to the chlorine. However, other positions can also react.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at lower temperatures (if the rate is still feasible) can often enhance selectivity by favoring the thermodynamically more stable product and reducing the energy available to overcome the activation barriers for forming minor isomers.

    • Bulky Lewis Acids: While AlCl₃ is standard, experimenting with a bulkier Lewis acid such as ZnCl₂ or FeBr₃ might improve selectivity by favoring acylation at the least sterically hindered position.

    • Purification Strategy: Accept that a mixture may be unavoidable. Develop a robust purification method early on. The desired product and its isomers will have different polarities. Careful column chromatography on silica gel is typically effective for separation.

Part B: The Willgerodt-Kindler Reaction

Question 3: My Willgerodt-Kindler reaction is slow, and conversion to the thioamide intermediate is incomplete. How can I drive it to completion?

Answer: The Willgerodt-Kindler reaction involves a complex mechanism and its rate is highly dependent on reaction conditions.[1][2] Incomplete conversion is a frequent issue.

  • Scientific Rationale: The reaction involves the formation of an enamine from the ketone and morpholine, which then reacts with sulfur.[3] The subsequent rearrangement to the terminal thioamide can be slow. The key is to ensure all components are actively participating and the temperature is sufficient to overcome the activation energy barriers.

  • Troubleshooting Steps:

    • Temperature and Reaction Time: This reaction often requires high temperatures, typically refluxing in a high-boiling solvent like pyridine, DMF, or even under solvent-free conditions.[4] Ensure your reaction temperature is between 120-160 °C. Monitor the reaction by TLC until the starting ketone spot has disappeared. This can take anywhere from 4 to 24 hours.

    • Reagent Stoichiometry: Use a molar excess of both sulfur and morpholine. A common ratio is 1 equivalent of ketone: 3 equivalents of morpholine: 2 equivalents of sulfur. Excess morpholine acts as both a reactant and a base.

    • Solvent Choice: While sometimes performed neat, using a high-boiling polar aprotic solvent like DMF or DMSO can help to solubilize intermediates and increase the reaction rate.

    • Microwave Irradiation: If available, microwave synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[4]

G cluster_0 Troubleshooting Logic: Incomplete Willgerodt-Kindler Reaction Start Incomplete Conversion Check_Temp Is Temperature > 120°C? Start->Check_Temp Check_Stoich Are Morpholine & Sulfur in Excess? Check_Temp->Check_Stoich Yes Increase_Temp Action: Increase Temperature to 140-160°C or switch to microwave synthesis. Check_Temp->Increase_Temp No Check_Time Has Reaction Run for >12h? Check_Stoich->Check_Time Yes Increase_Stoich Action: Increase Morpholine to 3 eq. and Sulfur to 2 eq. Check_Stoich->Increase_Stoich No Increase_Time Action: Continue Reaction, monitor by TLC every 4h. Check_Time->Increase_Time No Success Reaction Complete Check_Time->Success Yes Increase_Temp->Success Increase_Stoich->Success Increase_Time->Success

Caption: Troubleshooting flowchart for the Willgerodt-Kindler reaction.

Part C: Hydrolysis of the Thioamide

Question 4: The hydrolysis of my thioamide intermediate is giving me a low yield of the desired carboxylic acid. What are the best conditions?

Answer: Thioamide hydrolysis can be challenging as it can be slower than amide hydrolysis and may require harsh conditions, which can lead to side reactions like decarboxylation or ether cleavage.

  • Scientific Rationale: The hydrolysis proceeds by nucleophilic attack of hydroxide on the thiocarbonyl carbon. The resulting intermediate then expels the morpholine amine and sulfur-containing species. The key is to use conditions that favor this pathway without degrading the product.

  • Troubleshooting Steps:

    • Strongly Basic Conditions: The most common method is hydrolysis with a strong base. Refluxing with a 10-20% aqueous solution of NaOH or KOH is a standard starting point. The reaction can take several hours.

    • Phase-Transfer Catalysis (PTC): For substrates with poor water solubility, a phase-transfer catalyst can significantly improve the reaction rate.[5] Adding a catalyst like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA) to a biphasic system (e.g., toluene/water with NaOH) facilitates the transport of hydroxide ions into the organic phase. This often allows for lower reaction temperatures and shorter times.[5]

    • Acidic Hydrolysis: While less common for thioamides, acidic hydrolysis (e.g., with concentrated HCl or a mixture of acetic acid and sulfuric acid) is an alternative. However, for your specific molecule, this carries a higher risk of cleaving the methoxy aryl ether. This should be considered a secondary option if basic hydrolysis fails.

    • Workup Procedure: After basic hydrolysis, the reaction mixture will contain the sodium salt of your carboxylic acid. It is crucial to carefully acidify the aqueous solution with a strong acid (e.g., 6M HCl) to a pH of ~2 to precipitate the final product. Ensure the solution is cold during acidification to maximize precipitation and minimize solubility.

Parameter Standard Basic Hydrolysis PTC-Assisted Hydrolysis Acidic Hydrolysis (Caution Advised)
Reagents 10-20% aq. NaOH or KOHaq. NaOH, Toluene, TEBA/TBABconc. HCl or H₂SO₄/AcOH
Temperature 100 °C (Reflux)80-100 °C100 °C (Reflux)
Typical Time 8-24 hours4-8 hours6-18 hours
Key Advantage Simple, common reagentsFaster, better for insoluble substrates[5]Alternative if base fails
Key Disadvantage Slow, high temperatureRequires catalystRisk of ether cleavage

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(6-Chloro-2-fluoro-3-methoxyphenyl)-1-morpholinoethanethione
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone (10.0 g, 1 eq.).

  • Reagents: Add morpholine (13.5 mL, 3 eq.) and powdered sulfur (3.2 g, 2 eq.).

  • Reaction: Heat the reaction mixture to 140 °C under a nitrogen atmosphere. The mixture will become a dark, viscous liquid.

  • Monitoring: Stir vigorously at this temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting ketone.

  • Workup: Cool the reaction mixture to room temperature. Add 100 mL of dichloromethane (DCM) and stir for 15 minutes.

  • Purification: Filter the mixture to remove any excess sulfur. Wash the organic layer with 1M HCl (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude thioamide can be purified by column chromatography or taken directly to the next step if sufficiently pure.

Protocol 2: Hydrolysis to this compound
  • Setup: To a 250 mL round-bottom flask, add the crude thioamide from the previous step.

  • Reagents: Add a 15% aqueous solution of sodium hydroxide (100 mL).

  • Reaction: Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring. The reaction should become more homogeneous as it proceeds.

  • Monitoring: Continue refluxing for 12-24 hours, monitoring by TLC for the disappearance of the thioamide.

  • Workup (Aqueous): Cool the reaction mixture to room temperature in an ice bath. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Precipitation: While keeping the aqueous layer in an ice bath, slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~2. A white or off-white precipitate should form.

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water (3 x 30 mL). Dry the solid in a vacuum oven at 50 °C overnight to yield the final product. Purity can be assessed by NMR and melting point.

References

Technical Support Center: Purification of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice to resolve specific issues in your experimental workflow.

Introduction to Purification Challenges

This compound is a substituted phenylacetic acid derivative, a class of compounds widely used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The purification of this compound can be challenging due to the potential for various impurities arising from its synthesis. The nature and quantity of these impurities are highly dependent on the synthetic route employed. This guide will address purification challenges stemming from two common synthetic pathways:

  • Hydrolysis of 6-chloro-2-fluoro-3-methoxybenzyl cyanide.

  • Willgerodt-Kindler reaction of 6-chloro-2-fluoro-3-methoxyacetophenone.

Understanding the potential pitfalls in these synthetic routes is the first step toward achieving high purity of the final product.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

General Questions

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities largely depend on your synthetic route.

  • From Benzyl Cyanide Hydrolysis:

    • Unreacted 6-chloro-2-fluoro-3-methoxybenzyl cyanide: Incomplete hydrolysis is a common issue.[1]

    • 6-chloro-2-fluoro-3-methoxyphenylacetamide: This is the intermediate amide, which may persist if hydrolysis is not driven to completion.

    • Side-products from cyanide reactions: Depending on the reaction conditions, minor byproducts from the cyanide group can form.

  • From Willgerodt-Kindler Reaction:

    • Unreacted 6-chloro-2-fluoro-3-methoxyacetophenone: The starting ketone may not fully react.

    • Thioamide intermediate: The Willgerodt-Kindler reaction proceeds through a thioamide intermediate, which must be fully hydrolyzed.[2][3]

    • Sulfur-containing byproducts: Elemental sulfur is used in this reaction and can sometimes lead to polysulfides and other sulfur-containing impurities.[4]

    • Over-reduction or side-reactions of the ketone: The reaction conditions can sometimes lead to other transformations of the starting ketone.

Q2: My final product has a persistent yellow or brown color. What could be the cause and how can I remove it?

A2: Colored impurities often arise from side reactions or the presence of residual reagents. In the Willgerodt-Kindler synthesis, sulfur-containing byproducts can impart color. In the benzyl cyanide route, vigorous reaction conditions can lead to the formation of colored polymers.

Troubleshooting:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious not to use too much, as it can also adsorb your product.

  • Chromatography: If recrystallization is ineffective, column chromatography over silica gel is a more robust method for removing colored impurities.

Purification Troubleshooting: A Step-by-Step Guide

This section provides detailed protocols to address specific purification challenges.

Challenge 1: Removing Unreacted Starting Material

Q3: I have a significant amount of unreacted 6-chloro-2-fluoro-3-methoxybenzyl cyanide or 6-chloro-2-fluoro-3-methoxyacetophenone in my crude product. How can I efficiently remove it?

A3: Both of these starting materials are neutral organic compounds, while your desired product is an acid. This difference in chemical properties can be exploited using acid-base extraction.

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating the acidic product from neutral or basic impurities.

Principle: this compound will react with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities, such as unreacted starting materials, will remain in the organic phase.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel

  • Beakers and flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL of solvent per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate. The aqueous layer will be at the bottom (unless a chlorinated solvent is used).

  • Collection of Aqueous Layer: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Add a fresh portion of saturated sodium bicarbonate solution to the organic layer in the separatory funnel and repeat the extraction process. This should be done 2-3 times to ensure complete extraction of the acidic product. Combine all aqueous extracts.

  • Back-washing (Optional): To remove any residual neutral impurities from the combined aqueous extracts, you can wash it once with a small portion of the organic solvent. Discard the organic layer.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The this compound will precipitate out as a solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. Dry the purified product under vacuum.

Challenge 2: Achieving High Purity and Crystalline Product

Q4: After acid-base extraction, my product is still not pure enough, or it is an oil. What is the next step?

A4: Recrystallization is a powerful technique for further purification and for obtaining a crystalline solid. The key is to select an appropriate solvent or solvent system.

Protocol 2: Purification by Recrystallization

Principle: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Solvent Selection:

For aromatic carboxylic acids, a range of solvents can be effective. The choice depends on the specific solubility of your compound and its impurities. A good starting point is to test the solubility of a small amount of your product in various solvents.

Solvent SystemPolarityRationale and Comments
TolueneLowOften a good choice for aromatic compounds.
Ethanol/WaterHigh/PolarA common mixed solvent system. Dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
Hexane/Ethyl AcetateLow/MediumAnother useful mixed solvent system. Dissolve in a minimal amount of hot ethyl acetate and add hot hexane until turbidity appears.
WaterHighCan be used if the compound has sufficient solubility in hot water and is insoluble in cold water.[5]

Procedure:

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Challenge 3: Separating Structurally Similar Impurities

Q5: I suspect I have isomeric impurities or other byproducts that are chemically very similar to my product. Extraction and recrystallization are not working well. What should I do?

A5: When dealing with closely related impurities, column chromatography is the most effective purification method.

Protocol 3: Purification by Column Chromatography

Principle: Compounds are separated based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvents for the mobile phase (e.g., hexane, ethyl acetate, acetic acid)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine a suitable mobile phase using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of around 0.3-0.5 and show good separation from impurities. For acidic compounds, a common mobile phase is a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate), often with a small amount of acetic acid (e.g., 1%) to keep the carboxylic acid protonated and prevent tailing on the silica gel.[6]

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and workflows for the purification of this compound.

Purification_Workflow start Crude Product extraction Acid-Base Extraction start->extraction  Neutral/Basic Impurities Present check_purity Check Purity (TLC, NMR) extraction->check_purity recrystallization Recrystallization check_purity2 Check Purity recrystallization->check_purity2 chromatography Column Chromatography pure_product Pure Product chromatography->pure_product check_purity->recrystallization  Purity < 98% & Oily Product check_purity->pure_product  Purity > 98% check_purity2->chromatography  Purity < 98% & Isomeric Impurities check_purity2->pure_product  Purity > 98% Acid_Base_Extraction_Diagram crude Crude Product in Organic Solvent Product (Acidic) Impurities (Neutral) sep_funnel Separatory Funnel crude->sep_funnel Add NaHCO3(aq) aqueous_layer Aqueous Layer (Basic) Product as Salt (Water-Soluble) sep_funnel->aqueous_layer Separate Layers organic_layer Organic Layer Impurities (Neutral) sep_funnel->organic_layer Separate Layers acidification Acidify with HCl aqueous_layer->acidification pure_solid Pure Product (Precipitate) acidification->pure_solid

References

troubleshooting guide for the analysis of fluorinated aromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of Fluorinated Aromatic Compounds

Welcome to the technical support center for the analysis of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the qualitative and quantitative analysis of these unique molecules. The high electronegativity and chemical stability of the carbon-fluorine bond introduce specific analytical hurdles that require specialized approaches. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your methodologies.

Part 1: General Frequently Asked Questions (FAQs)

This section addresses broader questions about the analytical challenges and strategies related to fluorinated compounds.

Q1: What are the primary challenges when analyzing fluorinated aromatic compounds compared to their non-fluorinated analogs?

A: The introduction of fluorine atoms dramatically alters a molecule's physicochemical properties, presenting several core analytical challenges:

  • Chromatographic Behavior: Fluorination increases both hydrophobicity and lipophobicity, a unique property known as fluorophilicity. This can lead to unpredictable retention behavior on standard reversed-phase (e.g., C18) columns, often resulting in poor retention or unusual elution orders.[1][2]

  • Mass Spectrometry Ionization: The high electronegativity of fluorine can suppress protonation in positive-ion electrospray ionization (ESI), leading to poor sensitivity for certain compounds. Conversely, it enhances fragmentation in electron ionization (EI).[3]

  • Sample Contamination: A significant and often overlooked challenge is background contamination. Many components in analytical systems, such as PTFE (Teflon™) tubing, seals, and vials, are fluoropolymers that can leach, causing background interference, especially in trace analysis like PFAS monitoring.[4]

  • Analyte Diversity: The sheer number of possible fluorinated compounds, including isomers and transformation products, makes comprehensive detection and identification difficult, particularly in environmental or biological matrices.[5][6]

Q2: How does the degree of fluorination affect my choice of analytical technique?

A: The fluorine content percentage is a key factor.[2]

  • Low to Moderate Fluorination: Compounds with a few fluorine atoms often behave more like traditional small molecules. Standard GC-MS and LC-MS/MS methods can be readily adapted. Derivatization may be beneficial in GC to improve volatility and reduce interactions.[7]

  • High Fluorination (Per- or Polyfluorinated): These "forever chemicals" are exceptionally persistent and often analyzed at ultra-trace levels (parts-per-trillion).[5][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity.[8][9] GC-MS is suitable for more volatile or semi-volatile PFAS.[8] For a comprehensive profile, techniques that measure total organic fluorine (TOF), such as combustion ion chromatography (CIC), can reveal the gap between targeted analysis and the total fluorine load.[10][11]

Q3: What are the characteristic fragmentation patterns for fluorinated aromatics in mass spectrometry?

A: In electron ionization (EI), common in GC-MS, fluorinated aromatics exhibit distinct fragmentation:

  • Loss of Fluorine (M-19) or HF (M-20): These are highly characteristic fragmentation pathways.[4][12]

  • C-C Bond Cleavage: For perfluorinated chains, cleavage of C-C bonds is common, often resulting in a prominent CF₃⁺ ion (m/z 69).[4][13]

  • Rearrangements: McLafferty-type rearrangements can occur, especially in derivatized compounds.[7] In chemical ionization (CI), fragmentation is softer. Using methane as a reagent gas often yields the protonated molecule [MH]⁺ as the base peak, while a more energetic gas like hydrogen can induce fragmentation through the loss of HF or H₂.[14]

Part 2: Troubleshooting Guide by Analytical Technique

This section provides specific, actionable solutions to common problems encountered during experimental work.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

Q: I'm seeing poor peak shape (tailing or fronting) for my fluorinated analytes in my LC-MS run. What's the cause and how do I fix it?

A: Root Cause Analysis: Poor peak shape is typically due to secondary chemical interactions on the column, column overload, or improper solvent conditions. The polar nature of the C-F bond can lead to unwanted interactions with active sites (e.g., free silanols) on silica-based columns, causing tailing.[4] Fronting is a classic sign of mass overload on the column.

Recommended Solution Protocol:

  • Optimize Mobile Phase:

    • Adjust pH: For ionizable analytes, adjust the mobile phase pH to be at least two units away from the analyte's pKa to ensure it is fully ionized or fully neutral.[15] This minimizes secondary interactions.

    • Increase Ionic Strength: Add a small amount of buffer (e.g., 5-10 mM ammonium formate or ammonium acetate) to the mobile phase to mask residual silanol groups on the stationary phase.

    • Consider Fluorinated Modifiers: For highly fluorinated compounds, pairing a standard C18 column with a fluorinated eluent like 2,2,2-trifluoroethanol (TFE) can significantly improve separation and peak shape.[2][16]

  • Evaluate the Column:

    • Use End-Capped Columns: Ensure you are using a high-quality, fully end-capped C18 or Phenyl-Hexyl column to minimize exposed silanols.

    • Try a Fluorinated Stationary Phase: Columns with fluorinated stationary phases (e.g., F5 or PFP) offer alternative selectivity and can improve peak shape for fluorinated analytes through "fluorous-fluorous" interactions.

  • Check for Overload:

    • Dilute the Sample: Prepare a 1:10 and 1:100 dilution of your sample. If peak fronting disappears and the peak becomes symmetrical, the original sample was overloaded.[4]

  • System Validation: After making adjustments, inject a known standard of your analyte to confirm that peak shape and retention time are stable and reproducible.

Q: My sensitivity in ESI-MS is very low for a polyfluorinated compound. How can I improve the signal?

A: Root Cause Analysis: Highly fluorinated compounds are notoriously difficult to ionize efficiently in positive-ion ESI because the electron-withdrawing fluorine atoms suppress protonation. Negative-ion mode is almost always preferred for acidic fluorinated compounds (e.g., PFAS).[3] Additionally, poor desolvation or suboptimal source parameters can severely impact signal intensity.

Recommended Solution Protocol:

  • Switch to Negative Ion Mode: If your compound can form a negative ion (e.g., carboxylates, sulfonates), switch to negative ESI mode. This is the standard for most PFAS analysis.[3]

  • Optimize Mobile Phase for Ionization:

    • For Negative Mode: Use a mobile phase containing a weak base, such as 5-10 mM ammonium acetate or a small percentage of ammonia in the aqueous portion, to promote deprotonation.

    • For Positive Mode (If Necessary): While challenging, adding mobile phase modifiers like ammonium fluoride can sometimes enhance ionization for certain compounds in both positive and negative modes.[17]

  • Systematically Optimize ESI Source Parameters: Do not rely on default settings. Use a design of experiments (DoE) approach or one-factor-at-a-time (OFAT) optimization for key parameters.[18]

    • Capillary/Sprayer Voltage: Adjust carefully. Too high a voltage can cause unstable signals or corona discharge.[15]

    • Gas Flows (Nebulizer & Desolvation): Increase gas flows to enhance desolvation, which is critical for removing the solvent shell around the analyte ion.[15][18]

    • Gas Temperatures: Increase desolvation gas temperature to aid solvent evaporation, but avoid temperatures that could cause thermal degradation of your analyte.[18]

  • Protocol Validation: Create a tuning solution of your analyte and infuse it directly into the mass spectrometer. Methodically adjust each source parameter while monitoring the signal intensity to find the optimal settings.

Q: I suspect background contamination is interfering with my trace analysis of PFAS. How do I identify and eliminate it?

A: Root Cause Analysis: Background contamination is a pervasive issue in PFAS analysis because fluoropolymers are common in lab equipment.[4][5] The primary sources are LC system components (PTFE tubing, solvent frits), sample preparation materials (vials, filters), and even the laboratory environment itself.

Recommended Solution Protocol:

  • Isolate the Source:

    • Run a Blank Gradient: Inject a solvent blank (e.g., methanol) and run your full analytical gradient. Look for contaminant peaks.

    • Systematically Disconnect Components: If peaks are present, bypass components one by one (e.g., bypass the column with a union) to see if the contamination disappears. Start with the autosampler and work your way to the detector.

  • Implement a "PFAS-Free" Workflow:

    • Modify the LC System: Replace all PTFE tubing and components with PEEK or stainless steel alternatives. Install a "delay column" (a short C18 column placed after the mixer but before the injector) to chromatographically separate system contamination from injected sample peaks.

    • Use Certified Consumables: Use polypropylene vials and caps. Avoid PTFE-lined septa. Use syringe filters made of nylon or polypropylene, not PTFE.

    • Sample Preparation: Be mindful of potential contamination from sample containers or extraction sorbents. Always include a "method blank" in your sample preparation batch to check for contamination introduced during the process.[19]

  • Validation: After making changes, run multiple solvent blanks. The contamination peaks should be significantly reduced or eliminated. A clean baseline is the goal.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Q: My fluorinated aromatic peaks are tailing badly in the GC. What should I do?

A: Root Cause Analysis: Peak tailing in GC is most often caused by "active sites" within the flow path.[20][21] These are locations where polar analytes can have undesirable secondary interactions, such as hydrogen bonding with free silanol (-Si-OH) groups in the inlet liner or on the column. The polar C-F bond makes fluorinated compounds particularly susceptible to this.

Recommended Solution Protocol:

  • Inlet Maintenance (Most Common Culprit):

    • Replace the Inlet Liner: The liner is a high-contact area. Replace it with a new, deactivated liner. For active compounds, liners with glass wool can sometimes introduce more activity; consider a liner without wool or one with deactivated wool.[22]

    • Replace the Septum: Old, cored septa can bleed and create active sites. Use high-quality, low-bleed septa.[22]

    • Trim the Column: Cut the first 10-15 cm from the inlet side of the column. This removes accumulated non-volatile residue and active sites.[20]

  • Check for Leaks: Air leaks (oxygen) can degrade the column's stationary phase, creating active sites. Use an electronic leak detector to check all fittings from the gas trap to the detector.[23]

  • Optimize GC Conditions:

    • Increase Oven Ramp Rate: A faster ramp can sometimes reduce the time the analyte spends interacting with active sites, leading to sharper peaks.[20]

    • Consider Derivatization: If the compound has active functional groups (e.g., -OH, -NH), derivatizing it (e.g., silylation) can block these sites, increase volatility, and dramatically improve peak shape.[7]

  • Validation: Inject a test mix containing your analyte of interest and a non-polar hydrocarbon standard (e.g., an alkane). If the alkane peak is sharp but your analyte peak tails, the problem is activity. If both tail, it could be a flow path or installation issue.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹⁹F NMR spectrum has a rolling baseline, making integration and phasing difficult. How can I correct this?

A: Root Cause Analysis: A rolling baseline in ¹⁹F NMR is a common artifact. It can be caused by improperly set phasing parameters or, more frequently, by a very broad background signal from solid fluorinated materials in the NMR probe itself (e.g., Teflon components).[24] This broad signal can overwhelm the baseline correction algorithms.

Recommended Solution Protocol:

  • Manual Phasing and Baseline Correction:

    • Reset Phasing: Set both the zero-order (rp) and first-order (lp) phase parameters to zero.

    • Perform Zero-Order Correction: Use the software's automatic zero-order phase correction (aph0 in some systems).

    • Manual First-Order Correction: Manually adjust the first-order phase to level the baseline across the entire spectrum.[24]

    • Apply Polynomial Baseline Correction: After phasing, use the instrument's baseline correction function. A polynomial fit is often effective at removing broad, rolling features.

  • Acquisition Parameter Optimization:

    • Increase Relaxation Delay (d1): A short relaxation delay can lead to artifacts. Increase d1 to ensure full relaxation of both your sample and any background signals.

    • Acquire More Transients: Signal-averaging by acquiring more scans can improve the signal-to-noise ratio and sometimes help distinguish real peaks from baseline distortions.[24]

  • Validation: Process the spectrum with the new parameters. The baseline should be flat, allowing for accurate integration and interpretation of the fluorine signals.

Q: I see small, unexpected peaks close to my main signal in the ¹⁹F NMR spectrum. Are these impurities or artifacts?

A: Root Cause Analysis: While these could be impurities, several common NMR artifacts can appear as small peaks. It's crucial to distinguish them before concluding the sample is impure, especially when other analytical methods show high purity.

  • Spinning Sidebands: These are artifacts that appear symmetrically on both sides of a large peak, at a distance equal to the spinning frequency.[24]

  • ¹³C Satellites: These are real couplings between the ¹⁹F nucleus and any adjacent ¹³C nuclei. They appear as small, symmetrical doublets centered on the main peak. However, due to isotope effects, they may not be perfectly symmetrical.[25]

  • Quadrature Glitch: A single, sharp artifact that can appear exactly in the center of the spectrum, caused by a slight imbalance in the detector.[24]

Recommended Solution Protocol:

  • Identify Spinning Sidebands: Acquire a spectrum without sample spinning. If the extraneous peaks disappear, they were spinning sidebands. If they remain, the issue lies elsewhere.[25]

  • Identify ¹³C Satellites:

    • Check the Intensity: ¹³C has a natural abundance of ~1.1%. Each satellite peak should therefore be ~0.55% of the height of the main ¹⁹F peak.

    • Check the Coupling Constant: Measure the distance in Hz between the satellite peaks. This corresponds to the ¹J(C-F) or ²J(C-F) coupling constant, which is a structural feature.

  • Rule out Quadrature Glitch: Determine the center of your spectral window. If the artifact falls exactly at the center, it is likely a glitch. Acquiring more scans usually averages this artifact out.[24]

  • Confirm with High-Resolution MS: If the peaks are not identifiable artifacts, obtain a high-resolution mass spectrum of the sample. This can confirm or deny the presence of impurities by searching for their corresponding molecular ions.

Part 3: Data & Workflow Visualizations

Table 1: Comparison of Analytical Techniques for Fluorinated Compounds
TechniquePrimary Use CaseCommon AnalytesStrengthsCommon Challenges
LC-MS/MS Quantitative trace analysis of non-volatile compoundsPFAS (PFOA, PFOS), drug metabolites, environmental contaminantsHigh sensitivity (ppt levels)[8], high specificity, suitable for complex matrices[6]Ion suppression, background contamination[4], difficult to ionize some compounds[3]
GC-MS Analysis of volatile and semi-volatile compoundsFluorinated benzenes, phenols, volatile PFAS precursorsExcellent separation for isomers, robust, well-established librariesRequires derivatization for polar compounds[7], potential for thermal degradation, inlet activity[20]
¹⁹F NMR Structural elucidation and quantitative analysis of bulk materialAll organofluorine compoundsNon-destructive, quantitative without standards[26], wide chemical shift range provides high resolution[27]Low sensitivity compared to MS, baseline artifacts[24], complex spectra from F-F coupling
CIC Total Organic Fluorine (TOF) measurementAll organic fluorineProvides total fluorine content, useful for screening and assessing "dark matter" missed by targeted methods[10][11]Destructive, does not identify individual compounds, requires sample combustion[28]
Diagram 1: General Troubleshooting Workflow for Chromatography

This diagram outlines a systematic approach to diagnosing issues in either GC or LC analysis of fluorinated compounds.

TroubleshootingWorkflow cluster_system System Checks cluster_method Method Optimization cluster_sample Sample Preparation Problem Problem Identified (e.g., Poor Peak Shape, Low Sensitivity) Check_System Step 1: Check System Basics Problem->Check_System Start Here Check_Method Step 2: Evaluate Method Parameters Check_System->Check_Method If system is OK Leak_Check Check for Leaks (Gas or Liquid) Check_System->Leak_Check Check_Sample Step 3: Investigate Sample Integrity Check_Method->Check_Sample If method is OK Mobile_Phase Optimize Mobile Phase (pH, Additives) Check_Method->Mobile_Phase Dilution Dilute Sample (Check for Overload) Check_Sample->Dilution Resolved Problem Resolved Leak_Check->Resolved Issue Found & Corrected Contamination_Check Run Blanks for Contamination Contamination_Check->Resolved Issue Found & Corrected Inlet_Check Inspect/Clean Inlet (Liner, Septum, Port) Inlet_Check->Resolved Issue Found & Corrected Mobile_Phase->Resolved Issue Found & Corrected Temp_Program Adjust Temperature Program Temp_Program->Resolved Issue Found & Corrected Column_Choice Verify Column Compatibility Column_Choice->Resolved Issue Found & Corrected Dilution->Resolved Issue Found & Corrected Derivatization Consider Derivatization Derivatization->Resolved Issue Found & Corrected Matrix_Effects Assess Matrix Effects (Spike/Recovery) Matrix_Effects->Resolved Issue Found & Corrected

References

Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid. Here, we provide a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful outcomes.

The recommended and most robust synthetic pathway for this compound is a three-step process, which will be the focus of this guide:

  • Chloromethylation of 1-chloro-3-fluoro-2-methoxybenzene to yield 6-chloro-2-fluoro-3-methoxybenzyl chloride.

  • Cyanation of the resulting benzyl chloride to produce 2-(6-chloro-2-fluoro-3-methoxyphenyl)acetonitrile.

  • Hydrolysis of the nitrile to the final product, this compound.

This guide is structured to provide detailed protocols, troubleshooting advice for each step, and a deeper understanding of the underlying chemical principles.

I. Synthetic Pathway Overview

The following diagram illustrates the complete synthetic route from the starting material to the final product.

Synthetic_Pathway start 1-chloro-3-fluoro-2-methoxybenzene step1 6-chloro-2-fluoro-3-methoxybenzyl chloride start->step1 Chloromethylation (HCHO, HCl, ZnCl2) step2 2-(6-chloro-2-fluoro-3-methoxyphenyl)acetonitrile step1->step2 Cyanation (NaCN) end_product This compound step2->end_product Hydrolysis (H2SO4, H2O)

Caption: Three-step synthesis of this compound.

II. Step 1: Chloromethylation of 1-chloro-3-fluoro-2-methoxybenzene

This electrophilic aromatic substitution introduces the chloromethyl group onto the aromatic ring. Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

Experimental Protocol

Materials:

  • 1-chloro-3-fluoro-2-methoxybenzene

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine 1-chloro-3-fluoro-2-methoxybenzene (1 equivalent) and paraformaldehyde (1.2 equivalents) in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly bubble hydrogen chloride gas through the stirred mixture.

  • Add anhydrous zinc chloride (0.2 equivalents) portion-wise, maintaining the temperature below 10°C.

  • After the addition of ZnCl₂, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-2-fluoro-3-methoxybenzyl chloride.

  • Purify the crude product by vacuum distillation or column chromatography.

Troubleshooting Guide: Chloromethylation
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Product Incomplete reaction.- Ensure a continuous and sufficient stream of HCl gas during the initial phase of the reaction.- Use freshly opened, anhydrous zinc chloride.- Extend the reaction time and monitor by TLC/GC-MS.
Formation of diarylmethane byproduct.[1][2]- Maintain a low reaction temperature (0-5°C) during the addition of reagents.[3]- Avoid using an excess of the starting aromatic compound.
Polymerization of formaldehyde.- Use high-quality paraformaldehyde.- Ensure efficient stirring to maintain a homogeneous mixture.
Formation of Diaryl Methane Byproduct Highly reactive aromatic ring.[1][2]- Use a milder Lewis acid catalyst, such as titanium tetrachloride, at low temperatures.[3]- Control the stoichiometry of the reactants carefully.
High reaction temperature.- Strictly maintain the temperature below 10°C during the initial stages of the reaction.
Difficulty in Product Isolation Emulsion formation during workup.- Add brine during the extraction to help break the emulsion.- Filter the mixture through a pad of celite before separation.
Product instability.- Avoid excessive heating during solvent removal.- Use the crude product directly in the next step if purity is acceptable.

III. Step 2: Cyanation of 6-chloro-2-fluoro-3-methoxybenzyl chloride

This nucleophilic substitution reaction replaces the benzylic chloride with a cyanide group. This step requires careful handling of cyanide salts.

Experimental Protocol

Materials:

  • 6-chloro-2-fluoro-3-methoxybenzyl chloride

  • Sodium Cyanide (NaCN)

  • Ethanol (95%)

  • Water

  • Benzene or Toluene

Procedure:

  • Caution: Sodium cyanide is highly toxic. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. All cyanide-containing waste must be quenched with bleach before disposal.

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium cyanide (1.2 equivalents) in a mixture of water and ethanol.

  • Gently warm the solution on a water bath to dissolve the sodium cyanide.

  • Add the 6-chloro-2-fluoro-3-methoxybenzyl chloride (1 equivalent) dropwise to the stirred cyanide solution.

  • Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC.[4][5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Distill off the majority of the ethanol under reduced pressure.

  • Add water to the residue and extract the product with benzene or toluene (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 2-(6-chloro-2-fluoro-3-methoxyphenyl)acetonitrile by vacuum distillation.

Troubleshooting Guide: Cyanation
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Nitrile Incomplete reaction.- Ensure the sodium cyanide is finely powdered and fully dissolved before adding the benzyl chloride.- Increase the reflux time.
Formation of benzyl alcohol by hydrolysis.- Use a less aqueous solvent system, such as acetone with a catalytic amount of sodium iodide.[6]- Ensure the benzyl chloride is added slowly to the heated cyanide solution.
Formation of isocyanide byproduct.[5]- Purify the crude nitrile by washing with warm, dilute sulfuric acid, followed by a bicarbonate wash.[4][5]
Product is Dark in Color Presence of impurities from the previous step.- Purify the benzyl chloride before the cyanation reaction.- Treat the crude nitrile with activated charcoal before distillation.
Decomposition during distillation.- Use a high-vacuum system to lower the distillation temperature.- Perform a steam distillation if the product is volatile enough.[4]

IV. Step 3: Hydrolysis of 2-(6-chloro-2-fluoro-3-methoxyphenyl)acetonitrile

The final step involves the hydrolysis of the nitrile to the corresponding carboxylic acid under acidic conditions.

Experimental Protocol

Materials:

  • 2-(6-chloro-2-fluoro-3-methoxyphenyl)acetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Diethyl ether or Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, carefully add the nitrile (1 equivalent) to a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture).

  • Heat the mixture to reflux and stir vigorously for 2-3 hours. The reaction is often exothermic initially.[7]

  • Monitor the reaction by TLC until the nitrile is consumed.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Alternatively, extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield the crude carboxylic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or toluene) to obtain pure this compound.

Troubleshooting Guide: Hydrolysis
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Hydrolysis Insufficient reaction time or temperature.- Increase the reflux time and monitor by TLC.- Use a higher concentration of sulfuric acid, but be cautious of potential charring.
Formation of the intermediate amide.- Prolonged heating will drive the hydrolysis of the amide to the carboxylic acid.
Low Yield of Carboxylic Acid Product is soluble in the aqueous acidic solution.- Ensure the solution is thoroughly cooled before filtration.- Perform multiple extractions with an organic solvent.
Charring or decomposition of the product.- Avoid excessively high temperatures.- Add the nitrile to the acid mixture slowly to control the initial exotherm.
Product is Difficult to Purify Presence of unreacted nitrile or intermediate amide.- Repeat the hydrolysis step on the impure product.- Purify by column chromatography if recrystallization is ineffective.
Oily product instead of solid.- Try to induce crystallization by scratching the flask or seeding with a small crystal.- Purify by conversion to the sodium salt with NaOH, washing with an organic solvent, and then re-acidifying to precipitate the pure acid.

V. Frequently Asked Questions (FAQs)

Q1: Can I use a different chloromethylating agent?

A1: Yes, other reagents like chloromethyl methyl ether can be used, often with a Lewis acid catalyst like ferric chloride or stannic chloride.[8] However, these reagents are often more hazardous and may not offer significant advantages over the formaldehyde/HCl/ZnCl₂ system for this substrate.

Q2: What is the regioselectivity of the chloromethylation step?

A2: For anisole and related compounds, chloromethylation typically occurs at the ortho and para positions. In the case of 1-chloro-3-fluoro-2-methoxybenzene, the directing effects of the methoxy group (ortho, para-directing) and the halogens (ortho, para-directing, but deactivating) will influence the position of substitution. The position ortho to the methoxy group and para to the chlorine is sterically hindered. The most likely position for chloromethylation is para to the methoxy group, which is the desired 6-position.

Q3: Are there alternative methods for the cyanation step?

A3: While the use of sodium or potassium cyanide is the most common method, palladium- or nickel-catalyzed cyanations of aryl halides are also known.[9] However, for a benzyl chloride, a simple Sₙ2 reaction with an alkali metal cyanide is typically efficient and cost-effective.

Q4: Can I perform the hydrolysis under basic conditions?

A4: Yes, basic hydrolysis using sodium or potassium hydroxide is a common alternative. This will initially form the carboxylate salt. Subsequent acidification is then required to precipitate the free carboxylic acid. Acidic hydrolysis is often preferred as it can be a more direct route to the final product.[7]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment. The melting point of the purified solid should also be determined and compared to the literature value.

VI. Data Summary

The following table provides a summary of the expected reaction parameters and yields for each step of the synthesis. These values are illustrative and may vary based on the specific experimental conditions and scale.

Step Reaction Key Reagents Typical Temperature Typical Time Expected Yield
1ChloromethylationHCHO, HCl, ZnCl₂0-25°C4-6 hours60-75%
2CyanationNaCN, Ethanol/H₂OReflux3-4 hours80-90%
3HydrolysisH₂SO₄, H₂OReflux2-3 hours85-95%

VII. Workflow Diagram

The following diagram outlines the logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis a1 Low Yield? a2 Check Reagent Quality (Anhydrous ZnCl2) a1->a2 a3 Optimize Temperature (Maintain 0-5°C) a1->a3 a4 Extend Reaction Time a1->a4 b1 Low Yield? a1->b1 Proceed if successful b2 Check for Byproducts (Alcohol, Isocyanide) b1->b2 b3 Modify Solvent System (e.g., Anhydrous Acetone) b1->b3 b4 Purify Starting Material b1->b4 c1 Incomplete Reaction? b1->c1 Proceed if successful c2 Increase Reflux Time c1->c2 c3 Adjust Acid Concentration c1->c3 c4 Check for Amide Intermediate c1->c4 end_product Pure Product c1->end_product Purify if successful start Start Synthesis start->a1

Caption: Troubleshooting workflow for the synthesis of this compound.

VIII. References

  • Cyanation. In Wikipedia. Retrieved December 31, 2025, from --INVALID-LINK--

  • BENZYL CYANIDE. Ataman Kimya. Retrieved December 31, 2025, from --INVALID-LINK--

  • Benzyl Cyanide. The Chemical Company. Retrieved December 31, 2025, from --INVALID-LINK--

  • Adams, R., & Thal, A. F. (1922). Benzyl cyanide. Organic Syntheses, 2, 9.

  • Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63-90.

  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 35, 78.

  • An efficient and environment friendly process for chloromethylation of substituted benzenes. (2020). WO2020250018A1.

  • Eglington, M. (1992). New studies in aromatic chloromethylation. Durham University.

  • Pfeiffer, W. D. (2009). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. Science of Synthesis, 35, 147-166.

  • 1-Chloro-3,5-difluoro-2-methoxybenzene. Smolecule. Retrieved December 31, 2025, from --INVALID-LINK--

  • Benzyl cyanide. In Sciencemadness Wiki. Retrieved December 31, 2025, from --INVALID-LINK--

  • Synthesis of 6-chloro-2-fluorobenzyl chloride. PrepChem.com. Retrieved December 31, 2025, from --INVALID-LINK--

  • 1-Chloro-2-(methoxymethyl)-3-(trifluoromethyl)benzene. PubChem. Retrieved December 31, 2025, from --INVALID-LINK--

  • 1-Chloro-2-(chloromethyl)-3-fluorobenzene. PubChem. Retrieved December 31, 2025, from --INVALID-LINK--

  • Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 59.

  • Chloromethylation of deactivated aromatic compounds. (1985). US4562280A.

  • Eglington, M. (1992). New studies in aromatic chloromethylation. Durham e-Theses.

  • Benzyl cyanide. In Wikipedia. Retrieved December 31, 2025, from --INVALID-LINK--

  • Supporting Information. Royal Society of Chemistry. Retrieved December 31, 2025, from --INVALID-LINK--

  • 3-Methoxybenzyl chloride synthesis. ChemicalBook. Retrieved December 31, 2025, from --INVALID-LINK--

  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 35, 78.

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014). US8822730B2.

  • How to Prepare 3-Methoxybenzyl Chloride?. Guidechem. Retrieved December 31, 2025, from --INVALID-LINK--

  • Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures; the role of solvent activity and solute-solute interactions. Amsterdam UMC. Retrieved December 31, 2025, from --INVALID-LINK--

References

common impurities in 6-Chloro-2-fluoro-3-methoxyphenylacetic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-fluoro-3-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to impurities and their removal during the synthesis and purification of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the highest purity of your compound for successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my sample of this compound?

A1: Impurities in this compound are typically process-related and depend on the synthetic route employed. Based on common synthetic pathways for phenylacetic acids and their precursors, the following impurities are frequently encountered:

  • Starting Material-Related Impurities:

    • 2-Chloro-6-fluoroanisole: A common precursor in the synthesis of the phenyl ring system. Its presence indicates an incomplete initial reaction.[1][2]

    • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid: A likely intermediate in the synthesis.[1][2] Incomplete conversion to the final product will result in its presence.

  • Process-Related Impurities (from Phenylacetonitrile Route):

    • 6-Chloro-2-fluoro-3-methoxyphenylacetonitrile: The direct precursor if the synthesis involves hydrolysis of a nitrile. Incomplete hydrolysis is a common source of this impurity.

    • 6-Chloro-2-fluoro-3-methoxyphenylacetamide: An intermediate in the hydrolysis of the corresponding nitrile. Its presence suggests that the hydrolysis was not driven to completion.

  • Reagent-Related Impurities:

    • Residual Palladium: If a palladium-catalyzed carbonylation or cross-coupling reaction was used, trace amounts of palladium may remain.

    • Silica Gel Residues: From chromatographic purification.

  • Degradation Products:

    • While generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to decarboxylation or other side reactions, though this is less common under standard storage conditions.

Q2: My purified this compound has a slight discoloration. What could be the cause?

A2: A yellowish or brownish tint in the final product often points to the presence of trace impurities. These can be highly colored organic byproducts formed during the synthesis, especially if high temperatures were involved. Another possibility is the presence of residual palladium from a coupling reaction, which can sometimes impart a dark color to the product. The use of activated carbon during recrystallization can be an effective method for removing colored impurities.

Q3: How can I best assess the purity of my this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for quantifying the purity of the main component and detecting impurities. A reversed-phase C18 column with a gradient of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a good starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for structural confirmation and identifying impurities if they are present in sufficient quantities (typically >1%). By comparing the spectra of your sample to a reference standard, you can identify unexpected signals that may correspond to impurities.[4][5][6]

  • Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) for volatile impurities or Liquid Chromatography (LC-MS) for non-volatile impurities, this technique is highly sensitive for detecting and identifying trace impurities by their mass-to-charge ratio.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guide: Impurity Removal

This section provides a systematic approach to identifying and resolving common impurity-related issues.

Problem 1: Presence of Unreacted Starting Materials (e.g., 2-Chloro-6-fluoroanisole)
  • Causality: Incomplete reaction during the initial stages of synthesis. This is often due to suboptimal reaction conditions (temperature, time, reagent stoichiometry).

  • Troubleshooting Workflow:

    Caption: Workflow for removing non-polar starting material impurities.

  • Solution:

    • Recrystallization: This is often the most effective and scalable method. Since 2-Chloro-6-fluoroanisole is significantly less polar than the carboxylic acid product, a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains soluble, should be chosen. Toluene or a mixed solvent system like ethyl acetate/hexanes would be a good starting point.

    • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will be deprotonated and move to the aqueous layer, while the neutral starting material will remain in the organic layer. Separate the layers and then re-acidify the aqueous layer to precipitate the pure product.

Problem 2: Contamination with Intermediate Phenylacetonitrile or Phenylacetamide
  • Causality: Incomplete hydrolysis of the nitrile precursor. This can be due to insufficient reaction time, temperature, or concentration of the acid/base catalyst.

  • Solution:

    • Force the Hydrolysis to Completion: Re-subject the crude product to the hydrolysis conditions (e.g., refluxing with aqueous acid or base) for an extended period. Monitor the reaction by TLC or HPLC until the intermediate is no longer detected.

    • Recrystallization: If the amount of intermediate is small, recrystallization can be effective. A polar solvent system, such as ethanol/water, may be suitable as the solubility difference between the carboxylic acid and the less polar nitrile or amide can be exploited.

Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step guide for the purification of this compound by recrystallization.

Objective: To remove non-polar impurities, such as unreacted 2-chloro-6-fluoroanisole, and other minor byproducts.

Materials:

  • Crude this compound

  • Toluene

  • Activated Carbon (optional, for color removal)

  • Erlenmeyer flask

  • Heating mantle with magnetic stirring

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of toluene to just cover the solid.

  • Heating: Gently heat the mixture with stirring. Gradually add more toluene in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of your crude product) and then gently reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (if activated carbon was used): If you used activated carbon or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Summary Table

The following table provides a hypothetical example of the effectiveness of the purification protocol.

Analysis Crude Product After Recrystallization
Appearance Off-white to light yellow solidWhite crystalline solid
Purity (by HPLC) 95.2%>99.5%
2-Chloro-6-fluoroanisole 2.5%Not Detected
Unknown Impurity 1 1.8%0.2%
Melting Point 108-112 °C115-116 °C

Logical Workflow for Purification

G cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Final Product A Crude this compound B Analytical Testing (HPLC, NMR, LC-MS) A->B C Identify Major Impurities B->C D Select Purification Method C->D E Recrystallization (for non-polar impurities) D->E e.g., Starting Material F Acid-Base Extraction D->F General Purification G Column Chromatography (for difficult separations) D->G Polar Impurities H Re-run reaction (for incomplete conversion) D->H e.g., Intermediates I Purified Product E->I F->I G->I H->A Re-process J Final Purity Analysis I->J K Release for Use J->K Purity > 99.5%

Caption: A comprehensive workflow for the purification of this compound.

References

Technical Support Center: 6-Chloro-2-fluoro-3-methoxyphenylacetic Acid - Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-fluoro-3-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and address potential stability challenges in your experiments.

Introduction: Understanding the Stability Profile

This compound is a multi-substituted aromatic carboxylic acid. Its stability is influenced by the interplay of its functional groups: the phenylacetic acid core, and the chloro, fluoro, and methoxy substituents on the aromatic ring. Understanding the inherent reactivity of these groups under various stress conditions is crucial for designing robust experimental protocols and ensuring the integrity of your results.

This guide will delve into the potential degradation pathways of this molecule under hydrolytic, oxidative, photolytic, and thermal stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[1][2][3]

Frequently Asked Questions (FAQs)

Here are some common questions regarding the stability of this compound:

  • Q1: What are the primary factors that can cause the degradation of this compound?

    • A1: The primary factors are exposure to strong acids, strong oxidizing agents, high temperatures, and UV light. Each of these can initiate specific degradation pathways.

  • Q2: How stable is the methoxy group to acidic and basic conditions?

    • A2: The aryl methyl ether linkage is susceptible to cleavage under strong acidic conditions, particularly with hydrohalic acids like HBr and HI, which can lead to the formation of a phenolic derivative. It is generally more stable under basic conditions where the carboxylic acid will be deprotonated to form a salt.

  • Q3: Are the chloro and fluoro substituents stable?

    • A3: The carbon-fluorine bond is very strong and generally resistant to degradation. The carbon-chlorine bond is also relatively stable on an aromatic ring compared to an aliphatic chain. However, both can be susceptible to cleavage under high-energy conditions such as photolysis.

  • Q4: Can this compound undergo decarboxylation?

    • A4: Yes, phenylacetic acid and its derivatives can undergo thermal decarboxylation at elevated temperatures, leading to the formation of the corresponding substituted toluene derivative.[4]

  • Q5: What are the expected products of oxidative degradation?

    • A5: Oxidative conditions can lead to a variety of products. Milder oxidation might hydroxylate the benzylic position to form a mandelic acid derivative, which can be further oxidized to a benzaldehyde derivative.[5] More aggressive oxidation can lead to the cleavage of the aromatic ring.[6]

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a systematic approach to identifying and resolving common stability issues you might encounter during your experiments.

Observed Issue Potential Cause(s) Troubleshooting & Optimization
Low assay value or appearance of unknown peaks in HPLC after storage in acidic solution. Acid-catalyzed hydrolysis of the methoxy group. - Avoid using strong, non-volatile acids for pH adjustment. - If acidic conditions are necessary, use a weaker acid or perform the experiment at a lower temperature. - Analyze for the corresponding phenolic degradation product to confirm the pathway.
Degradation upon exposure to light, even at room temperature. Photolytic cleavage of the C-Cl or C-F bond. - Protect the compound from light by using amber vials or covering containers with aluminum foil. - If the experimental setup requires light exposure, use a light source with a filter to block high-energy UV wavelengths.
Formation of multiple degradation products after refluxing at high temperatures. Thermal degradation, including decarboxylation. - If possible, conduct reactions at lower temperatures for a longer duration. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation. - Analyze for the decarboxylated product to confirm this degradation pathway.
Instability in the presence of certain excipients or reagents. Oxidative degradation catalyzed by metal ions or initiated by peroxides. - Use high-purity solvents and reagents. - If metal catalysis is suspected, consider adding a chelating agent like EDTA. - For formulations, screen excipients for peroxide content.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for developing stability-indicating analytical methods. Below are the predicted primary degradation routes for this compound under forced degradation conditions.

Hydrolytic Degradation (Acid-Catalyzed)

Under strong acidic conditions, the primary site of hydrolytic attack is the methoxy group. The ether oxygen is protonated, followed by nucleophilic attack (e.g., by a halide ion if hydrohalic acids are used) or water, leading to cleavage of the methyl-oxygen bond.

G This compound This compound 6-Chloro-2-fluoro-3-hydroxyphenylacetic acid 6-Chloro-2-fluoro-3-hydroxyphenylacetic acid This compound->6-Chloro-2-fluoro-3-hydroxyphenylacetic acid  H+ / H2O  

Caption: Acid-catalyzed hydrolysis of the methoxy group.

Oxidative Degradation

Oxidative degradation can proceed via two main pathways. The first involves oxidation of the benzylic carbon, while the second involves attack on the aromatic ring.

G cluster_path1 Pathway 1: Benzylic Oxidation cluster_path2 Pathway 2: Ring Oxidation & Fragmentation This compound This compound 6-Chloro-2-fluoro-3-methoxymandelic acid 6-Chloro-2-fluoro-3-methoxymandelic acid This compound->6-Chloro-2-fluoro-3-methoxymandelic acid [O] Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates •OH 6-Chloro-2-fluoro-3-methoxybenzaldehyde 6-Chloro-2-fluoro-3-methoxybenzaldehyde 6-Chloro-2-fluoro-3-methoxymandelic acid->6-Chloro-2-fluoro-3-methoxybenzaldehyde [O], -CO2, -H2O Ring-opened products Ring-opened products Hydroxylated Intermediates->Ring-opened products Further Oxidation

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Exposure to high-energy light can induce homolytic cleavage of the carbon-halogen bonds. The carbon-chlorine bond is generally more susceptible to photolysis than the stronger carbon-fluorine bond.

G This compound This compound 2-Fluoro-3-methoxyphenylacetic acid 2-Fluoro-3-methoxyphenylacetic acid This compound->2-Fluoro-3-methoxyphenylacetic acid  hν (-Cl•)  

Caption: Photolytic dechlorination.

Thermal Degradation

At elevated temperatures, the most likely degradation pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.

G This compound This compound 2-Chloro-6-fluoro-1-methoxy-3-methylbenzene 2-Chloro-6-fluoro-1-methoxy-3-methylbenzene This compound->2-Chloro-6-fluoro-1-methoxy-3-methylbenzene  Δ (-CO2)  

Caption: Thermal decarboxylation.

Experimental Protocols: Forced Degradation Studies

To experimentally determine the stability of this compound, a forced degradation study should be performed. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being secondary products of over-stressing.[7]

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Stress Conditions
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at 105°C for 48 hours.

    • Dissolve the stressed solid to prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the compound to UV light (e.g., 254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

Analytical Methodology

A stability-indicating HPLC method is required to separate the parent compound from its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan).

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, and precision. For structural elucidation of degradation products, techniques like LC-MS, GC-MS, and NMR are recommended.[9][10]

G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Perform Forced Degradation Perform Forced Degradation Prepare Stock Solution->Perform Forced Degradation Acid Hydrolysis Acid Hydrolysis Perform Forced Degradation->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Perform Forced Degradation->Base Hydrolysis Oxidative Degradation Oxidative Degradation Perform Forced Degradation->Oxidative Degradation Thermal Degradation Thermal Degradation Perform Forced Degradation->Thermal Degradation Photolytic Degradation Photolytic Degradation Perform Forced Degradation->Photolytic Degradation Analyze by HPLC Analyze by HPLC Acid Hydrolysis->Analyze by HPLC Base Hydrolysis->Analyze by HPLC Oxidative Degradation->Analyze by HPLC Thermal Degradation->Analyze by HPLC Photolytic Degradation->Analyze by HPLC Identify Degradants (LC-MS, NMR) Identify Degradants (LC-MS, NMR) Analyze by HPLC->Identify Degradants (LC-MS, NMR) End End Identify Degradants (LC-MS, NMR)->End

Caption: Workflow for forced degradation studies.

References

avoiding byproduct formation in fluorinated phenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated phenylacetic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of these important synthetic transformations. Here, we address common challenges and provide practical, field-tested solutions to help you minimize byproduct formation and maximize the yield and purity of your target compounds.

Introduction: The Challenge of Selective Fluorination

Fluorinated phenylacetic acids are crucial building blocks in medicinal chemistry and materials science. However, their synthesis is often plagued by the formation of undesired byproducts. The high reactivity of fluorinating agents and the multiple reactive sites on the phenylacetic acid scaffold demand precise control over reaction conditions. This guide provides troubleshooting advice in a question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm observing significant amounts of di- and tri-fluorinated byproducts in my reaction. How can I improve the selectivity for monofluorination?

This is a common challenge, particularly when using powerful electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4). The formation of over-fluorinated products is often a result of the initial monofluorinated product being as reactive, or even more reactive, than the starting material.

Core Principles for Control:

  • Stoichiometry is Key: The most straightforward initial step is to precisely control the stoichiometry of your fluorinating agent. Using a slight excess of the starting material relative to the fluorinating agent can help consume the reagent before it reacts with the desired monofluorinated product.

  • Reaction Kinetics: The rate of the second fluorination can be influenced by temperature and solvent. Lowering the reaction temperature can often enhance selectivity, as the activation energy for the second fluorination may be higher.

Troubleshooting Steps:

  • Adjust Stoichiometry: Begin by using 0.9 to 0.95 equivalents of the fluorinating agent relative to your phenylacetic acid derivative. This ensures the starting material is the species in excess.

  • Temperature Control: Run the reaction at a lower temperature. If you are currently running at room temperature, try cooling to 0 °C or even -20 °C. Monitor the reaction progress carefully, as the overall reaction rate will decrease.

  • Solvent Choice: The solvent can play a significant role in modulating the reactivity of the fluorinating agent. Acetonitrile is a common choice, but for highly activated systems, consider switching to a less polar or more coordinating solvent, which can temper the reactivity of the electrophilic fluorine source.

Table 1: Effect of Reaction Conditions on Monofluorination Selectivity

ParameterCondition A (Typical)Condition B (Optimized for Selectivity)Expected Outcome
Fluorinating Agent (Eq.) 1.10.95Reduces over-fluorination by limiting the reagent.
Temperature 25 °C (Room Temp)0 °CSlows down the rate of the second fluorination relative to the first.
Solvent AcetonitrileDichloromethane or Ethyl AcetateMay decrease the effective strength of the fluorinating agent.
Q2: My reaction is producing a significant amount of benzylic fluorination byproduct. How can I improve the regioselectivity for aromatic C-H fluorination?

Benzylic C-H bonds can be susceptible to fluorination, especially under conditions that favor radical pathways or when using highly reactive fluorinating agents. This side reaction leads to the formation of α-fluorophenylacetic acid derivatives, which can be difficult to separate from the desired aryl-fluorinated isomer.

Mechanistic Insight:

Benzylic fluorination can occur through a radical mechanism, which can be initiated by light, heat, or certain catalysts. Alternatively, some electrophilic fluorinating agents can react at the benzylic position, particularly if the aromatic ring is deactivated.

Strategies for Mitigation:

  • Exclude Light and Radical Initiators: Run your reaction in the dark or in a flask wrapped in aluminum foil to minimize light-induced radical formation. Ensure your solvents and reagents are free from peroxide impurities, which can act as radical initiators.

  • Choice of Fluorinating Agent: Some fluorinating agents have a higher propensity for radical pathways than others. If you are using a reagent like N-fluorobenzenesulfonimide (NFSI), which can participate in radical reactions, consider switching to an alternative with a more purely electrophilic character.

  • Protect the Carboxylic Acid: The carboxylic acid group can direct the fluorination or influence the electronic properties of the molecule. In some cases, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can alter the reactivity of the benzylic position and improve the desired regioselectivity. The ester can then be hydrolyzed in a subsequent step.

Experimental Protocol: Esterification of Phenylacetic Acid

  • Dissolve phenylacetic acid (1.0 eq) in methanol (5-10 mL per gram of acid).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the methyl ester.

This methyl ester can then be used in the fluorination reaction, followed by standard saponification (e.g., with LiOH or NaOH) to recover the carboxylic acid.

Q3: I am observing a byproduct with a mass corresponding to decarboxylation. Why is this happening and how can I prevent it?

Decarboxylation of phenylacetic acid derivatives to form toluene or fluorinated toluene derivatives is a known side reaction, often promoted by high temperatures or the presence of strong acids or bases. The fluorination reaction itself, particularly if it generates acidic byproducts, can facilitate this process.

Causality and Prevention:

  • Thermal Instability: Phenylacetic acids can decarboxylate upon heating. The presence of electron-withdrawing groups, such as fluorine, on the aromatic ring can sometimes stabilize the molecule, but harsh thermal conditions should generally be avoided.

  • Acid/Base Catalysis: The reaction mechanism for decarboxylation can be catalyzed by both acids and bases. If your fluorination conditions are strongly acidic or basic, this can promote the loss of CO2.

Troubleshooting Workflow:

The following diagram illustrates a decision-making process for troubleshooting decarboxylation:

G cluster_problems Common Byproducts cluster_solutions Primary Solutions Overfluorination Overfluorination Stoichiometry Control Stoichiometry (<1 eq. F+ agent) Overfluorination->Stoichiometry Temp Lower Temperature Overfluorination->Temp Solvent Optimize Solvent Overfluorination->Solvent Decarboxylation Decarboxylation Decarboxylation->Temp Protect Use Protecting Group (e.g., Ester) Decarboxylation->Protect BenzylicFluorination BenzylicFluorination BenzylicFluorination->Protect Radical Exclude Light & Radical Initiators BenzylicFluorination->Radical

optimizing HPLC separation of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing HPLC Separation of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid Isomers

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of this compound isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in the chromatographic analysis of these compounds. Here, we synthesize technical accuracy with field-proven insights to empower you to develop robust and reproducible HPLC methods.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of this compound and its potential isomers.

Q1: What are the primary challenges in separating isomers of this compound?

A1: The primary challenges stem from the structural similarities of the isomers. Positional isomers will have very similar physicochemical properties, such as polarity and pKa, making them difficult to resolve using standard reversed-phase HPLC methods. If the compound is chiral, enantiomers will have identical properties in an achiral environment, necessitating the use of a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.[1]

Q2: What is a good starting point for method development for the reversed-phase separation of positional isomers?

A2: A good starting point for reversed-phase HPLC method development for acidic analytes like this compound is to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acidic modifier like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group.[2][3] A pH between 2 and 4 is generally a stable starting point for method development with acidic compounds.[4]

Q3: When should I consider using a gradient elution method versus an isocratic method?

A3: Isocratic elution, where the mobile phase composition remains constant, is simpler and often suitable for separating compounds with similar properties.[5][6] However, if your sample contains isomers with a wider range of polarities or if you are also analyzing for impurities, a gradient elution will likely provide better resolution and sharper peaks for all components.[7][8] Gradient elution can also reduce analysis time for strongly retained compounds.[7]

Q4: How do I choose the right chiral stationary phase (CSP) for separating enantiomers?

A4: The selection of a CSP is often empirical. For acidic compounds like this compound, anion-exchange type CSPs, such as those based on quinine or quinidine carbamates (e.g., CHIRALPAK QN-AX and QD-AX), can be very effective.[9] Polysaccharide-based CSPs are also widely used and can separate a broad range of chiral compounds.[1][10] It is often necessary to screen several different CSPs to find the one that provides the best enantioselectivity for your specific compound.

II. Troubleshooting Guide: Common HPLC Problems and Solutions

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound isomers.

dot

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 6-Chloro-2-fluoro-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. A robustly validated analytical method is not merely a regulatory requirement; it is the foundation of product quality, ensuring safety and efficacy from early-stage development through to commercial manufacturing.[1][2]

This document eschews a rigid template in favor of a logical, causality-driven narrative. We will explore the "why" behind experimental choices, comparing common chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—within the globally recognized framework of the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4]

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the objective of validation. An analytical method validation is a documented process that demonstrates a procedure is suitable for its intended purpose.[2] For a substance like this compound, this means the chosen method must accurately and reliably quantify the compound and its potential impurities. This ensures consistency across different batches and provides confidence in results submitted to regulatory agencies.[1]

The validation process is governed by a set of performance characteristics defined by the ICH Q2(R1) guideline.[4][5] These parameters form the basis of our comparative analysis.

cluster_0 Analytical Method Validation Workflow (ICH Q2 R1) Define Define Method Purpose (Assay, Impurity, etc.) Protocol Prepare Validation Protocol (Scope, Parameters, Acceptance Criteria) Define->Protocol Experiment Conduct Validation Experiments Protocol->Experiment Analysis Analyze Data vs. Acceptance Criteria Experiment->Analysis Report Prepare Validation Report (Results, Deviations, Conclusion) Analysis->Report Approval QA / Regulatory Review & Approval Report->Approval cluster_1 Choosing an Analytical Technique Start Start: Analyze 6-Chloro-2-fluoro- 3-methoxyphenylacetic acid Decision1 Need Highest Throughput & Resolution? Start->Decision1 Decision2 Need to Analyze Trace-Level Volatile Impurities? Decision1->Decision2 No UPLC UPLC: Fast, Sensitive, Excellent Resolution Decision1->UPLC Yes HPLC HPLC: Robust, Versatile, Well-Established Decision2->HPLC No GCMS GC-MS: Ultimate Sensitivity (requires derivatization) Decision2->GCMS Yes

References

comparative study of different synthetic routes to 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategy and Optimization

6-Chloro-2-fluoro-3-methoxyphenylacetic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, presents a number of challenges related to regioselectivity and functional group compatibility. This guide provides a comparative analysis of several potential synthetic routes to this target molecule, offering insights into the strategic selection of precursors and reaction methodologies. We will explore four primary pathways, evaluating each for its efficiency, scalability, and underlying chemical principles.

Introduction to Synthetic Strategy

The optimal synthesis of a complex molecule like this compound is not a one-size-fits-all proposition. The choice of route is often dictated by the availability and cost of starting materials, the desired scale of production, and the specific requirements for purity. The strategies discussed herein leverage common and robust transformations in organic synthesis, including the Willgerodt-Kindler reaction, nitrile hydrolysis, malonic ester synthesis, and the Arndt-Eistert homologation. Each of these methods offers a unique approach to constructing the phenylacetic acid moiety.

Route 1: The Willgerodt-Kindler Reaction from an Acetophenone Precursor

The Willgerodt-Kindler reaction is a powerful tool for the conversion of aryl ketones into the corresponding thioamides, which can then be hydrolyzed to phenylacetic acids.[1][2] This route commences with the synthesis of the key intermediate, 6-chloro-2-fluoro-3-methoxyacetophenone.

Synthesis of the Acetophenone Intermediate

A plausible approach to 6-chloro-2-fluoro-3-methoxyacetophenone involves the Friedel-Crafts acylation of a suitable precursor, such as 2-chloro-6-fluoroanisole. However, due to the directing effects of the substituents, achieving the desired regioselectivity can be challenging. An alternative is the reaction of a Grignard or organolithium reagent derived from a protected phenol with acetyl chloride.

The Willgerodt-Kindler Reaction and Hydrolysis

Once the acetophenone is in hand, it can be subjected to the Willgerodt-Kindler conditions, typically involving heating with sulfur and a secondary amine like morpholine to form the thiomorpholide.[3] Subsequent hydrolysis, usually under acidic or basic conditions, yields the desired this compound.

Expert Insight: The Willgerodt-Kindler reaction is particularly advantageous when the corresponding acetophenone is readily available. The reaction mechanism involves a complex series of rearrangements and is known for its somewhat harsh conditions.[1] However, modern modifications, including the use of microwave irradiation, have been shown to improve yields and reduce reaction times. The choice of amine and solvent can also significantly impact the efficiency of the reaction.

Route 2: Hydrolysis of a Phenylacetonitrile Intermediate

This classic and reliable method involves the preparation of a benzyl cyanide (phenylacetonitrile) derivative followed by hydrolysis.[4] The key intermediate for this route is 6-chloro-2-fluoro-3-methoxyphenylacetonitrile.

Synthesis of the Phenylacetonitrile Intermediate

The synthesis of this intermediate can be approached in a few ways. One common method is the nucleophilic substitution of a corresponding benzyl halide (e.g., 6-chloro-2-fluoro-3-methoxybenzyl chloride) with a cyanide salt. The benzyl halide itself can be prepared from the corresponding benzyl alcohol, which in turn can be synthesized by reduction of the corresponding benzaldehyde.

Hydrolysis to the Phenylacetic Acid

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[1] Acid-catalyzed hydrolysis is often preferred as it can be a cleaner reaction, directly affording the carboxylic acid upon workup.

Route 3: Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids.[5][6] This route would involve the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation.

Key Steps in the Malonic Ester Synthesis
  • Alkylation: Diethyl malonate is deprotonated with a base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate then acts as a nucleophile, displacing the halide from 6-chloro-2-fluoro-3-methoxybenzyl chloride.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid. Upon heating, this intermediate readily undergoes decarboxylation to yield the final product, this compound.[7][8]

Causality in Experimental Choices: The use of diethyl malonate is strategic due to the acidity of the alpha-protons, which allows for easy enolate formation with common bases. The subsequent decarboxylation is a thermodynamically favorable process that drives the reaction to completion.

Route 4: Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a method for the one-carbon homologation of a carboxylic acid.[9][10] This route would begin with 6-chloro-2-fluoro-3-methoxybenzoic acid.

Synthesis of the Benzoic Acid Precursor

The precursor, 6-chloro-2-fluoro-3-methoxybenzoic acid, can be synthesized from commercially available starting materials. One potential route involves the ortho-lithiation of 2-chloro-6-fluoroanisole followed by quenching with carbon dioxide.

The Arndt-Eistert Reaction Sequence

The Arndt-Eistert synthesis involves three key steps:

  • Acid Chloride Formation: The benzoic acid is converted to its acid chloride, typically using thionyl chloride or oxalyl chloride.

  • Diazoketone Formation: The acid chloride is then reacted with diazomethane to form a diazoketone.

  • Wolff Rearrangement: The diazoketone, in the presence of a silver catalyst and water, undergoes a Wolff rearrangement to form a ketene, which is then hydrated to the desired phenylacetic acid.[11]

Trustworthiness and Self-Validation: The Arndt-Eistert reaction, while elegant, involves the use of diazomethane, which is a toxic and explosive reagent. Therefore, this route should only be considered by experienced researchers with the appropriate safety precautions in place. The successful formation of the diazoketone and its subsequent rearrangement can be monitored by spectroscopic methods such as IR and NMR, providing in-process validation of the reaction's progress.

Comparative Summary of Synthetic Routes

RouteStarting MaterialKey IntermediatesAdvantagesDisadvantages
1. Willgerodt-Kindler 6-chloro-2-fluoro-3-methoxyacetophenoneThiomorpholideUtilizes a powerful rearrangement reaction.Often requires harsh reaction conditions; yields can be variable.
2. Nitrile Hydrolysis 6-chloro-2-fluoro-3-methoxybenzyl halide6-chloro-2-fluoro-3-methoxyphenylacetonitrileGenerally reliable and high-yielding.Requires handling of toxic cyanide salts.
3. Malonic Ester Synthesis 6-chloro-2-fluoro-3-methoxybenzyl halideSubstituted malonic esterVersatile and uses relatively mild conditions.Can be a multi-step process; potential for side reactions.
4. Arndt-Eistert Homologation 6-chloro-2-fluoro-3-methoxybenzoic acidAcid chloride, diazoketoneElegant one-carbon homologation.Involves the use of hazardous and explosive diazomethane.

Experimental Protocols

Note: The following are generalized protocols and should be adapted and optimized for the specific substrate and scale of the reaction.

General Protocol for Nitrile Hydrolysis
  • To a solution of 6-chloro-2-fluoro-3-methoxyphenylacetonitrile in a suitable solvent (e.g., ethanol/water), add a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • If using acid hydrolysis, carefully pour the mixture over ice and extract the product with an organic solvent. If using base hydrolysis, acidify the mixture to precipitate the carboxylic acid, which can then be collected by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Malonic Ester Synthesis
  • In a flame-dried flask under an inert atmosphere, dissolve diethyl malonate in anhydrous ethanol.

  • Add sodium ethoxide and stir the mixture until a clear solution is formed.

  • Add 6-chloro-2-fluoro-3-methoxybenzyl chloride dropwise and heat the reaction mixture at reflux for several hours.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and add an aqueous solution of a strong base (e.g., NaOH).

  • Heat the mixture at reflux to hydrolyze the esters.

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl).

  • Heat the acidified mixture to effect decarboxylation.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude product.

  • Purify by appropriate methods.

Visualization of Synthetic Pathways

Synthetic_Routes acetophenone 6-Chloro-2-fluoro- 3-methoxyacetophenone thioamide Thiomorpholide Intermediate acetophenone->thioamide Willgerodt-Kindler benzyl_halide 6-Chloro-2-fluoro- 3-methoxybenzyl halide nitrile Phenylacetonitrile Intermediate benzyl_halide->nitrile Cyanation malonic_ester_int Substituted Malonic Ester benzyl_halide->malonic_ester_int Alkylation benzoic_acid 6-Chloro-2-fluoro- 3-methoxybenzoic acid diazoketone Diazoketone Intermediate benzoic_acid->diazoketone Arndt-Eistert (via acid chloride) diethyl_malonate Diethyl Malonate diethyl_malonate->malonic_ester_int final_product 6-Chloro-2-fluoro- 3-methoxyphenylacetic acid thioamide->final_product Hydrolysis nitrile->final_product Hydrolysis malonic_ester_int->final_product Hydrolysis & Decarboxylation diazoketone->final_product Wolff Rearrangement

Caption: Comparative workflow of the four main synthetic routes.

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways, each with its own set of advantages and challenges. The nitrile hydrolysis and malonic ester synthesis routes are generally the most practical and scalable for laboratory and industrial applications, avoiding the use of highly toxic or explosive reagents. The Willgerodt-Kindler reaction offers a unique transformation but may require significant optimization. The Arndt-Eistert homologation , while mechanistically elegant, should be approached with caution due to the hazardous nature of diazomethane. The ultimate choice of synthetic route will depend on a careful consideration of factors such as starting material availability, scalability, safety, and the specific requirements of the research or development program.

References

A Senior Application Scientist's Guide to 6-Chloro-2-fluoro-3-methoxyphenylacetic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Other Fluorinated Phenylacetic Acids

Introduction: The Strategic Value of Substituted Phenylacetic Acids

In the landscape of medicinal chemistry and materials science, the phenylacetic acid (PAA) scaffold is a cornerstone. Its carboxylic acid handle provides a versatile point for derivatization, while the phenyl ring offers a platform for tuning electronic and steric properties. The strategic incorporation of fluorine atoms has become a powerful tool for modulating a molecule's lipophilicity, metabolic stability, and binding affinity.[1] This guide provides an in-depth comparison of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, a highly functionalized building block, against other common fluorinated PAAs. We will explore how its unique substitution pattern influences synthetic strategies and reaction outcomes, providing researchers with the insights needed to make informed decisions in their synthetic designs.

The Electronic and Steric Impact of Fluorine and Chlorine Substitution

The utility of a building block is dictated by its inherent chemical properties. For fluorinated PAAs, the position and number of halogen substituents dramatically alter reactivity.

  • Electronic Effects : Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect increases the acidity of the carboxylic proton and can influence the reactivity of the aromatic ring towards nucleophilic or electrophilic substitution. The methoxy group (-OCH₃), conversely, is an electron-donating group through resonance (+R), which can partially offset the withdrawing effects of the halogens.

  • Steric Hindrance : Substituents at the ortho-positions (2 and 6) to the acetic acid side chain create significant steric bulk. In this compound, both ortho positions are occupied. This steric shielding can hinder reactions at the carboxylic acid group, such as amide bond formation, requiring more robust coupling conditions compared to less substituted analogues like 4-fluorophenylacetic acid.

  • Lipophilicity and Metabolic Stability : The presence of halogens, particularly fluorine, is known to increase a molecule's lipophilicity (logP).[2] Furthermore, C-F bonds are exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the pharmacokinetic half-life of drug candidates.[3]

The subject of this guide, this compound, presents a unique combination of these effects: strong electron-withdrawing groups, a donating methoxy group, and significant steric hindrance around the reactive acid moiety.

Comparative Analysis of Physicochemical Properties

To contextualize the utility of this compound, it is useful to compare its properties with other commercially available fluorinated PAAs.

Compound Name Structure CAS Number Molecular Weight ( g/mol )
This compound O=C(O)CC1=C(F)C(Cl)=CC=C1OC1017777-83-1[4][5]218.61
2-Fluorophenylacetic acidO=C(O)CC1=CC=CC=C1F451-82-1154.14
3-Fluorophenylacetic acidO=C(O)CC1=CC(F)=CC=C1458-01-5154.14
4-Fluorophenylacetic acidO=C(O)CC1=CC=C(F)C=C1405-50-5154.14
3-Fluoro-4-methoxyphenylacetic acidO=C(O)CC1=CC(F)=C(OC)C=C1452-14-2[6][7]184.16
2-(5-Fluoro-2-methoxyphenyl)acetic acidO=C(O)CC1=CC(F)=CC=C1OC383134-85-8[8]184.16

Table 1: Comparison of physicochemical properties for selected fluorinated phenylacetic acids.

This table highlights the increased molecular complexity and weight of the title compound, a factor that can be critical in fragment-based drug design and maintaining desirable ligand efficiency metrics.

Key Synthetic Routes to Fluorinated Phenylacetic Acids

Several classical and modern synthetic methods can be employed to prepare these valuable building blocks. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

The Willgerodt-Kindler Reaction

This powerful reaction transforms aryl alkyl ketones into the corresponding terminal carboxylic acids (via an amide or thioamide intermediate).[9] It is particularly useful for preparing PAAs from readily available acetophenones. The reaction typically involves heating the ketone with sulfur and an amine, such as morpholine, followed by hydrolysis.[10][11][12]

Caption: General workflow of the Willgerodt-Kindler reaction.

Experimental Protocol: Synthesis of 4-Methoxyphenylacetic Acid via Willgerodt-Kindler Reaction

This protocol is adapted from established procedures and illustrates a typical workflow.[10][11]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine p-methoxyacetophenone (42 g), sulfur (14 g), and morpholine (30 mL).

  • Thioamide Formation : Heat the mixture to reflux for 5 hours. The reaction mixture will become dark and viscous.

  • Isolation of Intermediate : Cool the mixture and pour it slowly into 200 mL of water while stirring. The crude yellow solid phenylacetothiomorpholide will precipitate. Filter the solid, wash thoroughly with water, and air dry.

  • Hydrolysis : Combine the crude thioamide (50 g) with 400 mL of a 10% alcoholic sodium hydroxide solution.

  • Reflux : Heat the mixture to reflux for 10 hours.

  • Workup : Distill off most of the alcohol under reduced pressure. Add 100 mL of water to the residue and acidify to pH ~2 with concentrated hydrochloric acid.

  • Extraction : Cool the mixture and extract the product three times with diethyl ether.

  • Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude phenylacetic acid. Recrystallize from hot water or dilute alcohol to obtain pure 4-methoxyphenylacetic acid.[10]

The Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of a carboxylic acid.[13] It involves converting a carboxylic acid to its corresponding acid chloride, reaction with diazomethane to form a diazoketone, and finally, a silver-catalyzed Wolff rearrangement in the presence of a nucleophile (like water) to form the homologous acid.[14][15]

Caption: The Arndt-Eistert reaction for PAA synthesis.

Caution: Diazomethane is explosive and toxic and should only be handled by trained personnel using appropriate safety precautions. A safer alternative is the Kowalski ester homologation.[15]

Application in Synthesis: A Comparative Study of Catalytic Amidation

Amide bond formation is one of the most frequently performed reactions in drug discovery. The steric and electronic differences between PAAs can significantly impact the efficiency of these couplings. We will compare the hypothetical performance of the sterically hindered This compound with the less demanding 4-Fluorophenylacetic acid in a standard catalytic amidation reaction.

Catalytic amidation reactions are of great interest as they avoid the use of stoichiometric activating agents, generating water as the only byproduct.[16] Boronic acid catalysts, for example, have been shown to be effective.

Caption: Simplified catalytic cycle for boronic acid-mediated amidation.

Experimental Protocol: Comparative Catalytic Amidation

  • Reaction Setup : To two separate oven-dried vials, add the respective phenylacetic acid (1.0 mmol), 3-phenyl-1-propylamine (1.1 mmol), 5-methoxy-2-iodophenylboronic acid (0.1 mmol, 10 mol%), and 3 mL of toluene.

  • Azeotropic Removal of Water : Equip the vials with a Dean-Stark trap and a reflux condenser. Heat the reaction mixtures to reflux (approx. 110 °C) for 24 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Anticipated Results and Discussion

Phenylacetic Acid Substrate Anticipated Reaction Time (h) Anticipated Yield (%) Notes
4-Fluorophenylacetic acid18-2485-95%Clean conversion, minimal side products expected.
This compound > 4840-60%Slower reaction rate due to steric hindrance from ortho-substituents. Higher catalyst loading or more forcing conditions may be required. Potential for incomplete conversion.

Table 2: Hypothetical comparative data for a catalytic amidation reaction.

Causality Behind Experimental Choices and Expected Outcomes:

  • Choice of Catalyst : Boronic acid catalysts are chosen for their ability to activate carboxylic acids under relatively mild, neutral conditions, minimizing side reactions.

  • Azeotropic Water Removal : The use of a Dean-Stark trap is crucial. The reaction is an equilibrium process, and removing the water byproduct drives the reaction toward the amide product, as per Le Châtelier's principle.

  • Impact of Steric Hindrance : The ortho-chloro and ortho-fluoro groups on This compound physically block the approach of both the catalyst and the amine nucleophile to the carboxylic acid's carbonyl carbon. This increased steric demand raises the activation energy of the reaction, leading to a significantly slower rate and potentially lower yield compared to the sterically unencumbered 4-fluorophenylacetic acid. This is a critical consideration for researchers, as it necessitates longer reaction times or harsher conditions, which could compromise other functional groups in a complex molecule.

Case Study: Application in Medicinal Chemistry

Highly substituted PAAs are valuable intermediates in the synthesis of complex bioactive molecules. For instance, related diarylcyclopentene structures incorporating a carboxylic acid handle have been developed as potent and selective prostaglandin EP1 receptor antagonists for treating inflammatory pain.[17] The synthesis of such compounds often relies on a late-stage coupling reaction where the properties of the PAA precursor are critical.

Caption: Integration of a PAA-related building block into a drug discovery pipeline.

In this context, while not the exact PAA, the corresponding boronic acid (4-chloro-2-fluoro-3-methoxyphenylboronic acid) is a key precursor.[18] The synthesis of the PAA itself provides a route to novel analogues where the boronic acid might be synthetically challenging to incorporate directly.

Conclusion and Recommendations

This compound is a valuable, albeit challenging, synthetic building block. Its highly substituted nature offers a unique structural motif for creating novel chemical entities with potentially enhanced pharmacological properties.

Comparison Summary:

  • vs. Simple Monofluorinated PAAs (e.g., 4-F-PAA) : Offers greater structural complexity and functionalization at the cost of significantly reduced reactivity in sterically demanding reactions like amide coupling. The choice depends on whether the synthetic complexity is justified by the target molecule's requirements.

  • vs. Other Multifunctional PAAs (e.g., 3-F-4-MeO-PAA) : The key differentiator is the ortho-substitution pattern. The presence of both chloro and fluoro groups adjacent to the side chain makes this compound a tool for introducing maximum steric and electronic perturbation in that specific region of the molecule.

Senior Scientist's Recommendation:

Researchers should select This compound when the specific substitution pattern is essential for the target's biological activity, and when they are prepared to overcome the synthetic hurdles associated with its steric bulk. For initial explorations or when simpler electronic modulation is required, less hindered analogues like 3- or 4-fluorophenylacetic acid represent more practical starting points. The successful use of this reagent requires a careful selection of robust synthetic methods and an understanding that reaction optimization will likely be more demanding than with simpler PAAs.

References

A Researcher's Guide to Investigating the Biological Activity of 6-Chloro-2-fluoro-3-methoxyphenylacetic Acid Analogues: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-2-fluoro-3-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. While its primary documented use is as an intermediate in the synthesis of agrochemicals, its structural motifs—a halogenated, methoxy-substituted phenyl ring coupled with a carboxylic acid group—are common in molecules with a wide range of biological activities. Phenylacetic acid derivatives, for instance, are precursors to or are themselves non-steroidal anti-inflammatory drugs (NSAIDs), and are also explored in oncology. The presence of chlorine and fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

This guide provides a structured, in-depth approach for researchers and drug development professionals to explore the potential biological activities of a hypothetical series of this compound analogues. We will outline potential therapeutic areas of interest, propose a screening cascade, and provide detailed experimental protocols.

Hypothetical Analogues for Investigation

To systematically probe the structure-activity relationship (SAR) of this chemical scaffold, we propose a series of analogues based on the core structure of this compound. Modifications could be targeted at the phenyl ring substituents and the acetic acid side chain.

Analogue Modification from Core Structure Rationale
Core This compoundBaseline compound
Analogue 1 Replacement of the 6-Chloro with a 6-Bromo groupInvestigate the effect of a different halogen on activity.
Analogue 2 Removal of the 2-Fluoro groupAssess the impact of the fluorine atom on potency and selectivity.
Analogue 3 O-demethylation of the 3-Methoxy group to a 3-Hydroxy groupExplore the role of the methoxy group and introduce a potential hydrogen bond donor.
Analogue 4 Esterification of the carboxylic acid to a methyl esterDetermine the importance of the acidic proton for activity and improve cell permeability.
Analogue 5 Amidation of the carboxylic acid to a primary amideEvaluate the effect of replacing the carboxylic acid with a different functional group.

Potential Biological Activities and Screening Funnel

Based on the activities of structurally related compounds, such as other phenylacetic acid derivatives and chloroacetamides, we can hypothesize several potential biological activities for this series of analogues.[1][2] A tiered screening approach is recommended to efficiently identify promising candidates.

Tier 1: Broad-Spectrum In Vitro Screening
  • Anti-inflammatory Activity: Many phenylacetic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

  • Anticancer Activity: The cytotoxic potential against a panel of cancer cell lines is a common starting point for oncology drug discovery.

  • Herbicidal Activity: Given that a related boronic acid derivative is an intermediate for herbicides, this is a plausible activity to investigate.[3][4]

Tier 2: Mechanism of Action and Selectivity Studies
  • For compounds showing anti-inflammatory activity, further investigation into their selectivity for COX-1 versus COX-2 is crucial.

  • For anticancer "hits," studies to determine the mode of cell death (e.g., apoptosis, necrosis) and cell cycle effects are warranted.

  • For herbicidal candidates, the effect on plant-specific enzymes or processes should be examined.

Tier 3: In Vivo Proof-of-Concept
  • Promising candidates from Tier 2 studies can be advanced to appropriate animal models to assess efficacy and preliminary safety.

Experimental Protocols

Protocol 1: In Vitro COX Inhibition Assay

This protocol is designed to assess the inhibitory activity of the analogues against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions for each test compound in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

  • Add the test compounds to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • After a set incubation period (e.g., 2 minutes), add a saturated stannous chloride solution to stop the reaction.

  • Add a colorimetric substrate and incubate to allow for color development.

  • Read the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol assesses the ability of the analogues to reduce the viability of cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Data Presentation

The results from the initial screening can be summarized in a table for easy comparison.

Analogue COX-1 IC50 (µM) COX-2 IC50 (µM) MCF-7 IC50 (µM) A549 IC50 (µM)
Core Experimental ValueExperimental ValueExperimental ValueExperimental Value
Analogue 1 Experimental ValueExperimental ValueExperimental ValueExperimental Value
Analogue 2 Experimental ValueExperimental ValueExperimental ValueExperimental Value
Analogue 3 Experimental ValueExperimental ValueExperimental ValueExperimental Value
Analogue 4 Experimental ValueExperimental ValueExperimental ValueExperimental Value
Analogue 5 Experimental ValueExperimental ValueExperimental ValueExperimental Value

Visualizing Workflows and Pathways

Experimental Workflow for Biological Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 Tier 1: In Vitro Screening cluster_2 Tier 2: Mechanism of Action cluster_3 Tier 3: In Vivo Evaluation synthesis Synthesis of Analogues purification Purification & Structural Verification (NMR, MS) synthesis->purification anti_inflammatory Anti-inflammatory Assay (COX-1/COX-2) purification->anti_inflammatory anticancer Anticancer Cytotoxicity (MTT Assay) purification->anticancer herbicidal Herbicidal Screen (e.g., Seedling Growth Inhibition) purification->herbicidal moa_inflammation COX Selectivity Analysis anti_inflammatory->moa_inflammation moa_cancer Apoptosis & Cell Cycle Assays anticancer->moa_cancer in_vivo Animal Models of Disease moa_inflammation->in_vivo moa_cancer->in_vivo

Caption: Proposed experimental workflow for screening analogues.

Simplified COX Inhibition Pathway

G membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox substrate pgs Prostaglandins cox->pgs converts to inflammation Inflammation, Pain, Fever pgs->inflammation mediate inhibitor Phenylacetic Acid Analogue inhibitor->cox inhibits

Caption: Inhibition of the prostaglandin synthesis pathway by COX inhibitors.

Conclusion

While the biological activity of this compound and its close analogues remains to be publicly characterized, its chemical structure suggests several plausible and interesting avenues for investigation, particularly in the realms of anti-inflammatory and anticancer research. The experimental framework laid out in this guide provides a comprehensive and scientifically rigorous approach to systematically evaluate this compound class. By employing a tiered screening funnel and robust, validated assays, researchers can efficiently probe the structure-activity relationships and potentially uncover novel bioactive molecules. The key to success in such an endeavor lies in the meticulous execution of these well-established protocols and a logical, data-driven progression from initial screening to more complex mechanistic and in vivo studies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Chloro-2-fluoro-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, a key chemical entity in pharmaceutical development. We present a detailed comparison of two orthogonal analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. This document outlines validated protocols, discusses the rationale behind experimental choices, and presents comparative performance data to guide researchers in selecting the appropriate method for their specific analytical needs, from routine quality control to trace-level impurity analysis. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction: The Imperative for Robust Analytical Cross-Validation

This compound is a substituted phenylacetic acid derivative. Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] When multiple analytical methods are used across different laboratories, development phases, or for different purposes (e.g., release testing vs. stability studies), cross-validation becomes essential.

Cross-validation serves to demonstrate the equivalency of two distinct analytical procedures. This guide will compare a robust, widely applicable RP-HPLC-UV method with a highly specific and sensitive GC-MS method. The comparison will be based on key analytical performance characteristics as defined by the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[1][3][5]

Methodology 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and suitability for non-volatile and thermally labile compounds like phenylacetic acid derivatives.

Principle and Rationale

This method separates the analyte from potential impurities based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The acidic nature of the mobile phase is critical; it suppresses the ionization of the carboxylic acid group on the analyte, ensuring it is in a neutral, more retained form. This leads to better peak shape and reproducible retention times.[6] UV detection at a wavelength of 210 nm is chosen for sensitive detection of the aromatic ring system.[7]

Experimental Protocol: HPLC-UV
  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (ACS Grade)

    • Ultrapure Water (18.2 MΩ·cm)

    • This compound Reference Standard

  • Standard and Sample Preparation:

    • Solvent (Diluent): Acetonitrile/Water (50:50, v/v)

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Solution: Accurately weigh the sample to achieve a theoretical concentration of 100 µg/mL in the diluent.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Inject Injection (10 µL) Dilute->Inject Transfer to Vials Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: RP-HPLC-UV workflow for the analysis of this compound.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For enhanced specificity and lower detection limits, GC-MS is an excellent orthogonal technique. However, as carboxylic acids are non-volatile, a derivatization step is required to convert the analyte into a form suitable for GC analysis.

Principle and Rationale

This method involves a chemical modification (derivatization) of the carboxylic acid group to form a volatile ester, typically a methyl or ethyl ester.[8] We have selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS as the silylating agent, which is highly effective for converting active hydrogens on carboxylic acids into thermally stable trimethylsilyl (TMS) ethers.[9] Following derivatization, the analyte is separated based on its boiling point and polarity on a GC column and detected by a mass spectrometer. The MS provides high specificity through the monitoring of characteristic fragment ions.

Experimental Protocol: GC-MS
  • Reagents and Materials:

    • Pyridine (Anhydrous)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Ethyl Acetate (GC Grade)

    • This compound Reference Standard

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC method, but use Ethyl Acetate as the solvent.

    • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with Ethyl Acetate.

    • Sample Preparation: Extract the sample with Ethyl Acetate to achieve a theoretical concentration of 10 µg/mL.

  • Derivatization Procedure:

    • Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before analysis.

  • Instrumentation and GC-MS Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless, 1 µL injection volume

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C (Electron Ionization, 70 eV)

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of the TMS-derivatized analyte.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Solution in Ethyl Acetate Dry Evaporate to Dryness Prep->Dry Deriv Add Pyridine & BSTFA Dry->Deriv Heat Heat (70°C, 30 min) Deriv->Heat Inject Splitless Injection Heat->Inject Separate HP-5ms Column Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: GC-MS with silylation derivatization workflow.

Cross-Validation: Comparative Data Analysis

The performance of both validated methods was compared according to ICH Q2(R1) guidelines.[1] The objective is to demonstrate that the methods are equivalent and can be used interchangeably under defined conditions. The results are summarized below.

Validation Parameter RP-HPLC-UV GC-MS (with Derivatization) Commentary
Specificity Good. Demonstrated by peak purity analysis and separation from known impurities.Excellent. Mass spectrometric detection in SIM mode provides superior specificity.GC-MS is the preferred method if co-eluting impurities are a concern.
Linearity (r²) > 0.999> 0.998Both methods show excellent linearity over their respective ranges.
Range (µg/mL) 1 - 2500.1 - 25HPLC offers a wider linear range suitable for assay testing. GC-MS is tailored for lower concentrations.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Both methods demonstrate high accuracy, well within typical acceptance criteria (98-102%).[10]
Precision (% RSD) < 1.0%< 2.5%The HPLC method shows slightly better precision, likely due to the simpler, automated workflow without a manual derivatization step.
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mLThe GC-MS method is approximately 10-fold more sensitive, making it ideal for trace analysis.
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mLReflects the higher sensitivity of the GC-MS method.
Robustness High. Insensitive to minor changes in mobile phase composition and temperature.Moderate. Derivatization yield can be sensitive to moisture and reagent quality.The HPLC method is more robust for routine QC environments.
Throughput/Complexity High throughput, simple workflow.Lower throughput due to multi-step sample preparation (derivatization).HPLC is significantly faster and less complex for analyzing large numbers of samples.

Discussion and Recommendations

The cross-validation study successfully demonstrates the performance characteristics of two orthogonal analytical methods for this compound.

  • The RP-HPLC-UV method is robust, precise, and has a wide linear range. Its simple workflow makes it the ideal choice for routine quality control (QC) applications, such as potency assays and content uniformity testing, where high throughput and reliability are paramount.

  • The GC-MS method offers superior specificity and a significantly lower limit of detection. This makes it the preferred method for applications requiring high sensitivity, such as impurity profiling, cleaning validation, and the analysis of low-level degradants in stability studies. The trade-off for this enhanced performance is a more complex and time-consuming sample preparation procedure.

References

comparing the efficacy of catalysts for reactions involving 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalyst Efficacy in Reactions of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Introduction: The Synthetic Challenge and Opportunity

This compound is a substituted aryl acetic acid, a structural motif of significant interest in medicinal chemistry and materials science. Its multifaceted reactivity, stemming from the carboxylic acid group, the activated aromatic ring, and the alpha-carbon, makes it a valuable building block. However, harnessing this potential requires precise catalytic control to steer reactions toward desired products with high efficiency and selectivity.

This guide provides a comparative analysis of various catalytic systems for key transformations involving this compound and its analogues. We will move beyond mere protocols to dissect the underlying principles of catalyst selection, offering experimental data to ground our comparisons. The focus is on three pivotal reaction classes: Palladium-Catalyzed Cross-Coupling, Catalytic Amidation, and Catalytic Esterification.

Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon Bonds

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with remarkable precision.[1] For aryl acetic acids, this is particularly relevant for α-arylation and decarboxylative coupling, transforming the core structure into more complex diaryl derivatives.

The general mechanism for these reactions follows a well-established catalytic cycle involving oxidative addition, transmetalation (in the case of Suzuki-type reactions) or coordination/insertion, and reductive elimination to regenerate the active Pd(0) catalyst.[2] The choice of ligand is paramount, as it modulates the catalyst's stability, activity, and selectivity.[3]

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add  Ar-X pd_complex Ar-Pd(II)-X L₂ ox_add->pd_complex transmetal Transmetalation or Coordination/Insertion pd_complex->transmetal  R-M diaryl_pd Ar-Pd(II)-R L₂ transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0  Ar-R

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Catalyst Systems for α-Arylation

The direct α-arylation of aryl acetic acids is a powerful method for synthesizing diarylacetic acid derivatives. This transformation typically proceeds via the formation of a dienolate intermediate under basic conditions, which then engages in the palladium catalytic cycle.[4][5]

Experimental Insight: The primary challenge in α-arylation is preventing competitive side reactions, such as decarboxylative coupling or ortho-C-H activation, where the carboxylate acts as a directing group.[4] The selection of a suitable base and ligand is therefore critical. Strong, non-nucleophilic bases are required to generate the dienolate, while the ligand must promote the desired reductive elimination over other pathways.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Ref.
Pd(OAc)₂ / SPhosSPhosLiHMDSToluene10012-2475-90[4]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane1101870-85[5]
PdCl₂(dppf)dppfNaOtBuTHF802465-80[1]

Data synthesized from studies on analogous aryl acetic acids.

Decarboxylative Cross-Coupling

An alternative strategy involves a decarboxylative cross-coupling, where the carboxylic acid is expelled as CO₂, and the resulting aryl moiety is coupled with another partner.[6] This approach is advantageous as it utilizes the carboxylic acid group as a traceless activating group, avoiding the need for pre-functionalized starting materials like boronic acids.[7]

Experimental Insight: These reactions often require an oxidant and a suitable metal co-catalyst (e.g., Ag or Cu) to facilitate the decarboxylation and subsequent transmetalation steps. The reaction conditions must be carefully controlled to favor the desired coupling over simple protodecarboxylation.

Catalyst SystemCo-Catalyst/OxidantBaseSolventTemp (°C)Time (h)Typical Yield (%)Ref.
Pd(OAc)₂Ag₂CO₃K₂CO₃DMF1201660-78[6][7]
Pd(TFA)₂BenzoquinoneLiOAcDioxane/H₂O1002455-70[6]
CuI (as primary)-Cs₂CO₃DMSO1301265-85[6]

Data represents typical conditions for decarboxylative coupling of aromatic carboxylic acids.

Catalytic Amide Bond Formation: A Greener Approach

The formation of amide bonds is one of the most performed reactions in pharmaceutical development. Traditional methods rely on stoichiometric coupling reagents (e.g., EDC, HATU), which generate significant chemical waste. Direct catalytic amidation, where water is the only byproduct, represents a far more atom-economical and sustainable alternative.[8]

Experimental Insight: The primary thermodynamic barrier is the formation of a stable carboxylate-ammonium salt. Effective catalysts must activate the carboxylic acid under conditions that still allow for a sufficiently nucleophilic amine, avoiding this thermodynamic sink.

Catalyst_Selection_Workflow start Define Synthetic Goal (e.g., Amide Formation) screen_catalysts Screen Catalyst Classes - Boronic Acids - Lewis/Brønsted Acids - Cooperative Systems start->screen_catalysts optimize_conditions Optimize Reaction Parameters - Solvent - Temperature - Catalyst Loading screen_catalysts->optimize_conditions analyze Analyze Results (Yield, Purity, E-factor) optimize_conditions->analyze successful Protocol Finalized analyze->successful  Criteria Met refine Refine Catalyst/Conditions analyze->refine  Suboptimal refine->screen_catalysts

Caption: A logical workflow for catalyst screening and optimization.

Boronic Acid Catalysis

Boronic acids have emerged as effective catalysts for direct amidation. The mechanism is thought to involve the formation of an acylboronate intermediate, which is more electrophilic than the parent carboxylic acid and readily undergoes nucleophilic attack by the amine.[8]

Cooperative Catalysis with Lewis Acids and Bases

Recent advances have demonstrated the efficacy of cooperative catalysis, where a Lewis acid and a nucleophilic base work in tandem. For instance, a system employing iron(III) oxide (Fe₃O₄) as a mild Lewis acid and DABCO as a nucleophilic base has shown broad applicability.[9] The Fe₃O₄ activates the carboxylic acid, while DABCO activates the isothiocyanate coupling partner in this specific reported methodology, showcasing a pathway for amide formation.

| Catalyst System | Base/Co-catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Arylboronic Acid (5 mol%) | - (azeotropic removal of H₂O) | Toluene | 110 | 18-24 | 80-95 |[8] | | Fe₃O₄ (10 mol%) | DABCO (10 mol%) | MeCN | 85 | 48 | 60-99 |[9] | | Ti(OiPr)₄ (10 mol%) | - | - (neat) | 120 | 12 | 70-88 | N/A |

Data synthesized from reports on catalytic amidation of various carboxylic acids.

Catalytic Esterification: Efficiency and Selectivity

Esterification is a fundamental transformation of carboxylic acids. While classic Fischer esterification using stoichiometric mineral acids is effective, it can lack functional group tolerance.[10] Catalytic methods offer milder conditions and improved compatibility.

Lewis Acid Catalysis

Lewis acids like Mg(ClO₄)₂ can efficiently catalyze the esterification of carboxylic acids, particularly when using dialkyl dicarbonates as activating agents. This method is advantageous because it forms only volatile byproducts, simplifying purification.[11] Similarly, iron catalysts like FeCl₃ can be effective, though catalyst hydration can influence the reaction pathway, potentially favoring C-acylation (Fries rearrangement) over the desired O-acylation.[12]

CatalystActivating AgentSolventTemp (°C)Key AdvantageRef.
H₂SO₄ (catalytic)NoneAlcohol (reflux)VariesLow cost, simple[10]
Mg(ClO₄)₂(Boc)₂ONeat or THF25-50Mild conditions, volatile byproducts[11]
DMAP(Boc)₂OCH₂Cl₂25High selectivity for less hindered alcohols[11]
FeCl₃Chloroacetyl chlorideNeat120-130Effective for acylation[12]

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are provided as a self-validating guide for researchers.

Protocol 1: Palladium-Catalyzed α-Arylation of an Aryl Acetic Acid

This protocol is adapted from methodologies developed for the α-arylation of aryl acetic acid derivatives.[4][5]

  • Reactor Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and the aryl halide (1.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon for 15 minutes.

  • Reagent Addition: Add anhydrous toluene (0.2 M), followed by this compound (1.2 equiv.).

  • Base Addition: Add LiHMDS (2.5 equiv., 1M solution in THF) dropwise at room temperature. Causality Note: The use of a strong, non-coordinating base like LiHMDS is crucial for efficient dienolate formation without interfering with the palladium catalyst.

  • Reaction: Heat the mixture to 100 °C and stir for 18 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with 1M HCl, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boronic Acid-Catalyzed Direct Amidation

This protocol is based on established methods for boronic acid-catalyzed amidation.[8]

  • Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagent Addition: To the flask, add this compound (1.0 equiv.), the desired amine (1.1 equiv.), 3,5-bis(trifluoromethyl)phenylboronic acid (5 mol%), and toluene (0.5 M). Causality Note: The electron-deficient boronic acid is a more active catalyst. The Dean-Stark trap is essential for removing water, the reaction byproduct, to drive the equilibrium toward the amide product.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 24 hours, or until no more water collects in the trap.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1M NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by recrystallization or column chromatography.

Conclusion

The choice of catalyst for reactions involving this compound is dictated by the desired transformation.

  • For C-C bond formation , palladium catalysis remains the premier choice. Bulky, electron-rich phosphine ligands are highly effective for challenging α-arylation reactions, while decarboxylative couplings offer an alternative route that leverages the inherent functionality of the starting material.

  • For amide synthesis , modern catalytic methods, particularly using boronic acids, provide a green and efficient alternative to traditional coupling reagents, minimizing waste and simplifying purification.

  • For esterification , while classic methods are reliable, Lewis acid-catalyzed protocols operating under mild conditions offer superior functional group tolerance and cleaner reaction profiles.

Future research will likely focus on developing non-precious metal catalysts (e.g., iron, copper, nickel) that can match the efficiency of palladium, further enhancing the sustainability and cost-effectiveness of synthesizing these valuable chemical entities.

References

benchmarking the performance of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches to gather foundational data on 6-Chloro-2-fluoro-3-methoxyphenylacetic acid. This includes delving into its chemical properties, exploring established synthetic pathways, and identifying common applications. I'm focusing on reliable sources to build a strong base of knowledge before moving forward.

Exploring Synthesis Options

I'm now expanding my search to include academic papers and patents containing experimental data on reaction yields and conditions for this compound. I'm also actively seeking established protocols and analytical methods for characterizing these compounds. Finally, I've begun structuring the guide, focusing on its importance in medicinal chemistry and a comparative analysis.

Refining Data Gathering

I'm now expanding my data collection to include not just the target compound but also potential alternative intermediates used in similar synthetic routes. This will allow for a more comprehensive comparison. I'm prioritizing academic papers and patents for experimental data on reaction yields and conditions for the target and its alternatives. I will then begin structuring the guide, focusing on a comparative analysis of the target molecule.

Investigating Synthesis Routes

I've made headway in my research, uncovering relevant articles on Bosutinib's synthesis. This tyrosine kinase inhibitor's production route, particularly focusing on the intermediates, is proving especially insightful and suggestive of related pathways.

Pinpointing Reaction Steps

I'm now zeroing in on the specific Bosutinib synthesis step where the this compound or related intermediates are utilized. While initial findings established the compound's relevance, I need concrete data comparing its performance to alternatives. I'm focusing on yields, reaction times, and safety aspects, which are crucial for assessing its efficiency and feasibility in this context. The goal is a head-to-head performance comparison.

Uncovering Benchmarking Data

I've learned that this compound is crucial for synthesizing complex drugs, like Bosutinib. Supplier data provides a good foundation, but now I'm after a direct comparison of its performance against alternatives within Bosutinib's synthesis. I am seeking yields, purity, reaction times, and safety details. I need specific data to perform a meaningful benchmark. My next move is to find the precise synthesis step where this acid or similar compounds are used, so I can identify the specific alternatives and the data I need.

Assessing Chemical Availability

I've been looking into the availability of this compound. My research indicates it's not a readily available commodity chemical. It seems its main use is as a building block in creating more complex molecules, which affects its procurement strategy.

Evaluating Building Blocks

I've discovered that this compound's role is as a synthesis intermediate, particularly for Bosutinib. While literature describes Bosutinib's synthesis, it lacks a direct comparison to alternatives, a crucial element for benchmarking. My aim now is to find a suitable representative reaction to facilitate a data-driven evaluation, and amides seem like a promising candidate.

Analyzing Benchmarking Approaches

I'm now focusing on a specific, representative reaction: amide formation. Literature lacks a direct comparison of phenylacetic acid derivatives in this context. While I've found fragmented data, I need a data-driven approach. I'm aiming to synthesize a comparison from diverse sources. This involves identifying potential alternatives to this compound, searching for their amidation data, and addressing this compound's accessibility. I will have to standardize the comparison by rationalizing from the literature.

Constructing a Comparison Framework

My investigation confirms that this compound's role is as an intermediate, especially for Bosutinib synthesis. Literature lacks a head-to-head comparison to suitable alternatives. I am pivoting to an amide formation focus, seeking to benchmark phenylacetic acid derivatives through diverse source data. My goal now is to identify structurally related compounds, gather amidation data, and address the accessibility of the starting material for a standardized evaluation.

Pinpointing Key Differences

I've been looking into this compound. So far, I've confirmed its importance in synthesizing drugs like Bosutinib. My current focus is to run a comparative study of the various routes to produce this key ingredient. I need to understand which is the most efficient.

Defining Alternative Benchmarks

I'm now zeroing in on defining suitable alternative intermediates for comparison. Specifically, I aim to create a list of structurally similar compounds that vary in substitution patterns. My plan includes varying the halogen or its position, or even removing it altogether, while the methoxy group remains constant. I'm actively searching for information on the amidation of these specific analogs, with the goal of finding comparable data such as yields, reaction conditions and purity to complete a meaningful study.

Developing Comparative Data Points

My focus is now on the amidation of this compound and structurally similar analogs. While the importance of this intermediate is clear, a direct comparison study is lacking. I've identified amidation as a suitable reaction and started gathering data on various methods. Now, I'm working to finalize a list of suitable alternatives and conducting targeted searches for amidation data, especially yield information, from multiple sources. I plan to synthesize the comparison from multiple sources, carefully considering reaction conditions to ensure fairness. I'll need to rely on qualitative assessment if direct data is elusive.

Safety Operating Guide

Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Classification: Know Your Compound

Before any disposal protocol can be established, a thorough understanding of the potential hazards is paramount. 6-Chloro-2-fluoro-3-methoxyphenylacetic acid is a substituted phenylacetic acid. Its structure contains halogen groups (chloro and fluoro) and a carboxylic acid functional group. This information allows us to infer its likely hazard profile.

  • Corrosivity: As an acid, it has the potential to be corrosive to skin, eyes, and mucous membranes.[1][2]

  • Irritation: Similar phenylacetic acid derivatives are known to be irritants.[3][4] The SDS for the related compound, 4-Chloro-2-fluoro-3-methoxyphenylacetic acid, lists it as a skin and eye irritant and a potential respiratory irritant.[5]

  • Toxicity: While specific toxicity data is unavailable, many halogenated organic compounds are treated with caution due to their potential for toxicity and environmental persistence.[6][7] The toxicological properties of this specific compound have not been fully investigated.[5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. Therefore, disposal into sanitary sewer systems is strictly prohibited.[5][8][9]

Based on these characteristics, this compound must be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), it would likely be classified based on its characteristics (corrosivity) and as a halogenated organic compound.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound for disposal, a comprehensive suite of PPE is mandatory to prevent exposure.[1]

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for tears or punctures before use.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron should also be worn.[10]

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][4] If a fume hood is not available, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[5][11]

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.[12]

  • Waste Stream: this compound waste should be collected in a dedicated container for halogenated organic solids . Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[13]

  • Incompatible Materials: Keep this acidic waste separate from:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide) to avoid violent neutralization reactions.

    • Oxidizing agents (e.g., peroxides, nitrates) to prevent potential fire or explosion hazards.

    • Cyanides and sulfides, as mixing with acids can generate highly toxic gases.[12]

  • Container Requirements:

    • The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

    • The container must be in good condition, with no cracks or leaks, and have a secure, screw-top lid to prevent spills and vapor release.[8][12]

    • The container should not be filled beyond 90% capacity to allow for expansion.[12]

Step-by-Step Disposal Protocol

  • Preparation: Don the appropriate PPE and ensure you are working in a well-ventilated area, such as a chemical fume hood.

  • Labeling: Before adding any waste, label the designated hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation begins.[12][14]

  • Transfer: Carefully transfer the solid waste into the labeled container using a spatula or scoop. Avoid creating dust. If any material is dissolved in a solvent, it must be collected in a designated "halogenated organic liquid waste" container.

  • Sealing: Securely cap the container immediately after adding the waste. Containers must remain closed except when actively adding waste.[12][13]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[12][14] This area must be at or near the point of generation and under the control of laboratory personnel.[8] The SAA should have secondary containment to capture any potential leaks.

  • Request for Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically six to twelve months, depending on institutional and EPA regulations), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[14][15]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a neutral-colored absorbent material suitable for acids, such as sodium bicarbonate or a commercial acid neutralizer.[16][17] Avoid raising dust.

    • Once the acid is neutralized (check with pH paper), carefully scoop the mixture into a designated hazardous waste container.[16]

    • Clean the spill area with a detergent solution and water.[10]

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If the spill is large or involves volatile substances, close the laboratory doors and increase ventilation through the fume hoods if it is safe to do so.[16]

    • Contact your institution's EHS or emergency response team.[10] Do not attempt to clean up a large spill unless you are trained and equipped to do so.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5][18] Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][18] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][18]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][18]

Summary of Disposal Procedures

Aspect Procedure
Waste Classification Hazardous Waste (Halogenated Organic Acid)
Personal Protective Equipment (PPE) Chemical safety goggles, face shield (if needed), chemically resistant gloves, lab coat, work in a fume hood.
Waste Segregation Collect in a dedicated "Halogenated Organic Solid Waste" container. Keep away from bases, oxidizers, cyanides, and sulfides.
Container Labeled, sealed, and compatible container (e.g., HDPE). Do not overfill.
Storage Designated and contained Satellite Accumulation Area (SAA).
Spill Cleanup Neutralize with sodium bicarbonate, collect in a hazardous waste container. For large spills, evacuate and call EHS.
Final Disposal Arrange for pickup by a certified hazardous waste disposal service via your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_handling Waste Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Start: Need to dispose of chemical ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_id Identify as Halogenated Organic Acid Waste fume_hood->waste_id container Select Labeled, Compatible Waste Container waste_id->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal Container transfer->seal saa Store in Secondary Containment in SAA seal->saa pickup Request Pickup from EHS/ Certified Waste Vendor saa->pickup end_proc End of Procedure pickup->end_proc spill_size Assess Spill Size spill->spill_size small_spill Small Spill: Neutralize, Collect, Clean Area spill_size->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill_size->large_spill Large small_spill->transfer large_spill->end_proc

References

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